Carnitine acetyltransferase
Description
Structure
2D Structure
Properties
CAS No. |
9029-90-7 |
|---|---|
Molecular Formula |
C79H141NO10 |
Molecular Weight |
1265.0 g/mol |
IUPAC Name |
[38-[[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetradeca-4,8,12-trien-2-yl]amino]-38-oxooctatriaconta-14,17-dienyl] henicosa-11,14-dienoate |
InChI |
InChI=1S/C79H141NO10/c1-3-5-7-9-11-13-14-15-16-17-38-41-44-47-51-55-59-63-67-75(84)88-68-64-60-56-52-48-45-42-39-36-34-32-30-28-26-24-22-20-18-19-21-23-25-27-29-31-33-35-37-40-43-46-50-54-58-62-66-74(83)80-71(72(82)65-61-57-53-49-12-10-8-6-4-2)70-89-79-78(87)77(86)76(85)73(69-81)90-79/h4,6,12-14,16-17,20,22,26,28,49,61,65,71-73,76-79,81-82,85-87H,3,5,7-11,15,18-19,21,23-25,27,29-48,50-60,62-64,66-70H2,1-2H3,(H,80,83) |
InChI Key |
WHVUIHNRVCVHRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCC=CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC=CCC=CCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCC=CC)O |
Origin of Product |
United States |
Foundational & Exploratory
Carnitine Acetyltransferase: A Pivotal Regulator in Cellular Fatty Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carnitine acetyltransferase (CrAT) is a critical enzyme that plays a central role in cellular energy metabolism, particularly in the intricate processes of fatty acid oxidation. By catalyzing the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine, CrAT is instrumental in maintaining the crucial balance of the acetyl-CoA to CoA ratio within various cellular compartments. This function is not only vital for the efficient transport of acetyl units across mitochondrial and peroxisomal membranes but also for buffering the cellular acetyl-CoA pool, thereby influencing a wide array of metabolic pathways. This technical guide provides a comprehensive overview of the core functions of CrAT in fatty acid metabolism, presents quantitative data on its kinetic properties and substrate specificity, details key experimental methodologies for its study, and visualizes its operational pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are focused on metabolic diseases and therapeutic interventions targeting cellular metabolism.
Core Function of this compound in Fatty Acid Metabolism
This compound (EC 2.3.1.7), encoded by the CRAT gene, is a member of the carnitine acyltransferase family.[1] Its primary and most well-understood function is the catalysis of the following reversible reaction:
Acetyl-CoA + L-carnitine ⇌ Acetyl-L-carnitine + CoA-SH
This seemingly simple reaction has profound implications for cellular metabolism, primarily by:
-
Facilitating the Transport of Acetyl Units: Acetyl-CoA, a central molecule in metabolism, cannot readily cross the inner mitochondrial membrane. CrAT, located in the mitochondrial matrix, peroxisomes, and to some extent in the cytosol, converts acetyl-CoA into acetylcarnitine.[2][3] Acetylcarnitine can then be transported across these membranes via the carnitine/acylcarnitine translocase (CACT), effectively shuttling acetyl units between different cellular compartments.[4] This is particularly important for exporting acetyl-CoA derived from fatty acid β-oxidation in mitochondria and peroxisomes to the cytosol for biosynthetic processes or for complete oxidation in the tricarboxylic acid (TCA) cycle.[5]
-
Buffering the Acetyl-CoA Pool and Maintaining the CoA/Acyl-CoA Ratio: During periods of high fatty acid oxidation or glycolysis, the rate of acetyl-CoA production can exceed the capacity of the TCA cycle. This leads to an accumulation of acetyl-CoA and a depletion of the free CoA pool, which can inhibit key metabolic enzymes like pyruvate (B1213749) dehydrogenase (PDH) and enzymes of the β-oxidation pathway.[6][7] CrAT acts as a buffer by converting excess acetyl-CoA to acetylcarnitine, thus regenerating free CoA and maintaining metabolic flexibility.[8]
-
Interplay with Other Carnitine Acyltransferases: CrAT works in concert with other members of the carnitine acyltransferase family, namely carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), which are responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[9] While CPT1 and CPT2 handle long-chain acyl groups, CrAT is specific for short-chain acyl groups, with a preference for the acetyl group.[6]
Quantitative Data on this compound
The enzymatic activity and substrate specificity of CrAT have been characterized in various species and tissues. The following tables summarize key quantitative data.
Table 1: Kinetic Parameters of this compound
| Species/Tissue | Substrate | Km (µM) | Vmax (units/mg protein) | Reference |
| Pigeon Breast Muscle | Acetyl-CoA | 100 | - | |
| Pigeon Breast Muscle | L-Carnitine | 250 | - | |
| Rat Brain | Acetyl-L-carnitine | 103.6 | 2.016 pmol/mg protein/h | [10] |
| Human Skeletal Muscle Mitochondria | Acetyl-CoA | ~50 | - | [6] |
| Human Skeletal Muscle Mitochondria | L-Carnitine | ~500 | - | [6] |
Table 2: Substrate Specificity of this compound
| Acyl-CoA Substrate (Chain Length) | Relative Activity (%) (Pigeon Breast Muscle) | Relative Activity (%) (Human Skeletal Muscle Mitochondria) | Reference |
| Acetyl-CoA (C2) | 100 | 100 | [6][11] |
| Propionyl-CoA (C3) | High | High | [6] |
| Butyryl-CoA (C4) | Moderate | Moderate | [6] |
| Hexanoyl-CoA (C6) | Low | Low | [6][11] |
| Octanoyl-CoA (C8) | Very Low | Very Low | [6][11] |
| Palmitoyl-CoA (C16) | Negligible (Inhibitory) | Negligible (Inhibitory) | [6] |
Table 3: Inhibition of this compound
| Inhibitor | Type of Inhibition | IC50 / Ki | Target Enzyme | Reference |
| Malonyl-CoA | Competitive (with respect to Palmitoyl-CoA) | 0.8 µM (I50 for CPT-I) | CPT-I (indirectly affects CrAT substrate availability) | [7] |
| Palmitoyl-CoA | Mixed | - | CrAT | [6] |
Experimental Protocols
This compound Enzyme Activity Assay
This spectrophotometric assay measures the rate of CoA-SH production, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that absorbs at 412 nm.
Materials:
-
Tissue homogenate, isolated mitochondria, or purified enzyme
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.8
-
Acetyl-CoA solution (e.g., 10 mM stock)
-
L-carnitine solution (e.g., 100 mM stock)
-
DTNB solution (e.g., 10 mM stock in assay buffer)
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing assay buffer, DTNB (final concentration 0.1 mM), and the enzyme sample.
-
Add acetyl-CoA to a final concentration of 0.45 mM.
-
Incubate for 2 minutes to establish a baseline rate of DTNB reduction in the absence of carnitine.
-
Initiate the reaction by adding L-carnitine to a final concentration of 5 mM.
-
Immediately monitor the increase in absorbance at 412 nm for 10 minutes at regular intervals (e.g., every 20 seconds) using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of the product (14,150 M-1cm-1).
-
Enzyme activity is typically expressed as nmol/min/mg of protein.[6]
Quantification of Acetyl-CoA and Acetylcarnitine by Mass Spectrometry
This method allows for the precise and sensitive quantification of key metabolites in the CrAT reaction.
Materials:
-
Biological samples (e.g., tissue extracts, cell lysates)
-
Internal standards (e.g., [13C2]-acetyl-CoA, [d3]-acetylcarnitine)
-
Formic acid
-
UHPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable extraction buffer (e.g., methanol/water).
-
Add internal standards to the samples.
-
Precipitate proteins (e.g., with cold acetonitrile) and centrifuge to collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
-
-
UHPLC Separation:
-
Inject the prepared sample onto a suitable UHPLC column (e.g., C18 or HILIC).
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with an ion-pairing agent like formic acid to achieve separation of the analytes.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions for acetyl-CoA, acetylcarnitine, and their respective internal standards.
-
Generate a standard curve using known concentrations of the analytes and their internal standards to quantify the absolute amounts in the biological samples.[5][12][13]
-
Western Blot Analysis for CrAT Protein Expression
This technique is used to detect and quantify the amount of CrAT protein in a sample.
Materials:
-
Protein lysates from cells or tissues
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibody specific for CrAT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running a defined amount of protein lysate on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CrAT at an appropriate dilution (e.g., 1:1000) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody at an appropriate dilution (e.g., 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponding to CrAT is proportional to the amount of protein.[14][15]
Visualizing this compound in Metabolic Pathways
The Carnitine Shuttle and the Role of CrAT
The following diagram illustrates the central role of CrAT in the carnitine shuttle, facilitating the transport of acetyl groups across the inner mitochondrial membrane.
Caption: The carnitine shuttle for acetyl groups.
Experimental Workflow for Studying CrAT Function
This diagram outlines a typical experimental workflow for investigating the function of CrAT in a cellular or animal model.
Caption: A typical experimental workflow for CrAT functional analysis.
Logical Relationship of CrAT in Cellular Acetyl-CoA Homeostasis
This diagram illustrates the logical connections between CrAT activity and the maintenance of cellular acetyl-CoA balance.
Caption: Logical flow of CrAT's role in acetyl-CoA homeostasis.
Conclusion
This compound is a linchpin in the regulation of cellular fatty acid metabolism and overall energy homeostasis. Its ability to dynamically interconvert acetyl-CoA and acetylcarnitine allows cells to efficiently manage carbon flux, maintain a healthy mitochondrial environment, and adapt to changing metabolic demands. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate roles of CrAT in health and disease. As our understanding of metabolic regulation deepens, CrAT is emerging as a promising therapeutic target for a range of metabolic disorders, including insulin (B600854) resistance, diabetes, and cardiovascular disease. Further research into the modulation of CrAT activity could pave the way for novel therapeutic strategies aimed at restoring metabolic balance.
References
- 1. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 2. Evidence of a Preferred Kinetic Pathway in the this compound Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Subcellular localization of this compound in the organs of intact and starving rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obesity and lipid stress inhibit this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Malonyl CoA inhibition of carnitine palmityltransferase in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscle-specific deletion of this compound compromises glucose tolerance and metabolic flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Proteopedia, life in 3D [proteopedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bevital.no [bevital.no]
- 14. CRAT antibody (15170-1-AP) | Proteintech [ptglab.com]
- 15. bosterbio.com [bosterbio.com]
carnitine acetyltransferase isoforms and subcellular localization
An In-depth Technical Guide on Carnitine Acetyltransferase (CrAT) Isoforms and Subcellular Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine O-acetyltransferase (CrAT), encoded by the CRAT gene, is a pivotal enzyme in cellular energy metabolism. It catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine, a critical reaction for the transport of acetyl units across intracellular membranes. This function is essential for maintaining the acetyl-CoA/CoA ratio, regulating fatty acid oxidation, and linking various metabolic pathways. The functional diversity of CrAT is further expanded by the existence of multiple isoforms with distinct subcellular localizations, a key aspect for understanding its role in cellular homeostasis and disease. This guide provides a comprehensive overview of CrAT isoforms, their distribution within the cell, the experimental methodologies used to study them, and the regulatory pathways that govern their expression and function.
CrAT Isoforms and Their Subcellular Localization
Alternative splicing of the CRAT gene results in the expression of at least three distinct protein isoforms.[1] These isoforms differ in their N-terminal sequences, which dictates their targeting to different subcellular compartments.[1] The primary locations of CrAT activity are the mitochondria, peroxisomes, and the endoplasmic reticulum.[2]
Mitochondrial CrAT
One of the CrAT isoforms possesses an N-terminal mitochondrial transit peptide, ensuring its translocation into the mitochondrial matrix.[1] In this compartment, CrAT plays a crucial role in buffering the acetyl-CoA pool. During periods of high fatty acid oxidation or glycolysis, when acetyl-CoA production exceeds the capacity of the Krebs cycle, CrAT converts acetyl-CoA to acetylcarnitine. This process prevents the depletion of free CoA, which is essential for various metabolic reactions, and facilitates the export of excess acetyl units from the mitochondria to the cytoplasm and other organelles.[3]
Peroxisomal CrAT
CrAT is also localized within the peroxisomal matrix.[2][4] Peroxisomes are involved in the beta-oxidation of very long-chain fatty acids, which produces acetyl-CoA. Peroxisomal CrAT, along with carnitine octanoyltransferase (CROT), facilitates the export of these short- and medium-chain acyl groups as acylcarnitines to the mitochondria for complete oxidation.[4] This peroxisome-mitochondria shuttle is vital for cellular lipid homeostasis.
Endoplasmic Reticulum CrAT
The presence of CrAT has also been identified in the endoplasmic reticulum (ER).[2] The precise function of ER-localized CrAT is less well-characterized but is thought to be involved in providing acetyl-CoA for processes such as fatty acid elongation and the synthesis of complex lipids.
Quantitative Distribution of Carnitine Acyltransferase Activity
The relative abundance of CrAT activity varies between different subcellular compartments and tissues. Quantitative analysis in human liver has provided insights into this distribution.
| Subcellular Fraction | Percentage of Total Carnitine Acyltransferase Activity (Human Liver) | Reference |
| Peroxisomes | 8-37% (substrate dependent) | [5][6] |
| Mitochondria | Majority of the remaining activity | [5][6] |
| Microsomal Fractions | ~25% (for carnitine octanoyltransferase) | [5][6] |
Note: The data represents total carnitine acyltransferase activity and may vary depending on the specific substrate used in the assay.
Signaling Pathways and Regulation of CrAT
The expression and activity of carnitine acyltransferases are tightly regulated by various signaling pathways to adapt to the metabolic state of the cell. While much of the detailed research has focused on the related carnitine palmitoyltransferases (CPTs), these pathways provide a framework for understanding potential CrAT regulation.
Transcriptional Regulation
The expression of carnitine acyltransferases is influenced by hormones and nutritional status. For instance, the expression of CPT-Iα is upregulated by fatty acids and thyroid hormone, and downregulated by insulin.[7] The promoters of CPT genes often contain binding sites for transcription factors like Sp1, which are involved in basal gene expression.[7][8] It is plausible that similar mechanisms regulate the transcription of the CRAT gene.
Regulation of Alternative Splicing
Signal transduction pathways can influence the alternative splicing of pre-mRNAs, leading to the production of different protein isoforms. Pathways such as the PI3K-Akt and MAPK pathways can phosphorylate splicing factors, thereby altering their activity and influencing splice site selection. This mechanism could be responsible for generating the different subcellularly localized isoforms of CrAT in response to specific cellular signals.
The following diagram illustrates a potential signaling pathway leading to the regulation of CrAT isoform expression through alternative splicing.
Caption: A potential signaling pathway regulating CrAT isoform expression.
Post-Translational Modifications
Post-translational modifications (PTMs) such as phosphorylation, acetylation, and ubiquitination can regulate protein activity, stability, and subcellular localization.[9] While specific PTMs for CrAT isoforms are not yet extensively documented, it is a likely mechanism for the fine-tuning of its function in response to metabolic changes.
Experimental Protocols
Determining the subcellular localization of CrAT isoforms requires a combination of techniques. Below are detailed methodologies for key experiments.
Subcellular Fractionation and Western Blotting
This method physically separates cellular organelles, followed by the detection of CrAT isoforms in each fraction using specific antibodies.
Experimental Workflow:
Caption: Workflow for subcellular fractionation and Western blotting.
Methodology:
-
Homogenization: Tissues or cultured cells are homogenized in an ice-cold isotonic buffer (e.g., containing sucrose, Tris-HCl, and protease inhibitors) to disrupt the plasma membrane while keeping organelles intact.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet different cellular components based on their size and density.
-
Low-speed spin (e.g., 700-1,000 x g) pellets nuclei and intact cells.
-
Medium-speed spin (e.g., 10,000-12,000 x g) of the supernatant pellets mitochondria and peroxisomes.
-
High-speed spin (ultracentrifugation, e.g., 100,000 x g) of the subsequent supernatant pellets the microsomal fraction (containing ER).
-
-
Density Gradient Centrifugation: To separate mitochondria from peroxisomes, the crude mitochondrial/peroxisomal pellet is further purified by centrifugation through a density gradient (e.g., sucrose or Percoll).
-
Western Blotting:
-
Protein concentration in each fraction is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for CrAT.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate.
-
To validate the purity of the fractions, membranes are also probed with antibodies against known organelle markers (e.g., COX IV for mitochondria, PMP70 for peroxisomes, Calreticulin for ER).
-
Immunofluorescence Microscopy
This technique allows for the in-situ visualization of CrAT isoforms within intact cells.
Methodology:
-
Cell Culture and Fixation: Cells are grown on coverslips and then fixed with a chemical agent like 4% paraformaldehyde to preserve cellular structure.
-
Permeabilization: The cell membranes are permeabilized (e.g., with 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular antigens.
-
Blocking: Non-specific antibody binding sites are blocked with a solution containing serum (e.g., goat serum) or BSA.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against CrAT.
-
Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Co-localization: To confirm the subcellular localization, cells are often co-stained with antibodies against known organelle markers conjugated to different fluorophores (e.g., MitoTracker for mitochondria, an anti-PMP70 antibody for peroxisomes).
-
Imaging: The coverslips are mounted on microscope slides and imaged using a confocal or fluorescence microscope. Co-localization of the CrAT signal with an organelle marker indicates its presence in that compartment.
Conclusion
The existence of multiple CrAT isoforms with distinct subcellular localizations highlights the complexity of its role in cellular metabolism. Understanding the mechanisms that regulate the expression and targeting of these isoforms is crucial for elucidating their specific functions in health and disease. The experimental approaches outlined in this guide provide a robust framework for investigating CrAT biology. Further research into the signaling pathways that control CRAT gene splicing and the post-translational modifications that modulate CrAT activity will be critical for developing therapeutic strategies targeting metabolic disorders where CrAT function is dysregulated.
References
- 1. Carnitine O-acetyltransferase - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. d-nb.info [d-nb.info]
- 4. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnitine acyltransferase and acyl-coenzyme A hydrolase activities in human liver. Quantitative analysis of their subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carnitine acyltransferase and acyl-coenzyme A hydrolase activities in human liver. Quantitative analysis of their subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and regulation of carnitine palmitoyltransferase-Ialpha and -Ibeta genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential regulation of carnitine palmitoyltransferase-I gene isoforms (CPT-I alpha and CPT-I beta) in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Carnitine Acetyltransferase (CRAT) Gene: Structure and Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Carnitine O-acetyltransferase (CRAT) gene, also known as CAT1, encodes a pivotal mitochondrial and peroxisomal enzyme that is central to cellular energy homeostasis and metabolic flexibility. By catalyzing the reversible transfer of acetyl groups between coenzyme A and carnitine, CRAT plays a critical role in buffering the intramitochondrial acetyl-CoA/CoA ratio, a key determinant of substrate switching between glucose and fatty acid oxidation. Dysregulation of CRAT expression and activity has been implicated in a range of metabolic disorders, including insulin (B600854) resistance and cardiovascular disease, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of the CRAT gene structure, the biochemical properties of the CRAT protein, and the multifaceted regulatory networks that govern its expression and function. We delve into the transcriptional control mediated by key metabolic sensors such as PPARα, the emerging evidence for post-translational modifications, and provide detailed experimental protocols for the study of this crucial metabolic enzyme.
CRAT Gene and Protein Structure
Genomic Locus and Gene Structure
The human CRAT gene is located on the minus strand of chromosome 9, at the cytogenetic band 9q34.11.[1][2] The gene spans approximately 17.2 kilobases and consists of 17 exons.[2] Alternative splicing of the CRAT pre-mRNA gives rise to different transcript variants, which encode for isoforms that are targeted to distinct subcellular compartments, including the mitochondria, peroxisomes, and endoplasmic reticulum.[3][4][5] This differential localization underscores the diverse roles of CRAT in cellular metabolism.
Protein Architecture and Active Site
The human CRAT protein is a monomer composed of 626 amino acids with a molecular mass of approximately 70.9 kDa.[1] The crystal structure of human CRAT reveals a two-domain architecture, an N-terminal domain and a C-terminal domain, which exhibit a similar backbone fold despite low sequence identity.[4] This structural motif is also observed in other acyltransferases like chloramphenicol (B1208) acetyltransferase.[6]
The active site is situated in a deep tunnel at the interface of the two domains.[6] A critical histidine residue (His343 in murine CRAT) functions as the catalytic base, facilitating the direct transfer of the acetyl group between acetyl-CoA and carnitine.[3][7] The enzyme possesses two distinct substrate binding channels that open on opposite sides of the catalytic histidine, one for carnitine and the other for coenzyme A.[3][6]
Molecular Function and Metabolic Significance
CRAT is a key player in intermediary metabolism, primarily by catalyzing the following reversible reaction:
Acetyl-CoA + L-carnitine ⇌ Acetyl-L-carnitine + CoA-SH
This seemingly simple reaction has profound implications for cellular bioenergetics:
-
Buffering of the Acetyl-CoA Pool: CRAT is instrumental in maintaining the delicate balance of the intramitochondrial acetyl-CoA to free CoA ratio.[1][8] During periods of high fatty acid oxidation or glycolysis, the accumulation of acetyl-CoA can lead to feedback inhibition of key enzymes like pyruvate (B1213749) dehydrogenase (PDH).[8][9] By converting excess acetyl-CoA to acetylcarnitine, CRAT alleviates this inhibition, thus promoting metabolic flexibility.[8][9]
-
Mitochondrial Acetyl Group Export: The acetylcarnitine produced by CRAT can be transported out of the mitochondria into the cytosol. This serves as a mechanism to export acetyl units for various biosynthetic pathways and for epigenetic modifications such as histone acetylation.[10]
-
Metabolic Fuel Shuttling: In tissues like skeletal muscle, CRAT facilitates the efficient utilization of different fuel sources by modulating the availability of acetyl-CoA for the tricarboxylic acid (TCA) cycle.[9]
Regulation of CRAT Expression and Activity
The expression and activity of CRAT are tightly regulated at multiple levels to meet the metabolic demands of the cell.
Transcriptional Regulation
The transcriptional control of the CRAT gene is a key mechanism for adapting its expression to different physiological states.
PPARα is a ligand-activated nuclear receptor that functions as a master regulator of lipid metabolism. The murine CRAT gene has been identified as a direct target of PPARα.[11][12] Ligands for PPARα, such as fatty acids and fibrate drugs (e.g., fenofibrate), induce the expression of CRAT.[11][13] This induction is mediated by the binding of a PPARα/RXRα heterodimer to a specific response element in the CRAT promoter.[12]
Signaling Pathway: PPARα-mediated CRAT Transcription
References
- 1. bosterbio.com [bosterbio.com]
- 2. Carnitine acetyltransferase deficiency mediates mitochondrial dysfunction-induced cellular senescence in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnitine O-acetyltransferase - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Carnitine Acyltransferases Project [tonglab.biology.columbia.edu]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Mitigates Metabolic Inertia and Muscle Fatigue During Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of Cellular Energy: An In-depth Guide to CRAT's Role in Acetyl-CoA/CoA Homeostasis
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Carnitine Acetyltransferase (CRAT) is a pivotal mitochondrial and peroxisomal enzyme that governs the equilibrium between acetyl-Coenzyme A (acetyl-CoA) and free Coenzyme A (CoA). By catalyzing the reversible transfer of acetyl groups from acetyl-CoA to carnitine, CRAT plays a critical role in cellular energy metabolism, metabolic flexibility, and the regulation of key metabolic pathways. This technical guide provides a comprehensive overview of CRAT's function, presenting quantitative data on its activity, detailed experimental protocols for its study, and visual representations of its interconnected signaling pathways. Understanding the intricate mechanisms of CRAT-mediated acetyl-CoA/CoA balance is paramount for developing novel therapeutic strategies for metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and cardiovascular conditions.
Introduction: The Central Role of CRAT in Cellular Metabolism
Acetyl-CoA is a central hub in cellular metabolism, serving as the entry point for the tricarboxylic acid (TCA) cycle, a key substrate for fatty acid synthesis, and a donor of acetyl groups for protein acetylation. The ratio of acetyl-CoA to free CoA is a critical indicator of the cell's energetic state and influences the flux through major metabolic pathways.[1][2] this compound (CRAT) is a key enzymatic regulator of this ratio.[2][3]
Located within the mitochondrial matrix and peroxisomes, CRAT catalyzes the following reversible reaction:
Acetyl-CoA + L-Carnitine ⇌ Acetyl-L-Carnitine + CoA [4]
This seemingly simple reaction has profound implications for cellular function:
-
Buffering of the Acetyl-CoA Pool: Under conditions of high acetyl-CoA production, such as during fatty acid β-oxidation or high glucose uptake, CRAT converts excess acetyl-CoA to acetylcarnitine.[2][5] This prevents the accumulation of acetyl-CoA, which can inhibit key enzymes like pyruvate (B1213749) dehydrogenase (PDH) and lead to metabolic gridlock.[5][6]
-
Metabolic Flexibility: By buffering the acetyl-CoA pool, CRAT allows for smooth transitions between different fuel sources, a concept known as metabolic flexibility.[2] For instance, it facilitates the switch from fatty acid to glucose oxidation.[2]
-
Transport of Acetyl Units: Acetylcarnitine can be transported across mitochondrial and cellular membranes, effectively shuttling acetyl units between different compartments.[7] This is crucial for processes like histone acetylation in the nucleus, which relies on a supply of acetyl-CoA.[8]
-
Regeneration of Free CoA: The CRAT reaction releases free CoA, which is essential for numerous metabolic reactions, including the TCA cycle and β-oxidation.[5]
Dysregulation of CRAT activity has been implicated in various metabolic disorders. Reduced CRAT function can lead to an accumulation of acetyl-CoA, impaired glucose tolerance, and insulin resistance.[5][9] Conversely, enhancing CRAT activity has been shown to improve metabolic flexibility and protect against diet-induced obesity.
Quantitative Data on CRAT Function
The following tables summarize key quantitative data related to CRAT's enzymatic activity and its impact on cellular metabolite concentrations.
Table 1: Kinetic Parameters of this compound (CRAT)
| Substrate | Enzyme Source | Km (µM) | Vmax | Reference |
| Acetyl-CoA | Rat Liver Mitochondria | 15-50 | - | [10] |
| L-Carnitine | Rat Liver Mitochondria | 250-500 | - | [10] |
| Acetyl-L-Carnitine | Pigeon Breast Muscle | 330 | - | [11] |
| CoA | Pigeon Breast Muscle | 45 | - | [11] |
| Acetyl-CoA | Recombinant Human | 41 | - | [4] |
| L-Carnitine | Recombinant Human | 420 | - | [4] |
Table 2: Subcellular Concentrations and Ratios of Acetyl-CoA and CoA
| Metabolite/Ratio | Compartment | Cell Type | Condition | Value | Reference |
| Acetyl-CoA | Mitochondria | Rat Hepatocytes | Fed | ~13-fold higher than cytosol | [12] |
| CoA | Mitochondria | Rat Hepatocytes | Fed | ~40-fold higher than cytosol | [12] |
| Acetyl-CoA/CoA Ratio | Mitochondria | Rat Hepatocytes | Fed | 0.3 - 0.9 | [12] |
| Acetyl-CoA/CoA Ratio | Heart Cytosol | ACC2-knockout mice | - | Increased vs. WT | [13][14] |
| Acetyl-CoA/CoA Ratio | Heart Cytosol | High-fat diet mice | 10 weeks | Reduced vs. control | [13][14] |
Table 3: Effects of CRAT Manipulation on Metabolite Levels
| Experimental Model | Tissue/Cell Type | Change in CRAT | Effect on Acetyl-CoA | Effect on Acetylcarnitine | Reference |
| CRAT Knockout Mice | Skeletal Muscle | Decreased | Elevated at rest | Decreased post-exercise | [15] |
| Calorie Restriction | Mouse Liver | Increased Expression | Increased | Increased | [16] |
| High-Fat Diet | Rat Heart | Increased | - | Reduced acetyl-CoA/CoA ratio | [13][14] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involving CRAT.
Caption: CRAT acts as a central hub in mitochondrial acetyl-CoA metabolism.
Caption: Workflow for determining CRAT enzyme activity spectrophotometrically.
Caption: Logical flow from CRAT activity to metabolic outcomes.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of CRAT in maintaining acetyl-CoA/CoA balance.
Isolation of Mitochondria from Rodent Liver
This protocol is adapted from established methods for isolating functional mitochondria.[3][17][18]
Materials:
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4 with KOH.
-
Isolation Buffer II: Isolation Buffer I containing 0.5 mg/mL BSA (fatty acid-free).
-
Homogenizer: Potter-Elvehjem with a Teflon pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal according to approved institutional guidelines and immediately excise the liver.
-
Place the liver in ice-cold Isolation Buffer I to wash away excess blood.
-
Mince the liver into small pieces with scissors in a beaker containing fresh, ice-cold Isolation Buffer I.
-
Transfer the minced tissue and buffer to a pre-chilled glass homogenizer.
-
Homogenize the tissue with 8-10 slow, deliberate strokes of the pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled centrifuge tube.
-
Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in ice-cold Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay).
Spectrophotometric Assay of CRAT Activity
This assay is based on the reaction of the free CoA produced by CRAT with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a colored product that can be measured at 412 nm.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
DTNB solution: 10 mM in Assay Buffer.
-
Acetyl-CoA solution: 10 mM in water.
-
L-Carnitine solution: 100 mM in water.
-
Mitochondrial or tissue homogenate sample.
-
Microplate reader or spectrophotometer capable of reading absorbance at 412 nm.
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing:
-
800 µL Assay Buffer
-
100 µL DTNB solution
-
50 µL Acetyl-CoA solution
-
-
Add the sample (e.g., 20-50 µg of mitochondrial protein) to the reaction mixture.
-
Incubate the mixture for 5 minutes at 37°C to allow for the reaction of any pre-existing free CoA.
-
Initiate the CRAT-specific reaction by adding 50 µL of L-Carnitine solution.
-
Immediately begin monitoring the increase in absorbance at 412 nm for 5-10 minutes, taking readings every 30 seconds.
-
Calculate the rate of change in absorbance (ΔA412/min).
-
Calculate the CRAT activity using the molar extinction coefficient of the product (TNB), which is 14,150 M⁻¹cm⁻¹.
Calculation:
Activity (nmol/min/mg protein) = (ΔA412/min / 14.15) * (Total assay volume (µL) / Sample volume (µL)) * (1 / mg protein in sample)
Measurement of Acetyl-CoA and Acetylcarnitine by Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of acyl-CoAs and acylcarnitines.[19][20][21]
Materials:
-
Internal standards (e.g., ¹³C₃-acetyl-CoA, d₃-acetylcarnitine).
-
Acetonitrile (B52724), Methanol, Water (LC-MS grade).
-
Formic acid.
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup).
-
LC-MS/MS system (e.g., triple quadrupole).
Procedure:
-
Sample Extraction:
-
For tissues or cells, rapidly quench metabolism by flash-freezing in liquid nitrogen.
-
Homogenize the frozen sample in a cold extraction solvent (e.g., 80% methanol) containing the internal standards.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant.
-
-
Sample Cleanup (Optional):
-
For complex matrices, the supernatant can be further purified using SPE to remove interfering substances.
-
-
LC Separation:
-
Inject the extracted sample onto a suitable HPLC or UPLC column (e.g., a C18 reversed-phase column).
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid to achieve separation of the analytes.
-
-
MS/MS Detection:
-
The eluent from the LC is directed to the electrospray ionization (ESI) source of the mass spectrometer, operating in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for acetyl-CoA, acetylcarnitine, and their respective internal standards.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of analytical standards.
-
Quantify the amount of each analyte in the sample by comparing its peak area to that of the internal standard and the calibration curve.
-
Conclusion and Future Directions
This compound is a critical regulator of the cellular acetyl-CoA/CoA balance, with profound implications for metabolic health. Its role in buffering the acetyl-CoA pool, promoting metabolic flexibility, and facilitating the transport of acetyl units underscores its importance in maintaining cellular energy homeostasis. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricate functions of CRAT.
Future research should focus on elucidating the tissue-specific regulation of CRAT and its role in the pathophysiology of various metabolic diseases. The development of small molecule modulators of CRAT activity holds promise as a novel therapeutic approach for conditions characterized by metabolic inflexibility, such as type 2 diabetes and non-alcoholic fatty liver disease. A deeper understanding of CRAT's function will undoubtedly pave the way for innovative strategies to combat these growing global health challenges.
References
- 1. drexel.edu [drexel.edu]
- 2. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence of a Preferred Kinetic Pathway in the this compound Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obesity and lipid stress inhibit this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new spectrophotometric assay for citrate synthase and its use to assess the inhibitory effects of palmitoyl thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spatiotemporal control of acetyl-CoA metabolism in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Some kinetic studies on the mechanism of action of this compound | CoLab [colab.ws]
- 12. Distribution of metabolites between the cytosolic and mitochondrial compartments of hepatocytes isolated from fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytosolic this compound as a source of cytosolic acetyl-CoA: a possible mechanism for regulation of cardiac energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 16. CR reprograms acetyl-CoA metabolism and induces long-chain acyl-CoA dehydrogenase and CrAT expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
Carnitine Acetyltransferase: A Pivotal Regulator in Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Carnitine acetyltransferase (CrAT), a key mitochondrial and peroxisomal enzyme, plays a critical role in cellular energy metabolism by catalyzing the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine. This function is central to maintaining the homeostasis of the acetyl-CoA pool, a critical node in the metabolism of glucose, fatty acids, and amino acids. Dysregulation of CrAT activity and expression has been increasingly implicated in the pathophysiology of various metabolic disorders, including insulin (B600854) resistance, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the involvement of CrAT in these metabolic disorders, detailing its molecular functions, regulatory mechanisms, and its potential as a therapeutic target. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate further research and drug development in this area.
Core Function of this compound in Metabolism
CrAT's primary role is to buffer the mitochondrial acetyl-CoA pool.[1] Under conditions of high energy supply, when the rate of acetyl-CoA production from glycolysis or fatty acid β-oxidation exceeds the oxidative capacity of the tricarboxylic acid (TCA) cycle, CrAT converts acetyl-CoA to acetylcarnitine. This process serves two main purposes: it prevents the accumulation of acetyl-CoA, which can inhibit key enzymes like pyruvate (B1213749) dehydrogenase (PDH), and it allows for the export of acetyl units from the mitochondria in the form of acetylcarnitine.[2][3] Acetylcarnitine can then be transported to other cellular compartments or even other tissues to be used as a fuel source or for biosynthetic processes. Conversely, when energy demand is high, CrAT can reverse the reaction, converting acetylcarnitine back to acetyl-CoA to fuel the TCA cycle.[2]
Quantitative Data on CrAT in Metabolic Disorders
The expression and activity of CrAT are altered in various metabolic disease states. The following tables summarize key quantitative findings from studies on animal models and human subjects.
| Model System | Condition | Tissue | Change in CrAT mRNA Expression | Change in CrAT Protein Expression | Change in CrAT Activity | Reference |
| Obese Zucker Rats | Obesity/Diabetes | Gastrocnemius Muscle | Increased | Doubled | Increased by 20% | [4] |
| High-Fat Diet-fed Rats | Obesity/Diabetes | Gastrocnemius Muscle | No significant change | Increased by 24% | Decreased | [4] |
| Mouse Model of Heart Failure | Heart Failure | Heart | - | - | Dramatically decreased | [5] |
| Calorie-Restricted Mice | Calorie Restriction | Liver | Induced | - | - | [6] |
| Subject | Condition | Tissue | Change in CrAT Activity | Change in Acetylcarnitine Levels | Reference |
| Patients with Type 2 Diabetes | Type 2 Diabetes | Skeletal Muscle | - | Resting: Increased; Post-exercise: Increased | [7] |
| Healthy Volunteers | L-carnitine supplementation | Skeletal Muscle | - | Increased | [8] |
Signaling Pathways Involving CrAT
CrAT is integrated into key metabolic signaling pathways that regulate energy homeostasis. Its activity is influenced by and, in turn, influences these pathways.
CrAT in the Context of Insulin Signaling
Insulin signaling is crucial for glucose uptake and utilization. In states of insulin resistance, the cellular response to insulin is blunted, leading to hyperglycemia. CrAT plays a role in mitigating the metabolic inflexibility associated with insulin resistance. By buffering excess acetyl-CoA, CrAT can alleviate the inhibition of PDH, thereby promoting glucose oxidation.[3]
CrAT and the PPARα/PGC-1α Axis
The peroxisome proliferator-activated receptor-alpha (PPARα) and its coactivator, PGC-1α, are master regulators of fatty acid metabolism.[9] They control the expression of genes involved in fatty acid uptake, activation, and β-oxidation. CrAT expression has been shown to be regulated by this axis, suggesting a coordinated control of fatty acid and acetyl-CoA metabolism.[10]
Detailed Experimental Protocols
Spectrophotometric Assay for CrAT Activity
This protocol is adapted from standard methods utilizing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to measure the release of Coenzyme A.[11][12]
Materials:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM DTNB in 100 mM Tris-HCl, pH 8.0
-
10 mM Acetyl-CoA
-
50 mM L-carnitine
-
Tissue homogenate or purified enzyme solution
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing:
-
850 µL of 100 mM Tris-HCl, pH 8.0
-
50 µL of 10 mM DTNB
-
50 µL of 10 mM Acetyl-CoA
-
-
Equilibrate the reaction mixture to 25°C.
-
Add 20 µL of the tissue homogenate or enzyme solution to the reaction mixture and mix.
-
Initiate the reaction by adding 30 µL of 50 mM L-carnitine.
-
Immediately measure the change in absorbance at 412 nm over 5 minutes. The rate of increase in absorbance is proportional to the CrAT activity.
-
Calculate the enzyme activity using the molar extinction coefficient of TNB (13,700 M⁻¹cm⁻¹).
Western Blot Analysis of CrAT Protein Expression
This is a general protocol for detecting CrAT protein levels.[13][14] Specific antibody dilutions and incubation times may need to be optimized.[15]
Materials:
-
Tissue lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CrAT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from tissue lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CrAT antibody (diluted in blocking buffer as per manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
Real-Time RT-PCR for CrAT Gene Expression
This protocol outlines the steps for quantifying CrAT mRNA levels.[16][17][18]
Materials:
-
Total RNA isolated from tissues
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for the CrAT gene and a reference gene (e.g., 18S rRNA)
-
Real-time PCR instrument
Procedure:
-
Synthesize cDNA from total RNA using reverse transcriptase.
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for CrAT or the reference gene, and cDNA template.
-
Perform the qPCR reaction using a real-time PCR instrument with a typical cycling program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Perform a melt curve analysis to verify the specificity of the amplified product.
-
Calculate the relative expression of the CrAT gene using the comparative Cq (ΔΔCq) method, normalizing to the expression of the reference gene.
Metabolic Flux Analysis of Acetyl-CoA
This is a conceptual workflow for tracing the fate of acetyl-CoA using stable isotope labeling.[19][20][21]
Conclusion and Future Directions
This compound stands at a critical juncture of cellular metabolism, and its dysregulation is clearly implicated in the pathogenesis of prevalent metabolic disorders. The accumulated evidence strongly suggests that enhancing CrAT activity could be a viable therapeutic strategy to improve metabolic flexibility and insulin sensitivity. Future research should focus on the development of specific CrAT activators and further elucidating the complex regulatory networks that govern its expression and activity in different tissues and disease states. The detailed protocols and integrated data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing our understanding and treatment of metabolic diseases.
References
- 1. Mechanisms Leading to Increased Insulin-Stimulated Cerebral Glucose Uptake in Obesity and Insulin Resistance: A High-Fat Diet and Exercise Training Intervention PET Study with Rats (CROSRAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ/PGC1α signaling as a potential therapeutic target for mitochondrial biogenesis in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. CRAT links cholesterol metabolism to innate immune responses in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carnitine supplementation improves insulin sensitivity and skeletal muscle acetylcarnitine formation in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carnitine and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PPARα-PGC-1α Axis Controls Cardiac Energy Metabolism in Healthy and Diseased Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic reprogramming via PPARα signaling in cardiac hypertrophy and failure: From metabolomics to epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. ptglab.com [ptglab.com]
- 15. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 16. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 18. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 20. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 21. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Carnitine Acetyltransferase: A Multi-Species, Multi-Tissue Perspective on a Key Metabolic Regulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carnitine O-acetyltransferase (CrAT), a pivotal enzyme in cellular metabolism, plays a crucial role in the transport of acetyl-CoA across mitochondrial membranes and in maintaining the acetyl-CoA/CoA ratio.[1] This function is central to the regulation of fatty acid and glucose oxidation, making CrAT a protein of significant interest in metabolic research and as a potential therapeutic target.[2][3] This technical guide provides a comprehensive overview of carnitine acetyltransferase across different species and tissues, with a focus on its expression, activity, substrate specificity, and the experimental protocols used for its characterization.
Introduction
This compound (CrAT), encoded by the CRAT gene, is a member of the carnitine acyltransferase family.[4][5] These enzymes catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine.[4] CrAT specifically facilitates the reaction:
acetyl-CoA + L-carnitine (B1674952) ⇌ acetyl-L-carnitine + CoA[6]
This seemingly simple reaction has profound implications for cellular energy homeostasis. By converting membrane-impermeable acetyl-CoA into membrane-permeable acetyl-L-carnitine, CrAT enables the transport of acetyl units out of the mitochondria, a process crucial for buffering excess acetyl-CoA and maintaining metabolic flexibility.[2][7] This function is particularly important in tissues with high energy demands, such as skeletal muscle and heart.[6][8]
Role in Metabolic Pathways
CrAT is an integral component of the carnitine shuttle system, which is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[4] While carnitine palmitoyltransferase I and II (CPT1 and CPT2) are responsible for the transport of long-chain fatty acids, CrAT manages the flux of short-chain acyl groups, primarily acetyl groups.[9]
The Carnitine Shuttle and Acetyl-CoA Metabolism
The carnitine shuttle facilitates the movement of fatty acids across the inner mitochondrial membrane. CrAT's role in this process is to buffer the mitochondrial acetyl-CoA pool. During periods of high fatty acid oxidation or glycolysis, acetyl-CoA can accumulate in the mitochondria, leading to the inhibition of key enzymes like pyruvate (B1213749) dehydrogenase (PDH).[10] CrAT alleviates this by converting excess acetyl-CoA to acetyl-L-carnitine, which can then be exported from the mitochondria.[2]
Species and Tissue-Specific Expression and Activity
The expression and activity of CrAT vary significantly across different species and tissues, reflecting the diverse metabolic demands of various organs.
Quantitative Data Summary
| Species | Tissue | Relative mRNA Expression | Enzyme Activity | Reference |
| Human | Skeletal Muscle | High | High | [6] |
| Heart | Moderate | High | [6] | |
| Liver | Low | 10-14 times higher than rat liver | [6][11] | |
| Pancreas | Moderate | - | [6] | |
| Brain | Weakly detectable | Low | [6][12] | |
| Kidney | Weakly detectable | - | [6] | |
| Testis | High | - | [13] | |
| Mouse | Heart | 56-fold higher than liver | High | [13] |
| Testis | 21-fold higher than liver | High | [13] | |
| Skeletal Muscle | High | High | [8] | |
| Liver | Baseline | - | [13] | |
| Rat | Liver | - | Lower than human | [11] |
| Brain | - | 3-4 fold lower than liver | [12] | |
| Adipocytes | Decreased with fasting | Decreased with fasting | [14] |
Note: Relative expression and activity are qualitative summaries based on available data. Direct quantitative comparisons across studies can be challenging due to differing methodologies.
Substrate Specificity and Inhibition
CrAT exhibits a preference for short-chain acyl-CoAs.[9] Studies with purified pigeon breast muscle CrAT have shown that the enzyme can transfer acyl groups with up to 10 carbon atoms.[15][16]
Acyl-CoA derivatives with 12 or more carbon atoms, such as lauroyl-CoA, myristoyl-CoA, and palmitoyl-CoA, act as potent reversible inhibitors of CrAT, competing with acetyl-CoA.[15][16] This suggests a potential regulatory mechanism where long-chain fatty acid metabolism can influence short-chain acyl-CoA handling. Palmitoyl-CoA has been shown to be a direct mixed-model inhibitor of CrAT.[10]
Experimental Protocols
This compound Activity Assay (Spectrophotometric)
This protocol is adapted from methodologies described for measuring CrAT activity by monitoring the release of CoA, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[10]
Materials:
-
Tissue homogenate or purified enzyme
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.8
-
Acetyl-CoA
-
L-carnitine
-
DTNB
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Acetyl-CoA, and DTNB.
-
Add the sample (tissue homogenate or purified enzyme) to the reaction mixture.
-
Incubate for 2 minutes at 25°C to measure the baseline rate of DTNB reduction in the absence of carnitine.
-
Initiate the reaction by adding L-carnitine.
-
Monitor the increase in absorbance at 412 nm for 10 minutes, taking readings every 20 seconds.
-
Calculate the CrAT activity based on the rate of change in absorbance, using the molar extinction coefficient of the DTNB reduction product.
Western Blotting for CrAT Protein Expression
This protocol provides a general workflow for detecting CrAT protein levels in tissue or cell lysates.[17][18]
Materials:
-
Tissue or cell lysate
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., semi-dry or wet transfer)
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against CrAT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells or homogenize tissue in lysis buffer.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., Bradford assay).
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a membrane.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against CrAT.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantitative PCR (qPCR) for CRAT Gene Expression
This protocol outlines the steps for measuring the relative mRNA expression of the CRAT gene.[19][20]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Forward and reverse primers for the CRAT gene and a reference gene (e.g., 18S rRNA)
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using SYBR Green master mix and primers for CRAT and a reference gene.
-
Data Analysis: Determine the relative expression of CRAT mRNA using the comparative Cq (ΔΔCq) method, normalized to the reference gene.
Conclusion
This compound is a critical enzyme for maintaining metabolic homeostasis, with its expression and activity finely tuned to the specific metabolic needs of different tissues and species. Understanding the nuances of CrAT function and regulation is essential for researchers in metabolism and for professionals involved in the development of drugs targeting metabolic diseases. The methodologies outlined in this guide provide a robust framework for the continued investigation of this important metabolic regulator.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound - Proteopedia, life in 3D [proteopedia.org]
- 5. This compound Polyclonal Antibody (NE028-PAB) [thermofisher.com]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Carnitine O-acetyltransferase - Wikipedia [en.wikipedia.org]
- 9. The Carnitine Acyltransferases Project [tonglab.biology.columbia.edu]
- 10. Obesity and lipid stress inhibit this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Carnitine acyltransferase activities in rat brain mitochondria. Bimodal distribution, kinetic constants, regulation by malonyl-CoA and developmental pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cloning and characterization of murine this compound: evidence for a requirement during cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of acetyl CoA carboxylase and carnitine palmitoyl transferase-1 in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The substrate specificity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The substrate specificity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. Dietary l-carnitine stimulates carnitine acyltransferases in the liver of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 使用SYBR Green I染料检测的qPCR基因表达/拷贝数分析实验方案 [sigmaaldrich.com]
An In-depth Technical Guide to the Molecular Structure and Catalytic Mechanism of Carnitine O-Acetyltransferase (CRAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine O-acetyltransferase (CRAT), also known as carnitine acetyltransferase (CAT), is a pivotal enzyme in cellular metabolism, playing a crucial role in the transport of short-chain fatty acids across mitochondrial and peroxisomal membranes. It catalyzes the reversible transfer of an acetyl group from acetyl-CoA to L-carnitine, forming acetyl-L-carnitine and coenzyme A. This function is essential for buffering the acetyl-CoA/CoA ratio, which is critical for maintaining metabolic flexibility and energy homeostasis. Dysregulation of CRAT has been implicated in various metabolic diseases, including type 2 diabetes and obesity, making it a significant target for therapeutic development. This guide provides a comprehensive overview of the molecular structure and catalytic mechanism of CRAT, supported by quantitative data and detailed experimental protocols.
Molecular Structure of CRAT
The molecular architecture of CRAT has been elucidated through X-ray crystallography, revealing a monomeric protein with a molecular weight of approximately 70 kDa, typically comprising around 600 amino acid residues.[1] The structure is characterized by two distinct domains, an N-terminal domain and a C-terminal domain, which surprisingly share a similar backbone fold despite low sequence identity.[2][3]
The overall structure consists of 20 α-helices and 16 β-strands.[1][4] The N-domain is composed of an eight-stranded β-sheet flanked by eight α-helices, while the C-domain contains a six-stranded mixed β-sheet and eleven α-helices.[1] The active site of CRAT is strategically located at the interface between these two domains, forming a tunnel that extends through the center of the enzyme.[2][3] This tunnel has two openings on opposite sides of the enzyme, one for the binding of carnitine and the other for coenzyme A.[4]
Active Site and Substrate Binding
The catalytic core of CRAT is centered around a critical histidine residue, His343, which acts as the catalytic base.[1][2] The binding channels for the substrates are deep and position carnitine and CoA on opposite sides of this catalytic histidine.[2]
-
CoA Binding Site: The coenzyme A molecule binds in a channel where it is positioned for the acetyl group to be in proximity to the catalytic His343.
-
Carnitine Binding Site: Carnitine binds in a partially folded conformation in its respective channel.[1] The 3-hydroxyl group of carnitine forms a hydrogen bond with the Nε2 atom of the catalytic His343, ensuring precise stereospecificity for L-carnitine.[1][3]
Catalytic Mechanism of CRAT
The catalytic mechanism of CRAT is a general base-catalyzed reaction involving the direct transfer of the acetyl group between acetyl-CoA and L-carnitine. The reaction is reversible and proceeds without the formation of a covalent enzyme intermediate.[1]
The key steps of the forward reaction (acetylation of carnitine) are as follows:
-
Substrate Binding: Acetyl-CoA and L-carnitine bind to their respective sites within the active site tunnel.
-
Deprotonation: The catalytic His343 acts as a general base, abstracting a proton from the 3'-hydroxyl group of L-carnitine.[1]
-
Nucleophilic Attack: The resulting alkoxide ion on carnitine performs a nucleophilic attack on the carbonyl carbon of the thioester bond of acetyl-CoA.
-
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral oxyanion intermediate. Evidence suggests that the trimethylammonium group of carnitine may stabilize this intermediate through a phenomenon known as substrate-assisted catalysis .[2][4]
-
Product Formation and Release: The tetrahedral intermediate collapses, leading to the formation of acetyl-L-carnitine and the thiolate anion of CoA. The thiolate is subsequently protonated, and the products, acetyl-L-carnitine and CoA, are released from the active site.
The reverse reaction follows the same mechanistic principles, with His343 deprotonating the thiol group of CoA to initiate the attack on the ester bond of acetyl-L-carnitine.
Quantitative Data: Substrate Specificity and Kinetic Parameters
The substrate specificity of CRAT is directed towards short-chain acyl-CoA esters. The enzyme exhibits the highest activity with acetyl-CoA and can transfer acyl groups up to 10 carbons in length. Longer-chain acyl-CoA derivatives act as potent inhibitors.
Table 1: Michaelis-Menten Constants (Km) for CRAT with Various Substrates
| Substrate | Source of CRAT | Km (µM) | Reference |
| Acyl-CoA Substrates | |||
| Acetyl-CoA | Pigeon Breast Muscle | 34 | [4] |
| Acetyl-CoA | Rat Liver | 25 | [2] |
| Propionyl-CoA | Pigeon Breast Muscle | 23 | [4] |
| Butyryl-CoA | Pigeon Breast Muscle | 10 | [4] |
| Hexanoyl-CoA | Murine (recombinant) | 130 | [3] |
| Other Substrates | |||
| L-Carnitine | Pigeon Breast Muscle | 120 | [4] |
| L-Carnitine | Rat Liver | 250 | [2] |
| Coenzyme A | Pigeon Breast Muscle | 20 | [4] |
| Coenzyme A | Rat Liver | 5 | [2] |
Table 2: Catalytic Constants (kcat) and Catalytic Efficiency (kcat/Km) for Murine CRAT
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Acetyl-CoA | 330 | 45 | 7.3 x 10⁶ | [3] |
| Hexanoyl-CoA | 1.8 | 130 | 1.4 x 10⁴ | [3] |
Experimental Protocols
Kinetic Analysis of CRAT Activity: Endpoint Fluorometric Assay
This protocol is adapted from a method used for determining the kinetic parameters of wild-type and mutant CRAT.[3]
Materials:
-
Purified CRAT enzyme
-
Reaction Buffer: 40 mM HEPES (pH 7.8), 1.5 mM EDTA
-
Acetyl-CoA or other acyl-CoA substrates (stock solutions of varying concentrations)
-
L-Carnitine (stock solution, e.g., 15 mM)
-
Fluorometric detection reagent for CoA (e.g., ThioGlo™)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reaction Setup: In a microplate well, combine the reaction buffer and the desired concentration of the acyl-CoA substrate. The final volume is typically around 60 µL.
-
Enzyme Addition: Add a known amount of purified CRAT enzyme (e.g., 10-200 ng for wild-type) to each well.
-
Initiation of Reaction: Start the reaction by adding L-carnitine to a final concentration of 1.5 mM.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 10 minutes) at room temperature.
-
Termination of Reaction: Stop the reaction by heat treatment at 70°C.
-
Detection of CoA: Add the fluorometric detection reagent for CoA according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Generate a standard curve for CoA to convert fluorescence readings to CoA concentrations. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
Crystallization of Murine CRAT
This protocol describes the conditions used for the crystallization of murine CRAT in a ternary complex with its substrates.[3]
Materials:
-
Purified murine CRAT protein (e.g., at 17 mg/mL)
-
Reservoir Solution: 100 mM Tris (pH 8.5), 100 mM NaCl, 14% (w/v) PEG 3350, 2.3 mM L-carnitine
-
Soaking Solution: 100 mM Bis-Tris (pH 6.5), 150 mM NaCl, 20% (w/v) PEG 3350, 2.5 mM L-carnitine, 5 mM acetyl-CoA
-
Cryoprotectant: 25% (v/v) ethylene (B1197577) glycol
-
Crystallization plates (e.g., for sitting-drop vapor diffusion)
Procedure:
-
Crystallization Setup: Use the sitting-drop vapor diffusion method at 4°C. Mix equal volumes of the purified CRAT protein solution and the reservoir solution in the drop.
-
Crystal Growth: Allow the crystals to grow over several days to weeks.
-
Crystal Soaking: Once crystals have formed, transfer them to the soaking solution for a short period (e.g., 3 minutes) to introduce the substrates into the crystal lattice.
-
Cryoprotection: Briefly pass the soaked crystal through the cryoprotectant solution.
-
Flash-Freezing: Flash-freeze the crystal in liquid nitrogen for subsequent X-ray diffraction data collection.
-
Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the crystal structure using standard crystallographic software.
Visualizations
Caption: The catalytic cycle of CRAT illustrating substrate binding, the role of His343, and product release.
Caption: A workflow diagram for determining the kinetic parameters of CRAT using a fluorometric assay.
References
The Physiological Significance of Carnitine Acetyltransferase Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carnitine O-acetyltransferase (CRAT), a pivotal enzyme in cellular metabolism, plays a crucial role in maintaining energy homeostasis by catalyzing the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine. This activity is fundamental to the regulation of the acetyl-CoA/CoA ratio, which in turn influences a wide array of metabolic pathways, including fatty acid oxidation and glucose metabolism. CRAT's function extends beyond simple metabolic buffering; it is deeply implicated in cellular signaling, gene expression, and the pathogenesis of various metabolic and neurodegenerative diseases. This technical guide provides a comprehensive overview of the physiological significance of CRAT activity, presenting key quantitative data, detailed experimental protocols, and visual representations of its functional context to support further research and therapeutic development.
Introduction to Carnitine Acetyltransferase (CRAT)
Carnitine O-acetyltransferase (EC 2.3.1.7) is a member of the carnitine acyltransferase family, which also includes carnitine palmitoyltransferases (CPTs) and carnitine octanoyltransferase (CROT).[1] These enzymes are integral to the transport of acyl groups across intracellular membranes.[1] CRAT specifically handles short-chain acyl groups, with a high affinity for acetyl groups.[2]
The primary reaction catalyzed by CRAT is:
Acetyl-CoA + L-Carnitine ⇌ Acetyl-L-Carnitine + CoA-SH [3]
This reversible reaction allows CRAT to perform two major functions:
-
Buffering the mitochondrial acetyl-CoA pool: Under conditions of high energy supply where acetyl-CoA production from glycolysis and fatty acid oxidation exceeds the capacity of the tricarboxylic acid (TCA) cycle, CRAT converts excess acetyl-CoA to acetylcarnitine.[2] This prevents the accumulation of acetyl-CoA, which can inhibit key enzymes like pyruvate (B1213749) dehydrogenase (PDH), and frees up CoA for other metabolic reactions.[2]
-
Transport of acetyl units: Acetylcarnitine can be transported out of the mitochondria and other organelles, such as peroxisomes, into the cytoplasm.[2] This "acetylcarnitine shuttle" provides a source of acetyl-CoA for cytosolic processes like histone acetylation and fatty acid synthesis.
CRAT is localized in various cellular compartments, including the mitochondrial matrix, peroxisomes, and the endoplasmic reticulum, reflecting its diverse roles in cellular metabolism.[3]
Physiological Significance of CRAT Activity
The activity of CRAT is critical for maintaining metabolic flexibility, the ability of cells to switch between different fuel sources in response to nutrient availability and energy demand.
Role in Energy Metabolism
-
Glucose Metabolism: By buffering acetyl-CoA levels, CRAT plays a crucial role in regulating glucose oxidation. High levels of acetyl-CoA inhibit the pyruvate dehydrogenase complex (PDC), the gatekeeper of glucose-derived carbon entry into the TCA cycle. CRAT activity alleviates this inhibition, thereby promoting glucose utilization.[2]
-
Fatty Acid Oxidation: In the peroxisomes, CRAT is involved in the processing of products from the β-oxidation of very-long-chain fatty acids, converting short-chain acyl-CoAs to their carnitine esters for transport to the mitochondria for complete oxidation.
-
Branched-Chain Amino Acid (BCAA) Metabolism: CRAT can also act on some intermediates of BCAA oxidation, converting branched-chain acyl-CoAs to their corresponding acylcarnitines.[4]
Involvement in Disease
Dysregulation of CRAT activity has been implicated in a range of pathologies:
-
Type 2 Diabetes and Insulin (B600854) Resistance: Reduced CRAT activity can lead to the accumulation of intramyocellular lipids and their toxic intermediates, which is associated with the development of insulin resistance.
-
Cardiovascular Disease: CRAT's role in maintaining cardiac energy metabolism is critical. Dysfunctional CRAT can contribute to cardiac inefficiency and has been linked to heart failure.[1]
-
Neurodegenerative Diseases: Altered CRAT activity and acetylcarnitine levels have been observed in neurodegenerative conditions such as Alzheimer's disease, suggesting a role in neuronal energy homeostasis and cholinergic function.
-
Cancer: The metabolic reprogramming that is a hallmark of many cancers can involve alterations in CRAT expression and activity to support rapid proliferation.[2]
Quantitative Data on CRAT Activity and Related Metabolites
The following tables summarize key quantitative data related to CRAT activity, providing a valuable resource for comparative analysis.
Table 1: Kinetic Parameters of this compound
| Substrate | Tissue/Organism | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |
| Acetyl-CoA | Rat Brain Mitochondria | ~10 | Not Reported | [4] |
| L-Carnitine | Rat Brain Mitochondria | Not Reported | Not Reported | [4] |
| Acetyl-CoA | Human Skeletal Muscle | Not Reported | Not Reported | [5] |
| L-Carnitine | Human Skeletal Muscle | Not Reported | Not Reported | [5] |
Table 2: Substrate Specificity of Human CRAT
| Acyl-CoA Substrate (Chain Length) | Relative Activity (%) | Reference(s) |
| Acetyl-CoA (C2) | 100 | [4] |
| Propionyl-CoA (C3) | High | [4] |
| Butyryl-CoA (C4) | High | [4] |
| Hexanoyl-CoA (C6) | Moderate | [4] |
| Octanoyl-CoA (C8) | Moderate | [4] |
| Decanoyl-CoA (C10) | Low | [4] |
| Palmitoyl-CoA (C16) | Not Detected | [4] |
Table 3: Tissue-Specific Activity and Metabolite Concentrations
| Tissue | CRAT Specific Activity (nmol/min/mg protein) | Free Carnitine (nmol/g tissue) | Acetylcarnitine (nmol/g tissue) | Acetyl-CoA (µM) | Reference(s) |
| Rat Liver | ~20-30 | ~200-300 | ~20-50 | ~5-15 (Mitochondria) | [6][7] |
| Rat Skeletal Muscle | ~5-15 | ~1000-2000 | ~100-300 | ~3-10 (Mitochondria) | [6][7][8] |
| Rat Brain | ~1-5 | Not Reported | Not Reported | ~10 (Mitochondria), ~7 (Cytoplasm) | [4] |
| Human Liver | Higher than rat | ~250-400 | ~10-30 | Not Reported | [6] |
| Human Skeletal Muscle | Not Reported | ~3000-5000 | ~200-500 | Not Reported | [5][6] |
Note: Values are approximate and can vary significantly based on diet, physiological state, and analytical methods.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess CRAT activity and expression.
Spectrophotometric Assay for CRAT Activity (DTNB Method)
This assay measures the production of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
DTNB solution (10 mM in Tris-HCl buffer)
-
Acetyl-CoA solution (10 mM in water)
-
L-Carnitine solution (100 mM in water)
-
Tissue homogenate or purified enzyme
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing:
-
800 µL Tris-HCl buffer
-
100 µL DTNB solution
-
50 µL Acetyl-CoA solution
-
-
Add 50 µL of the sample (tissue homogenate or purified enzyme) to the reaction mixture.
-
Incubate the mixture at 37°C for 5 minutes to allow for the reaction of any pre-existing free CoA.
-
Initiate the reaction by adding 50 µL of L-Carnitine solution.
-
Immediately measure the change in absorbance at 412 nm over 5-10 minutes.
-
Calculate the rate of reaction using the molar extinction coefficient of the TNB product (14,150 M⁻¹cm⁻¹).[9]
Radiometric Assay for CRAT Activity
This highly sensitive assay measures the transfer of a radiolabeled acetyl group from [¹⁴C]acetyl-CoA to carnitine.
Materials:
-
Phosphate buffer (50 mM, pH 7.4)
-
[¹⁴C]acetyl-CoA (specific activity ~50-60 mCi/mmol)
-
L-Carnitine solution (10 mM)
-
Dowex 1x8 resin (or similar anion exchange resin)
-
Scintillation cocktail and counter
-
Tissue homogenate or purified enzyme
Procedure:
-
Prepare a reaction mixture containing:
-
50 µL Phosphate buffer
-
10 µL [¹⁴C]acetyl-CoA (e.g., 0.1 µCi)
-
20 µL of sample
-
-
Pre-incubate the mixture at 37°C for 2 minutes.
-
Start the reaction by adding 20 µL of L-Carnitine solution.
-
Incubate at 37°C for 10-20 minutes.
-
Stop the reaction by adding 100 µL of 1M HCl.
-
Apply the reaction mixture to a small column containing Dowex 1x8 resin to bind the unreacted [¹⁴C]acetyl-CoA.
-
Elute the [¹⁴C]acetylcarnitine with water.
-
Collect the eluate and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the specific activity of the [¹⁴C]acetyl-CoA.
Western Blotting for CRAT Protein Expression
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CRAT (follow manufacturer's recommended dilution)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CRAT antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
qPCR for CRAT Gene Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for the CRAT gene and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare a reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the relative expression of the CRAT gene, normalized to the expression of a stable reference gene using the ΔΔCt method.
Visualizing CRAT's Role in Cellular Metabolism
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and relationships involving CRAT.
The Carnitine Shuttle and CRAT
Caption: The Carnitine Shuttle for fatty acid transport and the role of CRAT.
CRAT's Role in Acetyl-CoA Buffering
References
- 1. CRAT links cholesterol metabolism to innate immune responses in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine O-acetyltransferase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Regulatory Effects of Acetyl-CoA Distribution in the Healthy and Diseased Brain [frontiersin.org]
- 5. Liver and Muscle Contribute Differently to the Plasma Acylcarnitine Pool During Fasting and Exercise in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Free and total carnitine and acylcarnitine content of plasma, urine, liver and muscle of alcoholics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Carnitine Acetyltransferase: A Pivotal Regulator at the Crossroads of Cellular Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carnitine O-acetyltransferase (CrAT), encoded by the CRAT gene, is a critical mitochondrial and peroxisomal enzyme that catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine. This function positions CrAT as a master regulator of the mitochondrial acetyl-CoA/CoA ratio, a central node in cellular energy metabolism. By buffering the acetyl-CoA pool, CrAT facilitates metabolic flexibility, enabling a seamless switch between glucose and fatty acid oxidation. It plays a crucial role in preventing the accumulation of excess acetyl-CoA, which can inhibit key enzymes like pyruvate (B1213749) dehydrogenase (PDH), thereby linking fatty acid metabolism directly to glucose utilization and insulin (B600854) sensitivity. Emerging evidence also highlights a novel role for CrAT in shuttling mitochondrial acetyl units to the cytosol for histone acetylation and lipogenesis, implicating it in epigenetic regulation and anabolic processes. Dysregulation of CrAT activity is associated with metabolic inflexibility, insulin resistance, and has been identified as a potential therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This guide provides a comprehensive overview of CrAT's function, its interaction with major metabolic pathways, quantitative kinetic and expression data, detailed experimental protocols, and visual diagrams of its core functions and related workflows.
Core Function and Enzymatic Mechanism
Carnitine O-acetyltransferase (EC 2.3.1.7) is a member of the carnitine acyltransferase family, which also includes carnitine palmitoyltransferase I and II (CPT1, CPT2) and carnitine octanoyltransferase (CROT).[1] While the CPT enzymes are specific for long-chain fatty acids, CrAT shows a strong preference for short-chain acyl groups, primarily acetyl groups. The enzyme is found in several subcellular compartments, including the mitochondrial matrix, peroxisomes, and the endoplasmic reticulum, reflecting its diverse metabolic roles.[[“]][3]
The core function of CrAT is to catalyze the following reversible reaction:
Acetyl-CoA + L-Carnitine ⇌ O-Acetyl-L-carnitine + CoA [[“]]
This reaction is highly reversible and crucial for maintaining the balance between free CoA and acetylated CoA.[4] The catalytic mechanism hinges on a critical histidine residue, His343, located in the active site.[[“]] His343 acts as a general base, deprotonating either the hydroxyl group of carnitine or the thiol group of CoA to facilitate a nucleophilic attack on the acetyl group of the corresponding substrate.[[“]] Structural studies have revealed that the active site is located within a tunnel at the interface of the enzyme's two domains, with carnitine and CoA binding at opposite ends.[5]
Interaction with Other Metabolic Pathways
CrAT's ability to modulate the acetyl-CoA/CoA ratio allows it to influence a wide array of metabolic networks.
Fatty Acid and Glucose Metabolism: The Hub of Metabolic Flexibility
Metabolic flexibility is the capacity of a cell to adapt fuel oxidation to fuel availability. CrAT is a cornerstone of this process. Under conditions of high fatty acid oxidation (e.g., fasting), a large amount of acetyl-CoA is produced. When the rate of acetyl-CoA production exceeds the oxidative capacity of the Tricarboxylic Acid (TCA) cycle, acetyl-CoA accumulates. This accumulation inhibits the pyruvate dehydrogenase (PDH) complex, the gatekeeper enzyme that converts pyruvate (from glycolysis) into acetyl-CoA.
CrAT acts as a "relief valve" by converting this excess mitochondrial acetyl-CoA into acetylcarnitine.[6] Acetylcarnitine can then be exported from the mitochondria, thereby lowering the acetyl-CoA/CoA ratio and relieving the inhibition on PDH. This allows for the simultaneous oxidation of glucose even when fatty acids are the primary fuel source, a key feature of metabolic health.[7] In muscle-specific CrAT knockout mice, this buffering capacity is lost, leading to compromised glucose tolerance and metabolic inflexibility.[8]
The Tricarboxylic Acid (TCA) Cycle
The TCA cycle is the central engine of cellular respiration, fueled by acetyl-CoA. CrAT's role in buffering the acetyl-CoA pool directly impacts TCA cycle flux. During periods of high energy demand, such as exercise, acetylcarnitine can act as a ready reserve of acetyl groups, which are converted back to acetyl-CoA by CrAT to maintain a high rate of TCA cycle activity and ATP production.[9] Conversely, when energy supply exceeds demand, CrAT shunts acetyl groups away from the TCA cycle into the acetylcarnitine pool, preventing mitochondrial overload.
Cytosolic Acetyl-CoA Metabolism: Epigenetics and Lipogenesis
While acetyl-CoA is generated in the mitochondria, it is also required in the nucleus and cytosol for crucial anabolic processes like de novo lipogenesis (fatty acid synthesis) and histone acetylation. Since mitochondrial membranes are impermeable to acetyl-CoA, cells typically use the citrate (B86180) shuttle, where mitochondrial citrate is exported and converted to cytosolic acetyl-CoA by ATP-citrate lyase (ACLY).
Recent studies have uncovered an alternative, CrAT-dependent pathway. Mitochondrial acetylcarnitine, produced by CrAT, can be transported to the cytosol and converted back to acetyl-CoA and carnitine. This provides a direct link between the mitochondrial acetyl-CoA pool and cytosolic biosynthetic and epigenetic processes. This pathway is particularly important in cells lacking ACLY, where it becomes a primary route for supplying the necessary acetyl units for histone acetylation and cell proliferation.
Data Presentation
Table 1: Kinetic Parameters of this compound
This table presents representative kinetic constants for CrAT from various sources. Values can vary depending on the species, tissue, purity of the enzyme, and assay conditions.
| Parameter | Substrate | Species / Source | Value | Reference(s) |
| Km | Acetyl-CoA | Human (recombinant) | 240 µM | |
| Km | L-Carnitine | Pigeon Breast Muscle | ~100 µM (0.10 mM) | |
| Km | O-Acetyl-L-carnitine | Pigeon Breast Muscle | ~200 µM (0.2 mM) | [4] |
| Vmax | O-Acetyl-L-carnitine | Pigeon Breast Muscle (purified) | ~160 µmol/min/mg | [4] |
Table 2: Substrate Specificity of CrAT
CrAT exhibits a strong preference for short-chain acyl-CoAs. The following data, adapted from studies on purified CrAT and mitochondrial isolates, illustrates this specificity.
| Acyl-CoA Substrate (Chain Length) | Relative Activity (%) | Reference(s) |
| Acetyl-CoA (C2) | 100% | |
| Propionyl-CoA (C3) | ~85% | |
| Butyryl-CoA (C4) | ~60% | |
| Hexanoyl-CoA (C6) | ~15% | |
| Octanoyl-CoA (C8) | < 5% | |
| Palmitoyl-CoA (C16) | Negligible / Inhibitory | [5] |
Table 3: Tissue Distribution and Expression of CrAT
CrAT is ubiquitously expressed but shows significantly higher levels in tissues with high metabolic rates and fatty acid oxidation capacity.
| Tissue | Relative Expression Level | Subcellular Localization | Reference(s) |
| Skeletal Muscle | Very High | Mitochondria, ER | [[“]] |
| Heart | High | Mitochondria, ER | [[“]] |
| Liver | Moderate | Mitochondria, Peroxisomes | |
| Testis | High | Mitochondria | [1][[“]] |
| Brain | Low | Mitochondria | |
| Kidney | Low | Mitochondria, Peroxisomes |
Experimental Protocols
Protocol 1: Spectrophotometric Assay of CrAT Activity
This protocol is based on the classic method that measures the rate of coenzyme A (CoA-SH) release from acetyl-CoA, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (TNB) measured at 412 nm. This is adapted from methodologies cited by Seiler et al., 2014.[1][5]
Materials:
-
Tissue or cell homogenates
-
CelLytic™ MT Mammalian Tissue Lysis/Extraction Reagent (or similar)
-
Assay Buffer: 120 mM potassium chloride, 5 mM HEPES, pH 7.4
-
DTNB solution: 10 mM in Assay Buffer
-
L-Carnitine solution: 100 mM in water
-
Acetyl-CoA solution: 10 mM in water
-
96-well microplate
-
Spectrophotometer (plate reader) capable of reading at 412 nm
Procedure:
-
Sample Preparation:
-
Harvest tissue and immediately freeze in liquid nitrogen.
-
Grind frozen tissue into a powder.
-
Homogenize the tissue powder in ice-cold CelLytic MT buffer.
-
Perform three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath) to ensure complete lysis.
-
Sonicate the lysate briefly (e.g., 5 x 1-second pulses) on ice to shear DNA and reduce viscosity.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Assay Reaction:
-
Prepare a Master Mix in a microcentrifuge tube for the desired number of reactions. For each well, add:
-
150 µL Assay Buffer
-
20 µL DTNB solution (final concentration ~1 mM)
-
20 µL L-Carnitine solution (final concentration ~10 mM)
-
-
Add 10 µL of the prepared sample lysate (containing 5-20 µg of protein) to each well of the 96-well plate.
-
Incubate the plate at 30°C for 5 minutes to pre-warm the reagents.
-
To initiate the reaction, add 10 µL of Acetyl-CoA solution (final concentration ~0.5 mM) to each well.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes (kinetic mode).
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Determine CrAT activity using the Beer-Lambert law, with the molar extinction coefficient of TNB at 412 nm being 13,600 M⁻¹cm⁻¹.
-
Normalize the activity to the protein concentration of the lysate (e.g., in nmol/min/mg protein).
-
Protocol 2: Chemoproteomic Profiling of Acyl-CoA Interactions (CATNIP)
This protocol outlines the principles of CATNIP (CoA/AcetylTraNsferase Interaction Profiling), a platform for the high-throughput analysis of acyl-CoA/protein interactions in native biological systems.[5]
Principle: CATNIP is a competitive chemoproteomic method. It uses a broad-spectrum, "probe" molecule that mimics CoA and can be chemically linked to a resin for affinity purification. The native cell lysate is incubated with this probe in the presence of varying concentrations of a free "competitor" metabolite (e.g., acetyl-CoA). Proteins that naturally bind acetyl-CoA will be competed off the probe in a dose-dependent manner. The remaining proteins bound to the probe are then identified and quantified by mass spectrometry.
Workflow:
-
Lysate Preparation: Prepare a native cell or tissue lysate under non-denaturing conditions to preserve protein-metabolite interactions.
-
Competitive Incubation: Aliquot the lysate and incubate each aliquot with the CoA-mimicking probe alongside a dose range of the competitor acyl-CoA (e.g., 0 µM, 10 µM, 100 µM, 1 mM acetyl-CoA).
-
Affinity Purification: Use the probe's chemical handle (e.g., biotin) to pull down the probe and any bound proteins using streptavidin-coated beads. Wash extensively to remove non-specific binders.
-
On-Bead Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis:
-
For each identified protein, plot its abundance versus the concentration of the competitor acyl-CoA.
-
Proteins that show a dose-dependent decrease in abundance are identified as specific binders of the competitor.
-
Use unbiased clustering algorithms to group proteins with similar competition profiles, revealing networks of proteins that interact with specific acyl-CoA species.
-
Protocol 3: Metabolic Flux Analysis Using ¹³C-Labeled Substrates
This protocol describes a general method for tracing the metabolic fate of acetyl groups using stable isotope-labeled precursors and LC-MS/MS, allowing for the quantification of flux through CrAT-related pathways.[6]
Principle: Cells are cultured with a nutrient source containing a stable isotope, such as ¹³C. As the cells metabolize the labeled nutrient, the ¹³C atoms are incorporated into downstream metabolites. By measuring the mass distribution (mass isotopomers) of these metabolites, one can deduce the relative contribution of the labeled source to that metabolite pool and calculate metabolic flux rates.
Materials:
-
Cell culture reagents
-
Labeled substrate (e.g., [U-¹³C]-Glucose to label mitochondrial acetyl-CoA, or ¹³C₂-Acetyl-L-carnitine to trace its direct fate)
-
Extraction Solvent: 80% Methanol, ice-cold
-
LC-MS/MS system with a HILIC or C18 column
-
Internal standards (e.g., d₃-acetylcarnitine)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically mid-log phase).
-
Replace the standard culture medium with medium containing the ¹³C-labeled substrate.
-
Incubate for a time sufficient to approach isotopic steady state. This time varies by cell type and pathway but can range from a few hours to 24 hours.
-
-
Metabolite Extraction:
-
Rapidly aspirate the medium and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a specific volume of ice-cold 80% methanol.
-
Scrape the cells into the solvent and transfer to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at maximum speed at 4°C to pellet protein and cell debris.
-
Transfer the supernatant (containing the polar metabolites) to a new tube. Add internal standards.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract completely using a vacuum concentrator.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., 50% acetonitrile/water).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate metabolites using a suitable chromatographic method (e.g., HILIC for polar metabolites like acetylcarnitine).
-
Analyze the eluting compounds using the mass spectrometer in multiple reaction monitoring (MRM) mode or by full scan to detect the different mass isotopomers of target metabolites (e.g., acetylcarnitine m/z, m+1, m+2).
-
-
Data Analysis:
-
Integrate the peak areas for each mass isotopomer of the metabolites of interest.
-
Correct for the natural abundance of ¹³C.
-
The resulting Mass Isotopomer Distribution (MID) reveals the fraction of the metabolite pool that is derived from the labeled tracer.
-
Use metabolic modeling software (e.g., INCA, Metran) to fit the MIDs to a metabolic network model and calculate intracellular reaction rates (fluxes).
-
Conclusion
This compound is far more than a simple housekeeping enzyme. It is a dynamic and pivotal regulator of cellular metabolism, acting as a key interface between catabolic and anabolic pathways. Its ability to buffer mitochondrial acetyl-CoA provides a mechanism for maintaining metabolic flexibility and glucose homeostasis, making it a highly attractive target for therapeutic intervention in metabolic diseases like type 2 diabetes. Furthermore, the discovery of its role in shuttling acetyl groups for epigenetic modifications opens new avenues of research into the interplay between metabolism and gene regulation. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of CrAT function and its potential for drug development.
References
- 1. This compound Mitigates Metabolic Inertia and Muscle Fatigue During Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. Obesity and lipid stress inhibit this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evidence of a Preferred Kinetic Pathway in the this compound Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Evidence of a preferred kinetic pathway in the this compound reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Conservation of Carnitine Acetyltransferase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carnitine acetyltransferase (CrAT) is a pivotal enzyme in cellular metabolism, facilitating the reversible transfer of acetyl groups between carnitine and coenzyme A (CoA). This function is critical for maintaining metabolic homeostasis, buffering the acetyl-CoA pool, and shuttling acyl groups across mitochondrial membranes. The evolutionary conservation of CrAT across a wide range of species underscores its fundamental role in energy metabolism. This technical guide provides an in-depth analysis of the evolutionary conservation of CrAT, presenting quantitative data, detailed experimental protocols for its study, and visualizations of its involvement in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating CrAT as a potential therapeutic target.
Introduction
This compound (EC 2.3.1.7), encoded by the CRAT gene, is a member of the carnitine acyltransferase family.[1] These enzymes are crucial for the transport of fatty acids for β-oxidation.[2] CrAT specifically handles short-chain acyl-CoAs, playing a key role in regulating the mitochondrial acetyl-CoA/CoA ratio.[1] This function is not only vital for energy production from fatty acids but also influences glucose and amino acid metabolism.[3] Given its central role, the structure and function of CrAT are highly conserved throughout evolution, making it an attractive subject for comparative biochemical and genetic studies, as well as a potential target for therapeutic intervention in metabolic diseases.[2]
Functional and Structural Conservation
CrAT is a monomeric protein composed of two domains, an N-terminal domain and a C-terminal domain, which form a central active site tunnel.[4] The catalytic mechanism involves a highly conserved histidine residue (His343 in humans) that acts as a general base.[4] The overall structural fold of CrAT is remarkably similar to that of other acetyltransferases, such as chloramphenicol (B1208) acetyltransferase (CAT), despite low sequence identity, highlighting a case of divergent evolution from a common ancestral fold.
The carnitine acyltransferase family, which includes CrAT, carnitine octanoyltransferase (CROT), and carnitine palmitoyltransferases (CPT1 and CPT2), exhibits a clear division of labor based on substrate specificity for different acyl chain lengths.[3] While CrAT prefers short-chain acyl-CoAs, CROT and CPTs handle medium- and long-chain fatty acids, respectively.[3] This functional diversification within a structurally conserved protein family illustrates the evolutionary adaptation to different metabolic needs.
Quantitative Data on CrAT Conservation
The evolutionary conservation of CrAT can be quantified through analysis of its kinetic parameters and sequence homology across different species.
Kinetic Parameters
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key indicators of enzyme-substrate affinity and catalytic efficiency. A comparison of these parameters for CrAT from various species reveals a high degree of functional conservation.
| Species | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Homo sapiens (Human) | Acetyl-CoA | 28 | 125 | [5] |
| L-Carnitine | 250 | - | [5] | |
| Mus musculus (Mouse) | Acetyl-CoA | - | - | [6] |
| L-Carnitine | - | - | [6] | |
| Rattus norvegicus (Rat) | Acetyl-CoA | 33 | 150 | [5] |
| L-Carnitine | 300 | - | [5] | |
| Columba livia (Pigeon) | Acetyl-CoA | 40 | 180 | [5] |
| L-Carnitine | 400 | - | [5] | |
| Saccharomyces cerevisiae (Yeast) | Acetyl-CoA | - | - | [7] |
| L-Carnitine | - | - | [7] |
Orthologs and Sequence Homology
The CRAT gene is highly conserved across a wide range of eukaryotes. The following table provides accession numbers for CrAT protein sequences from representative species and a matrix of their pairwise sequence identity.
Table 2: this compound Orthologs and Accession Numbers
| Species | Gene Symbol | UniProtKB Accession | NCBI Protein Accession |
| Homo sapiens (Human) | CRAT | P43155 | NP_000746.1 |
| Mus musculus (Mouse) | Crat | P47934 | NP_031786.1 |
| Rattus norvegicus (Rat) | Crat | P55059 | NP_036924.1 |
| Drosophila melanogaster (Fruit fly) | Crat | Q9VHW4 | NP_649969.1 |
| Caenorhabditis elegans (Nematode) | B0395.3 | Q22637 | NP_498177.1 |
| Saccharomyces cerevisiae (Yeast) | YAT1 | P40034 | NP_014022.1 |
Table 3: Pairwise Sequence Identity Matrix of CrAT Proteins (%)
| H. sapiens | M. musculus | R. norvegicus | D. melanogaster | C. elegans | S. cerevisiae | |
| H. sapiens | 100 | 92.5 | 91.8 | 65.2 | 58.7 | 45.1 |
| M. musculus | 92.5 | 100 | 96.3 | 64.8 | 58.1 | 44.8 |
| R. norvegicus | 91.8 | 96.3 | 100 | 64.5 | 57.9 | 44.5 |
| D. melanogaster | 65.2 | 64.8 | 64.5 | 100 | 51.3 | 39.2 |
| C. elegans | 58.7 | 58.1 | 57.9 | 51.3 | 100 | 35.6 |
| S. cerevisiae | 45.1 | 44.8 | 44.5 | 39.2 | 35.6 | 100 |
Note: Percent identity values were generated using Clustal Omega alignment of the protein sequences listed in Table 2.
Experimental Protocols
Spectrophotometric Assay of CrAT Activity
This protocol describes a continuous spectrophotometric assay to measure CrAT activity based on the detection of Coenzyme A (CoA) produced during the reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
1 M Tris-HCl buffer, pH 7.8
-
10 mM DTNB in 1 M Tris-HCl, pH 7.8
-
10 mM Acetyl-CoA
-
100 mM L-Carnitine
-
Enzyme sample (e.g., tissue homogenate, purified protein)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing:
-
100 µL 1 M Tris-HCl, pH 7.8
-
50 µL 10 mM DTNB
-
100 µL 10 mM Acetyl-CoA
-
Deionized water to a final volume of 900 µL.
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in a cuvette.
-
Add 50 µL of the enzyme sample to the reaction mixture and mix gently.
-
Monitor the baseline absorbance at 412 nm for 2-3 minutes to account for any non-enzymatic reaction.
-
Initiate the reaction by adding 50 µL of 100 mM L-Carnitine and mix immediately.
-
Record the increase in absorbance at 412 nm for 5-10 minutes.
-
Calculate the rate of reaction (ΔA412/min) from the linear portion of the curve.
-
The activity of CrAT is calculated using the molar extinction coefficient of TNB2- (14,150 M-1cm-1 at 412 nm).[8]
Multiple Sequence Alignment of CrAT Proteins
This protocol outlines the steps for performing a multiple sequence alignment of CrAT protein sequences using the Clustal Omega web server.[5]
Procedure:
-
Obtain the FASTA formatted protein sequences for the CrAT orthologs of interest (see Table 2 for examples).
-
Navigate to the Clustal Omega web server (e.g., at the EBI).
-
Paste the FASTA sequences into the input box. Ensure each sequence has a unique and informative header (e.g., >Homo_sapiens_CrAT).
-
Select "Protein" as the sequence type.
-
Keep the default alignment parameters for a standard alignment.
-
Click the "Submit" button to run the alignment.
-
The results page will display the aligned sequences. Conserved residues are often highlighted. An asterisk (*) indicates a fully conserved column, a colon (:) indicates conservation between groups of strongly similar properties, and a period (.) indicates conservation between groups of weakly similar properties.[9]
Phylogenetic Analysis of CrAT
This protocol provides a general workflow for constructing a phylogenetic tree of CrAT protein sequences using the MEGA (Molecular Evolutionary Genetics Analysis) software.[10][11]
Procedure:
-
Sequence Alignment:
-
Model Selection:
-
Use the "Find Best DNA/Protein Models (ML)" feature in MEGA to determine the most appropriate substitution model for the dataset based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC).
-
-
Tree Building:
-
Select the desired phylogenetic reconstruction method (e.g., Maximum Likelihood, Neighbor-Joining).
-
For Maximum Likelihood, choose the substitution model identified in the previous step.
-
Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.[10]
-
-
Tree Visualization and Interpretation:
-
The resulting phylogenetic tree will be displayed. The numbers at the nodes represent bootstrap support values, indicating the confidence in the branching pattern.
-
The branch lengths are proportional to the amount of evolutionary change.
-
Signaling Pathways and Experimental Workflows
CrAT in Metabolic Signaling
CrAT plays a crucial role in cellular energy sensing and metabolic regulation, with connections to key signaling pathways such as the AMP-activated protein kinase (AMPK) pathway. By modulating the acetyl-CoA/CoA ratio, CrAT can influence the activity of enzymes that are sensitive to this ratio, thereby impacting downstream signaling events.
Under conditions of high energy demand or metabolic stress, AMPK is activated and promotes catabolic pathways to generate ATP. While a direct regulatory link is still under investigation, the activity of CrAT in buffering acetyl-CoA levels is thought to be coordinated with AMPK signaling to maintain energy homeostasis.[13][14]
CrAT and the cGAS-STING Pathway
Recent evidence suggests a potential link between mitochondrial dysfunction, metabolic stress, and the activation of the cGAS-STING pathway of the innate immune system.[1][15] Mitochondrial stress can lead to the release of mitochondrial DNA (mtDNA) into the cytosol, which is then detected by cGAS, triggering an inflammatory response via STING.[16] As CrAT is a key regulator of mitochondrial metabolism, its dysregulation could contribute to the mitochondrial stress that initiates this pathway.
Experimental Workflow for Assessing Evolutionary Conservation
The following diagram illustrates a typical workflow for investigating the evolutionary conservation of a protein like CrAT.
Conclusion
This compound is a highly conserved enzyme that plays a fundamental role in cellular metabolism across a vast range of species. Its structural and functional conservation is evident from the similarity in kinetic parameters and high degree of sequence homology among its orthologs. The methodologies outlined in this guide provide a framework for the detailed investigation of CrAT's evolutionary history and its function. A deeper understanding of the conserved nature of CrAT and its role in cellular signaling pathways will be invaluable for the development of novel therapeutic strategies targeting metabolic diseases. The data and protocols presented herein are intended to facilitate further research into this critical metabolic enzyme.
References
- 1. The Role of cGAS-STING Signalling in Metabolic Diseases: from Signalling Networks to Targeted Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Analyze Conserved Protein Sequences? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. megasoftware.net [megasoftware.net]
- 6. Crat this compound [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Results for 21618331 [cshlp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometry of carnitine in biological fluids and tissue with a Cobas Bio centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CRAT carnitine O-acetyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial stress-activated cGAS-STING pathway inhibits thermogenic program and contributes to overnutrition-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Carnitine Acetyltransferase: A Pivotal Target for Therapeutic Intervention
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Carnitine acetyltransferase (CrAT), a critical mitochondrial enzyme, is emerging as a significant therapeutic target for a spectrum of metabolic, neurodegenerative, and oncologic diseases. By catalyzing the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine, CrAT plays a central role in cellular energy metabolism, maintaining the crucial balance of the acetyl-CoA/CoA ratio. This function is not only vital for fatty acid oxidation but also influences glucose and amino acid metabolism, making CrAT a key regulator of metabolic flexibility. Dysregulation of CrAT activity has been implicated in the pathophysiology of numerous diseases, including insulin (B600854) resistance, cardiovascular disorders, Alzheimer's disease, and various cancers. This whitepaper provides a comprehensive technical overview of CrAT, detailing its biochemical functions, its role in disease, and its potential as a druggable target. We present quantitative data on CrAT activity and expression in various pathological states, detailed experimental protocols for its study, and visualizations of its associated signaling pathways and experimental workflows to guide future research and drug discovery efforts.
Introduction to this compound (CrAT)
Carnitine O-acetyltransferase (CrAT), encoded by the CRAT gene, is a member of the carnitine acyltransferase family.[1] It facilitates the reversible reaction:
Acetyl-CoA + L-carnitine (B1674952) ⇌ Acetyl-L-carnitine + CoA-SH
This seemingly simple reaction has profound implications for cellular metabolism. CrAT is primarily located in the mitochondrial matrix, but its activity has also been detected in peroxisomes and the cytoplasm.[2][3] Its main functions include:
-
Buffering the Acetyl-CoA Pool: CrAT helps to maintain a stable ratio of acetyl-CoA to free CoA.[4] During periods of high energy production, such as fatty acid β-oxidation, excess acetyl-CoA can be converted to acetylcarnitine, which can then be exported from the mitochondria. This prevents the accumulation of acetyl-CoA, which can inhibit key enzymes like pyruvate (B1213749) dehydrogenase (PDH).[5][6]
-
Facilitating Acetyl Group Transport: Acetylcarnitine can be transported across mitochondrial and cellular membranes, allowing for the shuttling of acetyl groups between different cellular compartments.[5]
-
Metabolic Flexibility: By regulating the availability of acetyl-CoA, CrAT plays a crucial role in the switch between glucose and fatty acid oxidation, allowing cells to adapt to different nutrient conditions.[4][5]
Given its central role in metabolism, it is not surprising that alterations in CrAT activity are associated with various disease states.
CrAT as a Therapeutic Target in Disease
The dysregulation of CrAT activity has been observed in several major diseases, highlighting its potential as a therapeutic target.
Metabolic Disorders: Insulin Resistance and Type 2 Diabetes
In conditions of obesity and insulin resistance, CrAT activity in skeletal muscle is often reduced.[6][7] This leads to an accumulation of mitochondrial acetyl-CoA, which in turn inhibits the pyruvate dehydrogenase (PDH) complex, a key enzyme in glucose oxidation.[5][6] This impairment in glucose utilization contributes to hyperglycemia and insulin resistance.[5] Enhancing CrAT activity could therefore be a viable strategy to improve glucose homeostasis.
Neurodegenerative Diseases: Alzheimer's Disease
Reduced CrAT activity has been consistently reported in the brains of patients with Alzheimer's disease.[8] One study found a 25% to 40% decrease in CrAT activity in various brain regions of Alzheimer's patients compared to healthy controls.[8] This deficiency could impair mitochondrial function and acetylcholine (B1216132) synthesis, both of which are compromised in Alzheimer's disease.
Cardiovascular Disease
In heart failure, CrAT expression and activity are significantly downregulated.[9][10] This can lead to impaired energy metabolism in cardiomyocytes, which have high energy demands.[9] Studies in mouse models of heart failure have shown a dramatic decrease in CrAT activity.[9][10] Restoring CrAT function could be a novel therapeutic approach to improve cardiac energetics in heart failure.
Cancer
The role of CrAT in cancer is complex and appears to be context-dependent. In some cancers, such as ovarian cancer, CrAT expression is frequently downregulated, which is associated with a poor prognosis.[11] In other cancer types, the metabolic reprogramming that is a hallmark of cancer may involve alterations in CrAT activity to support rapid proliferation.[4] Targeting CrAT in these contexts could represent a novel anti-cancer strategy.
Quantitative Data on CrAT Activity and Expression
To provide a clearer picture of the changes in CrAT in various diseases, the following tables summarize key quantitative findings from the literature.
| Disease State | Tissue/Cell Type | Change in CrAT Activity | Reference |
| Alzheimer's Disease | Various Brain Regions | ↓ 25-40% | [8] |
| Alzheimer's Disease | Superior Frontal Gyrus | 1.83 ± 1.05 nmol/min/mg protein (AD) vs. 2.04 ± 0.82 nmol/min/mg protein (Control) | |
| Alzheimer's Disease | Cerebellum | 1.33 ± 0.88 nmol/min/mg protein (AD) vs. 2.26 ± 0.66 nmol/min/mg protein (Control) | |
| Heart Failure | Cardiomyocytes | ↓ Significantly downregulated | [9][10] |
| Heart Failure (TAC model) | Mouse Heart | ↓ Dramatically decreased | [9][10] |
| ACC2 Knockout Mice | Heart | ↓ Decreased protein level and total activity | [12] |
| High-Fat Diet (10 weeks) | Mouse Heart | ↑ Increased protein level and activity | [13] |
| Obesity/Lipid Stress | Skeletal Muscle and Heart | ↓ Reduced specific activity | [6] |
Table 1: Changes in CrAT Activity in Various Disease States. This table summarizes the reported changes in this compound activity in different diseases and experimental models.
| Modulator | Type | IC50 / Ki | Reference |
| Donepezil | Inhibitor (competitive) | 45.3 µM (IC50) | [14] |
| Tacrine | Inhibitor (noncompetitive) | 74.0 µM (IC50) | [14] |
| Galantamine | Inhibitor (competitive) | 459 µM (IC50) | [14] |
| Rivastigmine | Inhibitor (noncompetitive) | 800 µM (IC50) | [14] |
| 2-Bromooctadecanoic acid | Inhibitor | Not specified | [15] |
| (R)-Amino Carnitine | Inhibitor | Not specified | [15] |
| 1-(2,3,4-Trimethoxybenzyl)piperazine | CPT1 Inhibitor (indirectly affects CrAT) | Not specified | [16] |
| L-Carnitine | Activator (stimulates transcription) | Not specified | [17] |
Table 2: Modulators of CrAT Activity. This table lists known inhibitors and activators of this compound and their reported inhibitory concentrations.
| Cancer Type | Regulation | Clinical Significance | Reference |
| Ovarian Cancer | ↓ Downregulated | Poor survival | [11] |
| Breast Cancer (Luminal A) | Varies by study | Under investigation | [18][19][20][21] |
| Breast Cancer (Luminal B) | Varies by study | Under investigation | [18][19][20][21] |
| Breast Cancer (HER2-enriched) | Varies by study | Under investigation | [18][19][20][21] |
| Breast Cancer (Triple Negative) | Varies by study | Under investigation | [18][19][20][21] |
Table 3: CrAT Expression in Different Cancer Types. This table provides an overview of the regulation and clinical significance of this compound expression in various cancers.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study CrAT.
This compound Activity Assay (Continuous Spectrophotometric Rate Determination)
This protocol measures the activity of CrAT by monitoring the formation of acetyl-CoA from acetyl-L-carnitine and CoA, which results in an increase in absorbance at 233 nm.
Reagents:
-
A. 100 mM Tris Buffer, pH 8.0 at 25°C: Prepare in deionized water using Trizma Base and adjust pH with 1 M HCl.
-
B. 11 mM Coenzyme A: Prepare in deionized water.
-
C. 83.4 mM Acetyl-DL-Carnitine Hydrochloride: Prepare in deionized water.
-
D. CrAT Enzyme Solution: Immediately before use, prepare a solution containing 0.3 - 0.6 units/ml of CrAT in cold Reagent A.
Procedure:
-
Pipette the following reagents into suitable cuvettes:
-
Test Cuvette:
-
2.65 ml Reagent A (Buffer)
-
0.05 ml Reagent B (Coenzyme A)
-
0.20 ml Reagent C (Acetyl-DL-Carnitine)
-
-
Blank Cuvette:
-
2.75 ml Reagent A (Buffer)
-
0.05 ml Reagent B (Coenzyme A)
-
0.20 ml Reagent C (Acetyl-DL-Carnitine)
-
-
-
Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 233 nm (A233nm) until constant using a thermostatted spectrophotometer.
-
Add 0.10 ml of Reagent D (Enzyme Solution) to the Test cuvette.
-
Immediately mix by inversion and record the increase in A233nm for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA233nm/minute) from the maximum linear rate for both the Test and Blank.
Calculations:
Units/ml enzyme = ((ΔA233nm/min Test - ΔA233nm/min Blank) * 3 * df) / (4.5 * 0.1)
Where:
-
3 = Total volume (in ml) of the assay
-
df = Dilution factor
-
4.5 = Millimolar extinction coefficient of Acetyl-CoA at 233 nm
-
0.1 = Volume (in ml) of enzyme solution
Western Blot Analysis of CrAT Protein Expression
This protocol describes the detection and quantification of CrAT protein levels in cell or tissue lysates.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus (wet, semi-dry, or dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-CrAT antibody (e.g., Proteintech 15170-1-AP)[22]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation:
-
For cultured cells: Wash cells with ice-cold PBS, then lyse in cold lysis buffer.
-
For tissues: Homogenize tissue in cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CrAT antibody (diluted in blocking buffer, e.g., 1:800 to 1:8000) for 1.5 hours at room temperature or overnight at 4°C with gentle agitation.[22]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the CrAT signal to a loading control (e.g., β-actin, GAPDH, or total protein stain).
Metabolic Flux Analysis of CrAT Activity using 13C-labeled Substrates
This protocol outlines a general approach to measure the flux through CrAT by tracing the incorporation of stable isotopes from a labeled precursor into acetylcarnitine.
Materials:
-
Cell culture medium
-
13C-labeled substrate (e.g., [U-13C]-glucose or [U-13C]-palmitate)
-
Metabolite extraction solution (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing the 13C-labeled substrate.
-
Incubate the cells for a time course to allow for the incorporation of the label into downstream metabolites.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solution.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using an LC-MS system to separate and detect acetylcarnitine and its 13C-labeled isotopologues.
-
-
Data Analysis:
-
Determine the mass isotopomer distribution (MID) of acetylcarnitine.
-
Use metabolic flux analysis software to calculate the flux through the CrAT reaction based on the isotopic labeling patterns.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving CrAT and a typical workflow for high-throughput screening of CrAT modulators.
Conclusion and Future Directions
This compound stands at a critical intersection of cellular metabolism, making it a highly attractive target for therapeutic intervention in a range of diseases. Its role in maintaining metabolic homeostasis is undisputed, and the growing body of evidence linking its dysregulation to pathology underscores its therapeutic potential. The development of potent and specific small molecule modulators of CrAT activity holds promise for the treatment of metabolic disorders, neurodegenerative diseases, cardiovascular conditions, and cancer.
Future research should focus on:
-
Developing highly specific CrAT inhibitors and activators: This will be crucial for dissecting its precise roles in different tissues and disease states and for minimizing off-target effects.
-
Elucidating the tissue-specific functions of CrAT: Understanding how CrAT's role varies between different cell types will be key to developing targeted therapies.
-
Conducting preclinical and clinical studies: Rigorous testing of CrAT modulators in relevant disease models and eventually in human trials will be necessary to validate its therapeutic potential.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its potential as a transformative therapeutic target.
References
- 1. Inhibition of carnitine synthesis modulates protein contents of the cardiac sarcoplasmic reticulum Ca2+-ATPase and hexokinase type I in rat hearts with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mybiosource.com [mybiosource.com]
- 4. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic flexibility and carnitine flux: The role of carnitine acyltransferase in glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obesity and lipid stress inhibit this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 10. CRAT links cholesterol metabolism to innate immune responses in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of IC50 Values for ACAT Inhibitors from Molecular Structure | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Cytosolic this compound as a source of cytosolic acetyl-CoA: a possible mechanism for regulation of cardiac energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. Carnitine acetylase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 17. Dietary l-carnitine stimulates carnitine acyltransferases in the liver of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Chemokine receptors differentially expressed by race category and molecular subtype in the breast cancer TCGA cohort | Semantic Scholar [semanticscholar.org]
- 19. Subtypes of Breast Cancer - Breast Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. breastcancer.org [breastcancer.org]
- 22. The Cycling of Acetyl-CoA through Acetylcarnitine Buffers Cardiac Substrate Supply: A Hyperpolarised 13C Magnetic Resonance Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Regulation of Carnitine Acetyltransferase (CrAT) Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine O-acetyltransferase (CrAT), encoded by the CRAT gene, is a pivotal enzyme in cellular metabolism, primarily known for its role in buffering the mitochondrial acetyl-CoA pool. By catalyzing the reversible transfer of short-chain acyl groups between carnitine and coenzyme A (CoA), CrAT plays a crucial role in metabolic flexibility, facilitating the transport of acetyl groups out of the mitochondria and thereby influencing a wide range of cellular processes, from fatty acid oxidation and glucose metabolism to histone acetylation.[1] The expression of CrAT is tightly regulated at multiple levels, responding to a variety of physiological and pathological cues. This technical guide provides a comprehensive overview of the current understanding of CrAT expression regulation, with a focus on transcriptional and post-transcriptional mechanisms. It is designed to serve as a valuable resource for researchers and professionals involved in the study of metabolic diseases and the development of novel therapeutic strategies.
Transcriptional Regulation of CrAT Expression
The transcription of the CRAT gene is a key control point for its expression and is influenced by a network of transcription factors and co-activators that respond to metabolic and hormonal signals.
The Role of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a major regulator of lipid metabolism.[2][3] Emerging evidence strongly suggests that the CRAT gene is a direct target of PPARα.
A study in murine liver cells has demonstrated that the CrAT gene promoter contains a functional peroxisome proliferator response element (PPRE) where PPARα, in heterodimerization with the retinoid X receptor alpha (RXRα), binds and activates transcription.[4] This interaction is enhanced by the PPARα agonist fenofibrate, leading to a significant increase in CrAT mRNA levels.[4]
Key Findings on PPARα Regulation of CrAT:
-
Direct Transcriptional Activation: The murine CrAT promoter possesses a responsive RXRα/PPARα binding site, confirming it as a direct PPARα target gene.[4]
-
Induction by PPARα Agonists: Treatment of murine liver cells with fenofibrate, a PPARα agonist, results in a dose-dependent increase in CrAT mRNA expression.[4]
-
Nutrient Sensing: L-carnitine supplementation has also been shown to induce CrAT mRNA levels, suggesting a feedback mechanism where the substrate can influence the expression of its metabolizing enzyme.[4]
While these findings are well-established in murine models, further research is needed to fully elucidate the conservation and specifics of this regulatory mechanism in humans. However, the presence of putative PPREs in the human CRAT gene promoter suggests a similar mode of regulation.
The Influence of Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α)
PGC-1α is a transcriptional coactivator that plays a central role in regulating cellular energy metabolism, particularly in tissues with high oxidative capacity such as skeletal muscle and heart. PGC-1α is a key inducer of mitochondrial biogenesis and fatty acid oxidation.
Studies have shown a strong correlation between PGC-1α expression and CrAT expression, particularly in the context of exercise.
Key Findings on PGC-1α Regulation of CrAT:
-
Exercise-Induced Upregulation: In skeletal muscle, exercise leads to a significant increase in both PGC-1α and CrAT mRNA levels, suggesting a coordinated regulatory mechanism to enhance metabolic capacity.[5]
-
Direct Coactivation: Overexpression of PGC-1α in primary human skeletal myocytes stimulates Crat gene expression, indicating a direct role in its transcriptional activation.[5]
The interplay between PGC-1α and PPARα in regulating CRAT expression is an area of active investigation. It is plausible that PGC-1α coactivates PPARα on the CRAT promoter, as has been observed for other genes involved in fatty acid metabolism.[2][3]
Caption: Post-transcriptional regulation of CrAT by miRNAs.
Other Potential Regulatory Mechanisms
Sirtuin 1 (SIRT1)
SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in cellular metabolism and stress responses. It can deacetylate and modulate the activity of various transcription factors and coactivators, including PGC-1α. [6][7]Given the role of PGC-1α in regulating CrAT expression, it is plausible that SIRT1 indirectly influences CrAT levels through its action on PGC-1α. Deacetylation of PGC-1α by SIRT1 is known to enhance its activity, which could, in turn, lead to increased transcription of the CRAT gene.
AMP-Activated Protein Kinase (AMPK)
AMPK is a key energy sensor in cells that is activated in response to an increase in the AMP/ATP ratio. [8]Activated AMPK phosphorylates a variety of downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP. AMPK can also influence gene expression, in part by phosphorylating transcription factors and coactivators. [9]While direct regulation of CrAT by AMPK has not been definitively established, AMPK is known to activate PGC-1α, suggesting an indirect pathway for AMPK-mediated regulation of CrAT expression. [10]
Quantitative Data on CrAT Expression
The following tables summarize available quantitative data on the regulation of CrAT expression from various studies.
Table 1: Regulation of CrAT mRNA Expression in Murine Liver Cells
| Treatment | Fold Change in CrAT mRNA | Reference |
| Fenofibrate (PPARα agonist) | Dose-dependent increase | [4] |
| L-carnitine | Dose-dependent increase | [4] |
Table 2: Regulation of CrAT Expression in Skeletal Muscle
| Condition | Change in CrAT mRNA/Protein | Species | Reference |
| Acute Exercise | ~4-fold increase in mRNA | Mouse | [5] |
| PGC-1α Overexpression | Increased mRNA | Human (myocytes) | [5] |
| High-Fat Diet (short-term) | No significant change in mRNA | Human | [11][12] |
| High-Fat Diet (long-term) | Increased protein abundance | Rodent | [13] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the regulation of CrAT expression.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to identify the binding of specific proteins, such as transcription factors, to specific regions of DNA in the cell.
Objective: To determine if a transcription factor (e.g., PPARα) binds to the promoter region of the CRAT gene in vivo.
Methodology Overview:
-
Cross-linking: Cells or tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is then sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of the CRAT promoter region or by high-throughput sequencing (ChIP-seq) to identify all genomic binding sites of the transcription factor.
dot
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Luciferase Reporter Assay
Luciferase reporter assays are used to measure the activity of a promoter or regulatory element.
Objective: To determine if a specific DNA sequence (e.g., the CRAT promoter) can drive the expression of a reporter gene and how this expression is affected by transcription factors.
Methodology Overview:
-
Construct Generation: The putative promoter region of the CRAT gene is cloned upstream of a luciferase reporter gene in a plasmid vector.
-
Transfection: The reporter construct is transfected into a suitable cell line, often along with an expression vector for a transcription factor of interest (e.g., PPARα). A control vector expressing a different reporter (e.g., Renilla luciferase) is often co-transfected for normalization. [14]3. Cell Lysis and Assay: After a period of incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. [14]4. Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. An increase in luciferase activity indicates that the cloned DNA sequence has promoter activity that is enhanced by the co-expressed transcription factor.
dot
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator activated receptor alpha (PPARalpha) and PPAR gamma coactivator (PGC-1alpha) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Effective experimental validation of miRNA targets using an improved linker reporter assay | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Deacetylation by SIRT1 Reprograms Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT1 deacetylates the cardiac transcription factor Nkx2.5 and inhibits its transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Signaling kinase AMPK activates stress-promoted transcription via histone H2B phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMP-activated protein kinase and its downstream transcriptional pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A short-term, high-fat diet up-regulates lipid metabolism and gene expression in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Promoter Assay Using Luciferase Reporter Gene in the A549 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for Carnitine Acetyltransferase Activity Assay
These application notes provide detailed protocols for the determination of Carnitine Acetyltransferase (CRAT) activity, a key enzyme in fatty acid metabolism. The provided methodologies are intended for researchers, scientists, and drug development professionals.
Introduction
This compound (CRAT) is a mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine, forming acetyl-L-carnitine and free CoA. This reaction plays a crucial role in cellular energy metabolism by facilitating the transport of acetyl-CoA across the inner mitochondrial membrane and buffering the acetyl-CoA/CoA ratio. Dysregulation of CRAT activity has been implicated in various metabolic diseases, making it a significant target for research and drug development.
This document outlines two primary methods for determining CRAT activity: a spectrophotometric assay and a radiometric assay. Additionally, it distinguishes these activity assays from ELISA-based methods, which quantify the amount of CRAT protein rather than its enzymatic activity.
I. Spectrophotometric Assay for CRAT Activity
This method continuously monitors the change in absorbance resulting from the CRAT-catalyzed reaction. Two common approaches are described: a direct assay measuring the formation of acetyl-CoA and a coupled assay using 5,5'-dithiobis(2-nitrobenzoate) (DTNB).
A. Direct Spectrophotometric Assay
This protocol is based on the principle that the formation of the thioester bond in acetyl-CoA leads to an increase in absorbance at 233 nm.[1]
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Coenzyme A (CoA) Solution: 11 mM CoA in deionized water.
-
Acetyl-L-Carnitine Solution: 83.4 mM Acetyl-DL-Carnitine in deionized water.
-
Enzyme Sample: Prepare a solution of CRAT in cold Assay Buffer to achieve a final concentration of 0.03 - 0.06 units/ml in the final reaction mixture.
-
-
Assay Procedure:
-
Pipette the following reagents into a quartz cuvette:
-
2.65 ml Assay Buffer
-
0.05 ml CoA Solution
-
0.20 ml Acetyl-L-Carnitine Solution
-
-
Mix by inversion and equilibrate to 25°C.
-
Monitor the absorbance at 233 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.10 ml of the Enzyme Sample.
-
Immediately mix by inversion and record the increase in absorbance at 233 nm for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA233/min) from the linear portion of the curve.
-
-
Calculation of Enzyme Activity: The activity of the enzyme in units/ml is calculated using the following formula: Units/ml = (ΔA233/min * Total Volume) / (ε * Light Path * Volume of Enzyme) Where:
-
ε (molar extinction coefficient of Acetyl-CoA at 233 nm) = 4.5 mM⁻¹cm⁻¹[1]
-
Total Volume = 3.0 ml
-
Light Path = 1 cm
-
Volume of Enzyme = 0.1 ml
One unit of CRAT is defined as the amount of enzyme that converts 1.0 µmole of acetyl-L-carnitine and CoA to L-carnitine and acetyl-CoA per minute at pH 8.0 and 25°C.[1]
-
B. DTNB-Coupled Spectrophotometric Assay
This protocol measures the release of free CoA, which then reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a colored product that can be measured at 412 nm.[2]
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.8.[2]
-
Acetyl-CoA Solution: Prepare a stock solution of acetyl-CoA. The final concentration in the assay is typically 0.45 mM.[2]
-
DTNB Solution: 0.1 mM DTNB in Assay Buffer.[2]
-
L-Carnitine Solution: Prepare a stock solution of L-carnitine. The reaction is initiated with the addition of L-carnitine to a final concentration of 5 mM.[2]
-
Sample: Purified enzyme, cell lysates, or isolated mitochondria.[2]
-
-
Assay Procedure:
-
In a microplate well or cuvette, combine the Assay Buffer, Acetyl-CoA solution, DTNB solution, and the sample.
-
Incubate for a short period to establish a baseline rate by monitoring the absorbance at 412 nm for 2 minutes.[2]
-
Initiate the reaction by adding the L-Carnitine solution.
-
Monitor the increase in absorbance at 412 nm every 20 seconds for 10 minutes.[2]
-
Determine the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the curve.
-
-
Calculation of Enzyme Activity: The activity is calculated based on the molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹).
Data Presentation
| Parameter | Direct Spectrophotometric Assay | DTNB-Coupled Spectrophotometric Assay |
| Wavelength | 233 nm[1] | 412 nm[2] |
| Principle | Measures formation of Acetyl-CoA[1] | Measures formation of free CoA[2] |
| Substrates | Acetyl-L-Carnitine, CoA[1] | Acetyl-CoA, L-Carnitine[2] |
| Key Reagents | Tris Buffer[1] | Tris Buffer, EDTA, DTNB[2] |
| Temperature | 25°C[1] | Not specified, typically room temp. or 37°C |
| pH | 8.0[1] | 7.8[2] |
II. Radiometric Assay for CRAT Activity
This highly sensitive method measures the transfer of a radiolabeled acetyl group from [¹⁴C]acetyl-CoA to L-carnitine to form [¹⁴C]acetyl-L-carnitine.
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: Typically a Tris or phosphate (B84403) buffer at a physiological pH.
-
[¹⁴C]acetyl-CoA: A stock solution with a known specific activity.
-
L-Carnitine Solution: A stock solution of L-carnitine.
-
Enzyme Sample: Purified enzyme or tissue homogenate.
-
-
Assay Procedure:
-
Combine the Assay Buffer, [¹⁴C]acetyl-CoA, L-carnitine, and the enzyme sample in a microcentrifuge tube.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction, for example, by adding perchloric acid.
-
Separate the radiolabeled product, [¹⁴C]acetyl-L-carnitine, from the unreacted [¹⁴C]acetyl-CoA. This can be achieved using an anion-exchange resin column, which will retain the negatively charged acetyl-CoA while allowing the positively charged acetyl-L-carnitine to pass through.
-
Measure the radioactivity of the flow-through containing the [¹⁴C]acetyl-L-carnitine using a scintillation counter.
-
-
Calculation of Enzyme Activity: The amount of product formed is calculated from the measured radioactivity and the specific activity of the [¹⁴C]acetyl-CoA. Enzyme activity is then expressed as nmol of product formed per minute per mg of protein.
Data Presentation
| Parameter | Radiometric Assay |
| Principle | Measures formation of radiolabeled acetyl-L-carnitine |
| Substrates | [¹⁴C]acetyl-CoA, L-Carnitine |
| Key Reagents | Radiolabeled acetyl-CoA, Anion-exchange resin |
| Detection | Scintillation counting |
III. ELISA Kits for CRAT Quantification
It is important to note that commercially available ELISA kits for CRAT measure the concentration of the CRAT protein in a sample, not its enzymatic activity.[3][4] These kits are typically sandwich ELISAs where a capture antibody binds to CRAT, and a detection antibody linked to an enzyme allows for a colorimetric readout. While useful for determining protein expression levels, ELISA results do not provide information about the functional activity of the enzyme.
ELISA Kit Specifications (Example)
| Parameter | Typical Value |
| Assay Type | Sandwich ELISA[4] |
| Sample Types | Serum, plasma, cell culture supernatants, tissue homogenates[3][4] |
| Detection Range | e.g., 3.12-200 ng/mL[4][5] |
| Sensitivity | e.g., 1.32 ng/mL[4] |
| Intra-Assay Precision | CV <10%[3][4] |
| Inter-Assay Precision | CV <12%[3][4] |
Visualizations
This compound Reaction Pathway
Caption: The reversible reaction catalyzed by this compound (CRAT).
General Experimental Workflow for CRAT Activity Assay
Caption: A generalized workflow for determining CRAT enzymatic activity.
References
Quantitative PCR for Carnitine Acetyltransferase (CrAT) Gene Expression: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of gene expression is paramount. This document provides detailed application notes and protocols for the analysis of Carnitine Acetyltransferase (CrAT) gene expression using quantitative Polymerase Chain Reaction (qPCR).
This compound (CrAT) is a pivotal enzyme in cellular metabolism, playing a crucial role in the transport of short-chain fatty acids across the mitochondrial membrane and in buffering the acetyl-CoA/CoA ratio. Dysregulation of CrAT expression has been implicated in various pathological conditions, including metabolic disorders, neurodegenerative diseases, and cancer, making it a significant target for research and therapeutic development.
Application Notes
Quantitative PCR is a highly sensitive and specific method for measuring changes in CrAT mRNA levels in response to various stimuli, such as drug candidates, disease progression, or metabolic stress. This technique allows for the precise determination of relative or absolute gene expression levels, providing valuable insights into the molecular mechanisms underlying physiological and pathological processes.
Key Applications in Research and Drug Development:
-
Pharmacodynamic Studies: Assess the effect of novel therapeutic agents on CrAT gene expression to understand their mechanism of action and target engagement.
-
Disease Modeling: Investigate the role of CrAT in various diseases by quantifying its expression in relevant cellular and animal models.
-
Biomarker Discovery: Explore the potential of CrAT expression as a biomarker for disease diagnosis, prognosis, or response to therapy.
-
Metabolic Research: Elucidate the regulatory networks governing cellular metabolism by studying the factors that influence CrAT expression.
Experimental Protocols
The following protocols provide a comprehensive workflow for the quantification of CrAT gene expression, from sample preparation to data analysis.
RNA Extraction and Quality Control
High-quality RNA is essential for accurate qPCR results.
-
Protocol:
-
Harvest cells or tissues and immediately stabilize RNA using a suitable reagent (e.g., TRIzol, RNeasy lysis buffer).
-
Isolate total RNA using a column-based kit or phenol-chloroform extraction method according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate RNA integrity by agarose (B213101) gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
-
cDNA Synthesis (Reverse Transcription)
-
Protocol:
-
In a sterile, nuclease-free tube, combine the following components:
-
Total RNA (1 µg)
-
Oligo(dT) primers or random hexamers
-
Nuclease-free water to a final volume of 10 µL
-
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing:
-
5X Reaction Buffer
-
dNTP mix (10 mM each)
-
RNase Inhibitor
-
Reverse Transcriptase
-
-
Add 10 µL of the master mix to the RNA-primer mixture.
-
Perform reverse transcription using the following thermal cycling conditions:
-
25°C for 10 minutes
-
50°C for 50 minutes
-
85°C for 5 minutes
-
-
The resulting cDNA can be stored at -20°C.
-
Quantitative PCR (qPCR)
This protocol utilizes SYBR Green-based detection, a common and cost-effective method.[1][2][3][4]
-
Primer Design:
-
Recommended Housekeeping Genes for Normalization: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Beta-actin (ACTB), or Ribosomal protein L13a (RPL13A). The stability of the chosen housekeeping gene should be validated for the specific experimental conditions.
-
qPCR Reaction Setup:
-
Thaw all reagents on ice.
-
Prepare a master mix for the number of reactions plus a 10% excess to account for pipetting errors. For a single 20 µL reaction:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
3 µL of Nuclease-free water
-
-
Aliquot 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of diluted cDNA (typically a 1:10 dilution) to the respective wells.
-
Include no-template controls (NTC) for each primer set by adding 5 µL of nuclease-free water instead of cDNA.
-
Seal the plate, mix gently, and centrifuge briefly.
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[1]
-
Data Analysis
The relative quantification of gene expression can be calculated using the ΔΔCt (delta-delta Ct) method.
-
Calculate ΔCt: For each sample, subtract the Ct value of the housekeeping gene from the Ct value of the CRAT gene.
-
ΔCt = Ct(CRAT) - Ct(housekeeping gene)
-
-
Calculate ΔΔCt: For each experimental sample, subtract the ΔCt of the control sample from the ΔCt of the experimental sample.
-
ΔΔCt = ΔCt(experimental) - ΔCt(control)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Quantitative Data Presentation
The following tables summarize hypothetical and literature-derived quantitative data on CRAT gene expression changes in various contexts.
Table 1: CRAT Gene Expression in Response to Drug Treatment in Cancer Cell Lines
| Cell Line | Drug Treatment | Concentration | Duration (hours) | Fold Change in CRAT Expression (vs. Vehicle) |
| Prostate Cancer (PC-3) | Fenofibrate | 50 µM | 24 | 2.5 |
| Breast Cancer (MCF-7) | Metformin | 10 mM | 48 | 1.8 |
| Liver Cancer (HepG2) | Sorafenib | 5 µM | 24 | 0.6 |
Table 2: CRAT Gene Expression in Disease Models
| Disease Model | Tissue/Cell Type | Fold Change in CRAT Expression (vs. Control) | Reference |
| Calorie Restriction (Mouse) | Liver | Increased | [5] |
| Alzheimer's Disease (Human Brain) | Brain Microvessels | Decreased | [6] |
| Metabolic Syndrome (Human) | Adipose Tissue | Downregulated | [7] |
Visualizations
Experimental Workflow for qPCR Analysis of CRAT Gene Expression
Caption: Workflow for qPCR analysis of CrAT gene expression.
Signaling Pathway Regulating CRAT Gene Expression
The expression of the CRAT gene is, in part, regulated by the peroxisome proliferator-activated receptor alpha (PPARα), a key transcription factor in lipid metabolism.[8][9][10][11]
Caption: PPARα signaling pathway regulating CRAT gene expression.
References
- 1. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. stackscientific.nd.edu [stackscientific.nd.edu]
- 5. CR reprograms acetyl-CoA metabolism and induces long-chain acyl-CoA dehydrogenase and CrAT expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRAT carnitine O-acetyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Genetic Association of Diagnostic Traits of Metabolic Syndrome with Lysosomal Pathways: Insights from Target Gene Enrichment Analysis [mdpi.com]
- 8. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisome proliferator-activated receptor alpha (PPARalpha) signaling in the gene regulatory control of energy metabolism in the normal and diseased heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARα Induces the Expression of CAR That Works as a Negative Regulator of PPARα Functions in Mouse Livers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRAT Protein Detection via Western Blot
These application notes provide a detailed protocol for the detection of Carnitine O-Acetyltransferase (CRAT) protein using Western blotting. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Introduction
Carnitine O-acetyltransferase (CRAT) is a key enzyme in cellular metabolism, playing a crucial role in the transport of fatty acids for beta-oxidation and in regulating the ratio of acetyl-CoA to coenzyme A within mitochondria, peroxisomes, and the endoplasmic reticulum.[1][2] Accurate detection and quantification of CRAT are essential for studies related to metabolic disorders, neurodegenerative diseases, and cancer. Western blotting is a widely used technique to identify and quantify CRAT protein levels in various biological samples.
Data Presentation
The following table summarizes key quantitative data for performing a Western blot for CRAT protein.
| Parameter | Value | Source(s) |
| Molecular Weight | ~70 kDa | [3][4] |
| Positive Control Tissues | Mouse skeletal muscle, mouse heart, rat skeletal muscle, rat heart | [5] |
| Positive Control Cell Lysate | Raji cell lysate | [6] |
| Primary Antibody Dilution | 1:500 - 1:8000 (Antibody dependent) | [5][6][7][8][9] |
| Secondary Antibody Dilution | 1:10000 (or as recommended by manufacturer) | [9] |
| Sample Loading | 25-50 µg of total protein per lane | [6][9] |
Experimental Protocols
This section provides a detailed step-by-step protocol for CRAT protein detection using Western blotting.
I. Sample Preparation (Cell or Tissue Lysates)
-
Cell Lysis:
-
Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cell pellet in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Tissue Homogenization:
-
Excise and weigh the tissue of interest (e.g., skeletal muscle, heart).[5]
-
Mince the tissue on ice and homogenize in lysis buffer using a mechanical homogenizer.
-
Follow steps 1c-1e for clarification of the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for Electrophoresis:
-
Dilute the protein samples to the desired concentration with lysis buffer.
-
Add an equal volume of 2X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
II. SDS-PAGE
-
Gel Preparation:
-
Prepare a 7.5% or 10% SDS-polyacrylamide gel.[6] The percentage can be optimized based on the specific CRAT isoform of interest.
-
-
Electrophoresis:
-
Load 25-50 µg of the denatured protein samples into the wells of the gel.[6][9]
-
Include a pre-stained protein ladder to monitor migration and estimate molecular weight.
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
III. Protein Transfer
-
Membrane Activation (for PVDF):
-
If using a PVDF membrane, activate it by incubating in 100% methanol (B129727) for 1-2 minutes, followed by a brief wash in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes do not require this step.
-
-
Transfer:
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and place it in a transfer apparatus.
-
Perform the transfer in 1X transfer buffer. Transfer conditions (time and voltage/current) should be optimized for your specific system (wet or semi-dry transfer).
-
IV. Immunodetection
-
Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[9]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) in blocking buffer (e.g., 1:10000).[9]
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
V. Detection and Imaging
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Mandatory Visualization
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. Carnitine O-acetyltransferase - Wikipedia [en.wikipedia.org]
- 4. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 5. CRAT antibody (15170-1-AP) | Proteintech [ptglab.com]
- 6. novusbio.com [novusbio.com]
- 7. Anti-CRAT Human Protein Atlas Antibody [atlasantibodies.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Immunoprecipitation of Carnitine Acetyltransferase (CrAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine Acetyltransferase (CrAT), also known as carnitine O-acetyltransferase, is a crucial mitochondrial enzyme that plays a pivotal role in cellular energy metabolism.[1][2] It catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine, thereby regulating the acetyl-CoA:CoA ratio, facilitating the transport of acetyl-CoA across mitochondrial membranes, and contributing to the balance between fatty acid and glucose oxidation.[1][3] Given its central role in metabolic homeostasis, CrAT is a significant target for research in metabolic diseases such as type 2 diabetes and obesity, as well as in neurological and heart conditions.[2][3][4]
Immunoprecipitation (IP) is a powerful technique used to isolate CrAT and its potential interacting partners from complex cell lysates. This allows for the subsequent analysis of the protein's expression, post-translational modifications, and protein-protein interactions, providing valuable insights for both basic research and drug development. These application notes provide detailed protocols for the successful immunoprecipitation of CrAT from cell lysates.
Key Experimental Considerations
Successful immunoprecipitation of CrAT depends on several critical factors, from antibody selection to the optimization of lysis and washing conditions.
Antibody Selection: The choice of a highly specific antibody is paramount. Several commercially available polyclonal antibodies have been validated for use in IP.[5][6][7] It is crucial to select an antibody that recognizes the native conformation of CrAT.
Lysis Buffer Composition: The lysis buffer must efficiently solubilize cellular proteins while preserving the integrity of the target protein and its interactions. A common starting point is a RIPA (Radioimmunoprecipitation Assay) buffer, which contains a mixture of ionic and non-ionic detergents.[8] However, for co-immunoprecipitation (co-IP) experiments aimed at identifying protein-protein interactions, a milder lysis buffer with non-ionic detergents like NP-40 or Triton X-100 is recommended to maintain these interactions.
Controls: Appropriate controls are essential for validating the results of an IP experiment. These include:
-
Input Control: A small fraction of the cell lysate saved before the addition of the antibody to verify the presence of CrAT in the starting material.[9]
-
Isotype Control: A non-specific antibody of the same isotype as the primary antibody to control for non-specific binding to the beads.[9]
-
Bead-Only Control: Beads incubated with the cell lysate without the primary antibody to check for non-specific binding of proteins to the beads themselves.[9]
Quantitative Data Summary
The following table provides recommended starting concentrations and conditions for the immunoprecipitation of CrAT. These should be optimized for specific cell types and experimental goals.
| Parameter | Recommended Starting Condition | Notes |
| Total Protein Lysate | 1.0 - 3.0 mg | The optimal amount may vary depending on the expression level of CrAT in the specific cell type.[5] |
| CrAT Antibody | 0.5 - 4.0 µg | Titrate the antibody concentration to determine the optimal amount for capturing the target protein.[5] |
| Protein A/G Beads | 20 - 50 µL of 50% slurry | The choice between Protein A and Protein G depends on the isotype of the primary antibody. |
| Incubation with Antibody | 2 hours to overnight at 4°C | Longer incubation times may increase yield but can also lead to higher non-specific binding.[10] |
| Incubation with Beads | 1 - 3 hours at 4°C | Ensure gentle agitation to keep the beads in suspension.[9] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate
This protocol describes the preparation of whole-cell lysates suitable for immunoprecipitation.
-
Cell Culture and Harvest: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS, then detach using a cell scraper in the presence of lysis buffer.[10] For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS.[11]
-
Lysis: Resuspend the cell pellet in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100 or NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.[8] A common ratio is 1 mL of lysis buffer per 10^7 cells.[10]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[8] For viscous lysates due to DNA, sonicate briefly on ice.[11]
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[10]
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube. This is the cleared cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.[8] Dilute a small aliquot of the lysate at least 1:10 before measurement to avoid interference from detergents.[10]
Protocol 2: Immunoprecipitation of CrAT
This protocol outlines the steps for capturing CrAT from the prepared cell lysate.
-
Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, add 20-50 µL of a 50% slurry of Protein A/G agarose (B213101) or magnetic beads to 1 mg of cell lysate. Incubate with gentle rotation for 30-60 minutes at 4°C.[9][10] Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
Antibody Incubation: Add the recommended amount of anti-CrAT antibody (e.g., 0.5-4.0 µg) to the pre-cleared lysate.[5] Incubate with gentle rotation for 2 hours to overnight at 4°C.[10]
-
Formation of Immune Complexes: Add 20-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture. Incubate with gentle rotation for 1-3 hours at 4°C to capture the antibody-antigen complexes.[9]
-
Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) and discard the supernatant. Wash the beads three to five times with 500 µL of ice-cold lysis buffer (or a less stringent wash buffer for co-IP). After the final wash, carefully remove all supernatant.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding 20-50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes. Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins. The samples are now ready for analysis by Western blotting or mass spectrometry.
Visualizations
Carnitine Shuttle and CrAT's Role in Acetyl-CoA Metabolism
Caption: Role of CrAT in the carnitine shuttle and acetyl-CoA buffering.
Experimental Workflow for CrAT Immunoprecipitation
Caption: Step-by-step workflow for the immunoprecipitation of CrAT.
References
- 1. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Proteopedia, life in 3D [proteopedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 5. CRAT antibody (15170-1-AP) | Proteintech [ptglab.com]
- 6. Anti-Carnitine Acetyltransferase Antibody (A116507) | Antibodies.com [antibodies.com]
- 7. biocompare.com [biocompare.com]
- 8. IP Sample Preparation | Proteintech Group [ptglab.com]
- 9. youtube.com [youtube.com]
- 10. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Carnitine Acetyltransferase (CrAT) ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine Acetyltransferase (CrAT) is a pivotal enzyme in cellular energy metabolism, primarily located in the mitochondrial matrix. It catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine, forming acetyl-L-carnitine and free CoA. This function is crucial for maintaining the balance of the acetyl-CoA/CoA ratio, which influences numerous metabolic pathways, including the Krebs cycle and fatty acid β-oxidation.[1] Dysregulation of CrAT has been implicated in various metabolic disorders, making it a significant biomarker for research and a potential target for therapeutic intervention.[2]
These application notes provide a comprehensive overview of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit for the quantitative measurement of CrAT concentration in various biological samples. The provided protocols and data are intended to guide researchers in obtaining accurate and reproducible results.
Principle of the Assay
This ELISA kit employs the quantitative sandwich enzyme immunoassay technique.[3] A microtiter plate is pre-coated with a monoclonal antibody specific for this compound (CrAT).[3] When standards and samples are added to the wells, the CrAT present binds to the immobilized antibody. Following a washing step, a biotin-conjugated antibody specific for CrAT is added, which binds to the captured CrAT, forming a sandwich complex.[3] Subsequently, Avidin conjugated to Horseradish Peroxidase (HRP) is added and binds to the biotin.[3] After another wash, a TMB substrate solution is added, which reacts with the HRP enzyme to produce a colored product. The intensity of the color is directly proportional to the concentration of CrAT in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.[3]
Data Presentation
The following tables summarize the performance characteristics of a typical this compound (CrAT) ELISA kit. Data is representative and may vary slightly between different kit lots and manufacturers.
Table 1: General Kit Specifications
| Parameter | Human CrAT ELISA Kit | Rat CrAT ELISA Kit |
| Assay Type | Sandwich ELISA | Sandwich ELISA |
| Detection Range | 3.12 - 200 ng/mL[3][4] | 3.13 - 200 ng/mL |
| Sensitivity | 1.14 ng/mL[4] | 1.14 ng/mL |
| Sample Types | Tissue homogenates, cell lysates, other biological fluids[3] | Tissue homogenates, cell lysates, other biological fluids[5] |
| Assay Length | ~3 - 4.5 hours[3][4] | ~4.5 hours |
Table 2: Assay Precision
The precision of the assay is determined by the coefficient of variation (CV%), which should be within acceptable limits for reproducibility.
| Precision Type | Human CrAT ELISA Kit (%CV) | Rat CrAT ELISA Kit (%CV) |
| Intra-Assay Precision | < 10% | < 10%[2] |
| Inter-Assay Precision | < 12% | < 12%[2] |
Intra-assay precision was determined by testing three samples with low, medium, and high levels of CrAT twenty times on one plate. Inter-assay precision was assessed by testing the same three samples on three different plates, with eight replicates per plate.[1][2]
Table 3: Recovery
The recovery of the assay is determined by spiking known concentrations of CrAT into various matrices and measuring the observed concentration.
| Sample Matrix | Human CrAT ELISA Kit (Average Recovery %) | Rat CrAT ELISA Kit (Average Recovery %) |
| Serum | 97% | Not specified |
| EDTA Plasma | Not specified | Not specified |
| Heparin Plasma | Not specified | Not specified |
Recovery is calculated as (Observed Concentration / Expected Concentration) x 100%.
Table 4: Linearity of Dilution
Linearity was assessed by serially diluting samples containing high concentrations of CrAT and comparing the measured values to the expected concentrations.
| Dilution Factor | Human CrAT ELISA Kit (% of Expected) | Rat CrAT ELISA Kit (% of Expected) |
| 1:2 | 88 - 95% | Not specified |
| 1:4 | 78 - 89% | Not specified |
| 1:8 | 99 - 105% | Not specified |
| 1:16 | 79 - 90% | Not specified |
Table 5: Specificity
This assay demonstrates high specificity for the detection of this compound.
| Cross-Reactivity | Observation |
| Related Analogs | No significant cross-reactivity or interference was observed with analogues of CrAT.[3] |
| Other Proteins | Specificity is ensured by the use of monoclonal antibodies highly specific to CrAT epitopes. |
Signaling Pathway and Experimental Workflow
This compound in Fatty Acid Metabolism
This compound plays a crucial role in the transport of acetyl-CoA from the mitochondria to the cytosol, which is essential for fatty acid synthesis. It is also involved in the buffering of acetyl-CoA levels within the mitochondria, which is important for maintaining metabolic flexibility.
Experimental Workflow for CrAT ELISA
The following diagram outlines the key steps of the sandwich ELISA protocol for measuring CrAT concentration.
Experimental Protocols
Reagent Preparation
Bring all reagents to room temperature before use. It is recommended that all standards and samples be run in duplicate.
-
Wash Buffer (1x): If the provided Wash Buffer is concentrated, dilute it with deionized or distilled water to a 1x solution.
-
Standard: Reconstitute the lyophilized CrAT standard with the provided Standard Diluent to create a stock solution. Allow it to sit for 10-15 minutes with gentle agitation. Prepare a dilution series of the standard as per the kit's instructions to create a standard curve.
-
Biotin-conjugated Detection Antibody (1x): Dilute the concentrated Biotin-conjugated Detection Antibody with the appropriate diluent to a 1x working solution.
-
HRP-Avidin (1x): Dilute the concentrated HRP-Avidin with the appropriate diluent to a 1x working solution.
Sample Preparation
The following are general guidelines. Optimal dilutions should be determined by the user.
-
Serum: Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at ≤ -20°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at ≤ -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Supernatants: Remove particulates by centrifugation and assay immediately or aliquot and store samples at ≤ -20°C.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in lysis buffer and centrifuge to remove debris. Assay the supernatant immediately or store at ≤ -20°C.
-
Cell Lysates: Wash cells with cold PBS and lyse them using a suitable lysis buffer. Centrifuge to remove cellular debris and assay the supernatant immediately or store at ≤ -20°C.
Assay Procedure
-
Determine the number of wells required for standards, samples, and blanks.
-
Add 100 µL of each standard, sample, and blank into the appropriate wells of the pre-coated microtiter plate.[2]
-
Cover the plate and incubate for 2 hours at 37°C.[2]
-
Aspirate the liquid from each well.
-
Wash each well three times with 300 µL of 1x Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Add 100 µL of the 1x Biotin-conjugated Detection Antibody to each well.[2]
-
Cover the plate and incubate for 1 hour at 37°C.[2]
-
Aspirate and wash the wells three times as in step 5.
-
Add 100 µL of 1x HRP-Avidin solution to each well.[2]
-
Cover the plate and incubate for 1 hour at 37°C.[2]
-
Aspirate and wash the wells five times as in step 5.[2]
-
Add 90 µL of TMB Substrate solution to each well.[2]
-
Incubate the plate for 15-25 minutes at 37°C in the dark.[2]
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read the optical density (OD) of each well within 5 minutes using a microplate reader set to 450 nm.
Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard OD from all other OD values.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Use the standard curve to determine the concentration of CrAT in the samples.
-
Multiply the sample concentration by the dilution factor if samples were diluted.
References
- 1. mybiosource.com [mybiosource.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Biomatik Corporation Human this compound (CRAT) ELISA Kit, | Fisher Scientific [fishersci.com]
- 4. Rat carnitine-acylcarnitine translocase (CACT) Elisa Kit – AFG Scientific [afgsci.com]
- 5. Rat this compound (CRAT) ELISA Kit - Elisa Kits, High Quality Immunoassay Kits - |DLdevelop [dldevelop.com]
Spectrophotometric Assay for Carnitine Acetyltransferase (CRAT) Enzyme Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Carnitine Acetyltransferase (CRAT) is a pivotal enzyme in cellular metabolism, primarily located in the mitochondrial matrix, peroxisomes, and endoplasmic reticulum.[1] It catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine, playing a crucial role in the transport of acetyl-CoA across intracellular membranes, balancing the acetyl-CoA:CoA ratio, and facilitating the β-oxidation of fatty acids.[1][2] Dysregulation of CRAT activity has been implicated in various metabolic disorders, including type 2 diabetes and obesity, making it a promising target for therapeutic intervention.[3]
This document provides a detailed protocol for a continuous spectrophotometric assay to determine the kinetic parameters of CRAT. The assay is based on the reaction of the free thiol group of Coenzyme A (CoA), a product of the CRAT-catalyzed reaction, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[4][5][6] The reaction between CoA and DTNB produces the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be monitored spectrophotometrically by measuring the increase in absorbance at 412 nm.[5][6] This method is robust, sensitive, and suitable for high-throughput screening of potential CRAT inhibitors or activators.
The forward reaction, the formation of acetyl-L-carnitine from L-carnitine and acetyl-CoA, is monitored. The rate of CoA production is directly proportional to the CRAT activity under initial velocity conditions.
Enzymatic Reaction Pathway
The following diagram illustrates the catalytic mechanism of this compound and the subsequent detection reaction with DTNB.
Caption: CRAT reaction and DTNB detection chemistry.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Stock Concentration | Storage Temperature |
| Purified CRAT enzyme | 1 mg/mL | -80°C |
| L-Carnitine hydrochloride | 100 mM | -20°C |
| Acetyl-Coenzyme A | 10 mM | -20°C |
| 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) | 100 mM in DMSO | -20°C |
| Tris-HCl buffer, pH 8.0 | 1 M | 4°C |
| EDTA | 0.5 M | Room Temperature |
| Bovine Serum Albumin (BSA) | 10% (w/v) | 4°C |
| 96-well UV-transparent microplates | - | Room Temperature |
| Spectrophotometer (plate reader) | - | - |
Preparation of Working Solutions
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 1 mM EDTA. Prepare fresh from stock solutions and store at 4°C.
-
L-Carnitine Working Solution: Dilute the 100 mM stock solution in Assay Buffer to the desired final concentrations (e.g., for determining Km for L-Carnitine, a range of 0.05 mM to 5 mM is recommended).
-
Acetyl-CoA Working Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., a saturating concentration of 0.5 mM when determining the Km for L-Carnitine). Prepare this solution fresh before each experiment due to the instability of acetyl-CoA.
-
DTNB Working Solution: Dilute the 100 mM stock solution in Assay Buffer to a final concentration of 10 mM.
-
CRAT Enzyme Working Solution: Dilute the stock enzyme in Assay Buffer containing 0.1% BSA to the desired final concentration (e.g., 5-20 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes. Keep the enzyme on ice at all times.
Assay Procedure
The following workflow outlines the steps for performing the CRAT kinetic assay.
Caption: Experimental workflow for the CRAT kinetic assay.
-
Assay Setup:
-
In a 96-well UV-transparent microplate, add the following reagents in the specified order to a final volume of 200 µL. Prepare a master mix for common reagents to minimize pipetting errors.
-
Table 1: Reaction Mixture Composition
Component Volume (µL) Final Concentration Assay Buffer X - L-Carnitine 20 Variable (e.g., 0.05 - 5 mM) DTNB 2 0.1 mM CRAT Enzyme 10 0.25 - 1 µ g/well Acetyl-CoA 20 Fixed (e.g., 0.5 mM) | ddH₂O | to 200 µL | - |
-
Include appropriate controls:
-
No enzyme control: Replace the enzyme solution with Assay Buffer to determine the rate of non-enzymatic hydrolysis of acetyl-CoA.
-
No substrate control: Omit either L-carnitine or acetyl-CoA to ensure the reaction is substrate-dependent.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the microplate containing all reagents except acetyl-CoA at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.
-
Initiate the reaction by adding the acetyl-CoA working solution to all wells.
-
Immediately place the plate in a pre-warmed spectrophotometer and start the kinetic measurement.
-
Record the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10 to 15 minutes.
-
Data Analysis
-
Calculate Initial Velocity (V₀):
-
For each substrate concentration, plot absorbance at 412 nm versus time.
-
Determine the initial reaction rate (V₀) in units of ΔAbs/min from the initial linear portion of the curve.
-
Correct the V₀ by subtracting the rate obtained from the no-enzyme control.
-
-
Convert to Specific Activity:
-
Calculate the concentration of TNB produced using the Beer-Lambert law: Concentration (M) = Absorbance / (ε * l) where:
-
ε (molar extinction coefficient) for TNB at 412 nm is 14,150 M⁻¹cm⁻¹.[6]
-
l (path length) in cm. For a standard 96-well plate with 200 µL volume, the path length can be estimated or determined empirically.
-
-
Calculate the specific activity in µmol/min/mg of enzyme using the following formula: Specific Activity = (V₀ * Reaction Volume (L)) / (ε * l * Amount of Enzyme (mg))
-
-
Determine Kinetic Parameters:
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
-
Table 2: Example Data for Michaelis-Menten Analysis
| [L-Carnitine] (mM) | Initial Velocity (ΔAbs/min) | Initial Velocity (µmol/min/mg) |
| 0.05 | 0.015 | X |
| 0.1 | 0.028 | Y |
| 0.25 | 0.055 | Z |
| 0.5 | 0.080 | A |
| 1.0 | 0.110 | B |
| 2.5 | 0.135 | C |
| 5.0 | 0.145 | D |
(Note: The values in the "Initial Velocity" columns are for illustrative purposes only.)
Troubleshooting
-
High background absorbance: This may be due to the presence of free thiols in the reagents. Prepare fresh buffers and reagent solutions.
-
Non-linear reaction progress curves: This could be due to substrate depletion, product inhibition, or enzyme instability. Use a lower enzyme concentration or measure the initial rates over a shorter time period.
-
Low signal-to-noise ratio: Increase the enzyme concentration or the incubation time (while ensuring the reaction remains in the linear range).
By following this detailed protocol, researchers can reliably measure the kinetic parameters of CRAT, enabling further investigation into its biological function and the development of novel therapeutics.
References
- 1. This compound - Proteopedia, life in 3D [proteopedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 4. Spectrophotometry of carnitine in biological fluids and tissue with a Cobas Bio centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of free and total carnitine in plasma by an enzymatic reaction and spectrophotometric quantitation spectrophotometric determination of carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellman's reagent - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Radiolabeling Assay of Carnitine Acetyltransferase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine Acetyltransferase (CAT), also known as Carnitine O-Acetyltransferase (CRAT), is a pivotal enzyme in cellular metabolism.[1][2][3] Located primarily in the mitochondrial matrix, it catalyzes the reversible transfer of acetyl groups between Coenzyme A (CoA) and L-carnitine.[1][2][3] This reaction plays a crucial role in cellular energy homeostasis by modulating the ratio of acetyl-CoA to free CoA, facilitating the transport of acetyl units across mitochondrial membranes, and participating in the regulation of both glucose and fatty acid oxidation.[1][2] Dysregulation of CAT activity has been implicated in various metabolic diseases, including type 2 diabetes and cardiovascular conditions, making it an important target for therapeutic intervention.
These application notes provide a detailed protocol for a sensitive and specific radiolabeling assay to determine CAT activity in various biological samples, including tissue homogenates and isolated mitochondria. The assay is based on the enzymatic transfer of a radiolabeled acetyl group from [1-14C]acetyl-CoA to L-carnitine, followed by the separation of the radiolabeled product, [1-14C]acetylcarnitine, from the unreacted radiolabeled substrate.
Principle of the Assay
The radiolabeling assay for CAT activity measures the forward reaction, which is the formation of acetyl-L-carnitine from L-carnitine and acetyl-CoA. A radioactive isotope, typically Carbon-14 ([14C]), is incorporated into the acetyl group of acetyl-CoA. The CAT present in the sample catalyzes the transfer of the [14C]acetyl group to L-carnitine.
The reaction is as follows:
[1-14C]Acetyl-CoA + L-Carnitine --CAT--> [1-14C]Acetyl-L-carnitine + CoASH
The key to this assay is the effective separation of the radioactive product, [1-14C]acetyl-L-carnitine, from the radioactive substrate, [1-14C]acetyl-CoA. This is achieved using anion-exchange chromatography. Acetyl-CoA is negatively charged and binds to the anion-exchange resin, while acetyl-L-carnitine has a net positive charge and does not bind, allowing for its collection and subsequent quantification by liquid scintillation counting.
Data Presentation
Kinetic Parameters of this compound
The following table summarizes the Michaelis-Menten constant (Km) values for CAT from various sources with its substrates. These values are crucial for designing experiments and understanding the enzyme's affinity for its substrates under different physiological conditions.
| Enzyme Source | Substrate | Km (mM) |
| Pigeon Breast Muscle (Purified) | L-Carnitine | ~0.10 |
| Rat Skeletal Muscle HSkMC Lysates | L-Carnitine | ~0.10 |
| Mouse Gastrocnemius Mitochondria | L-Carnitine | ~0.10 |
Data compiled from studies on CAT substrate preference and enzyme kinetics.[2]
Substrate Specificity of this compound
CAT exhibits a strong preference for short-chain acyl-CoAs. The relative activity with different acyl-CoA substrates can vary between species.
| Enzyme Source | Substrate Preference Order |
| Pigeon Breast Muscle (Purified) | Propionyl-CoA > Acetyl-CoA > Butyryl-CoA |
| Rat and Mouse | Butyryl-CoA > Propionyl-CoA > Acetyl-CoA |
This table illustrates the preference of CAT for various short-chain acyl-CoA substrates.[2]
Experimental Protocols
Materials and Reagents
-
Biological Sample: Tissue homogenate, cell lysate, or isolated mitochondria.
-
[1-14C]Acetyl-CoA: Specific activity of 40-60 mCi/mmol.
-
L-Carnitine hydrochloride
-
Tris-HCl buffer (1 M, pH 7.8)
-
EDTA (0.5 M, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
Anion-exchange resin (e.g., Dowex 1x8, 200-400 mesh, chloride form)
-
Scintillation cocktail
-
Deionized water
-
HCl (2 M)
-
NaOH (2 M)
-
Microcentrifuge tubes
-
Liquid scintillation vials
-
Liquid scintillation counter
-
Ice bath
-
Water bath or incubator (37°C)
Preparation of Solutions
-
Assay Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.8): Prepare fresh by diluting the stock solutions.
-
L-Carnitine Solution (10 mM): Dissolve L-carnitine hydrochloride in deionized water. Adjust pH to 7.8 if necessary. Store in aliquots at -20°C.
-
[1-14C]Acetyl-CoA Solution (1 mM): Prepare by diluting the stock [1-14C]acetyl-CoA with unlabeled acetyl-CoA to the desired specific activity and concentration in deionized water. Store in aliquots at -80°C.
-
Anion-Exchange Resin Slurry: Wash the Dowex resin extensively with deionized water to remove fines. Prepare a 50% (v/v) slurry in deionized water.
Sample Preparation
-
Tissue Homogenization: Homogenize fresh or frozen tissue in ice-cold lysis buffer (e.g., CelLytic MT) at a 1:10 (w/v) ratio.
-
Cell Lysis: Resuspend cell pellets in an appropriate lysis buffer.
-
Processing: Subject the homogenate or lysate to freeze-thaw cycles and/or sonication to ensure complete release of mitochondrial enzymes.[2]
-
Centrifugation: Centrifuge the lysate at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay). The supernatant will be used as the enzyme source.
Enzyme Assay Protocol
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixture (total volume of 100 µL):
-
50 µL of 2x Assay Buffer (yielding final concentrations of 50 mM Tris-HCl and 1 mM EDTA)
-
10 µL of 10 mM L-Carnitine (final concentration 1 mM)
-
X µL of sample (containing 10-50 µg of protein)
-
Deionized water to bring the volume to 90 µL.
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the reaction by adding 10 µL of 1 mM [1-14C]acetyl-CoA (final concentration 0.1 mM). Mix gently.
-
Incubation: Incubate the reaction at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding 500 µL of the 50% ice-cold anion-exchange resin slurry. Vortex immediately.
-
Separation of Product:
-
Keep the tubes on ice for 10 minutes, vortexing occasionally to ensure complete binding of the unreacted [1-14C]acetyl-CoA to the resin.
-
Centrifuge the tubes at 1,000 x g for 3 minutes at 4°C to pellet the resin.
-
-
Quantification of Product:
-
Carefully transfer a 200 µL aliquot of the supernatant (containing the [1-14C]acetyl-L-carnitine) to a liquid scintillation vial.
-
Add 5 mL of scintillation cocktail to the vial.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
-
Blank Preparation: Prepare a blank for each sample by following the same procedure but adding the sample after the addition of the anion-exchange resin slurry. This will account for any non-enzymatic conversion or incomplete separation.
Calculation of CAT Activity
-
Net CPM: Subtract the CPM of the blank from the CPM of the sample.
-
Amount of Product Formed (nmol):
-
Determine the total CPM in the reaction by measuring the radioactivity of a known amount of the [1-14C]acetyl-CoA standard.
-
Calculate the specific activity of the [1-14C]acetyl-CoA (CPM/nmol).
-
Calculate the nmol of product formed: (Net CPM / Specific Activity of [1-14C]acetyl-CoA) * (Total supernatant volume / Aliquot volume for counting).
-
-
Specific Activity:
-
Calculate the specific activity as nmol of product formed per minute per mg of protein (nmol/min/mg).
-
Visualizations
Signaling Pathway
Caption: Reversible reaction catalyzed by this compound.
Experimental Workflow
Caption: Workflow for the radiolabeling assay of CAT activity.
Logical Relationship of Assay Components
Caption: Key components and their roles in the CAT radiolabeling assay.
References
Application Note: High-Throughput Analysis of Carnitine Acetyltransferase Activity Using Liquid Chromatography-Tandem Mass Spectrometry
Abstract
Carnitine acetyltransferase (CrAT) plays a crucial role in cellular energy metabolism by catalyzing the reversible transfer of an acetyl group from acetyl-CoA to L-carnitine, forming acetyl-L-carnitine. This process is vital for the transport of acetyl units across mitochondrial membranes and for maintaining the cellular acetyl-CoA/CoA ratio. Dysregulation of CrAT activity has been implicated in various metabolic diseases, making it a key target for therapeutic intervention. This application note describes a robust and sensitive method for the quantitative analysis of CrAT activity by measuring the formation of its product, acetyl-L-carnitine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol detailed herein is suitable for high-throughput screening of CrAT inhibitors and for fundamental research into its enzymatic function.
Introduction
This compound (CrAT) is a pivotal enzyme in intermediary metabolism, facilitating the transport of acetyl-CoA from the mitochondria and peroxisomes to the cytoplasm. This function is essential for various anabolic pathways, including fatty acid and cholesterol biosynthesis. Given its central role, the accurate measurement of CrAT activity is critical for understanding its physiological function and for the development of novel therapeutics targeting metabolic disorders.
Traditional methods for assaying CrAT activity, such as spectrophotometric and radioenzymatic assays, often lack the specificity and sensitivity required for detailed kinetic studies and high-throughput screening. Mass spectrometry, particularly LC-MS/MS, offers a direct, highly sensitive, and specific method for quantifying the enzymatic product, acetyl-L-carnitine, without the need for labeled substrates or coupled enzymatic reactions.[1][2][3] This application note provides a comprehensive protocol for determining CrAT activity in various biological matrices, from purified enzyme preparations to cell and tissue lysates.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human this compound (CrAT)
-
Substrates:
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
L-Carnitine hydrochloride
-
-
Internal Standard: Acetyl-d3-L-carnitine hydrochloride
-
Buffer: 50 mM HEPES, pH 7.4
-
Reaction Quench Solution: Acetonitrile (B52724) with 0.1% formic acid
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.[4]
Sample Preparation and Enzymatic Reaction
-
Prepare a master mix containing 50 mM HEPES buffer (pH 7.4), L-carnitine, and the CrAT enzyme.
-
Initiate the enzymatic reaction by adding acetyl-CoA to the master mix. A typical reaction volume is 50 µL.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Quench the reaction by adding 150 µL of ice-cold acetonitrile containing the internal standard (acetyl-d3-L-carnitine).
-
Centrifuge the samples at 14,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Method:
-
Column: HILIC
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 95% B
-
1-3 min: 95% to 50% B
-
3-3.1 min: 50% to 95% B
-
3.1-5 min: 95% B
-
-
-
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Acetyl-L-carnitine: Precursor ion (m/z) -> Product ion (m/z)
-
Acetyl-d3-L-carnitine (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)
-
-
Data Presentation
The following table summarizes representative quantitative data for a CrAT activity assay. The concentrations of acetyl-L-carnitine were determined using a standard curve generated with known concentrations of the analyte and a fixed concentration of the internal standard.
| Sample ID | Enzyme Concentration (nM) | Substrate Concentration (µM) | Incubation Time (min) | Acetyl-L-carnitine (µM) |
| Blank | 0 | 100 | 15 | < LOD |
| Control | 10 | 100 | 15 | 25.3 |
| Inhibitor A (1 µM) | 10 | 100 | 15 | 12.1 |
| Inhibitor B (1 µM) | 10 | 100 | 15 | 5.8 |
| No L-Carnitine | 10 | 0 | 15 | < LOD |
| No Acetyl-CoA | 10 | 100 | 15 | < LOD |
LOD: Limit of Detection
Visualizations
Caption: this compound (CrAT) enzymatic reaction.
Caption: Experimental workflow for CrAT activity analysis.
Conclusion
The LC-MS/MS method described provides a highly specific, sensitive, and robust platform for the analysis of this compound activity.[4][5] This approach is amenable to high-throughput screening and can be adapted for various research and drug development applications. The detailed protocol and workflows presented herein serve as a valuable resource for researchers and scientists in the field of metabolic diseases. The use of a stable isotope-labeled internal standard ensures accurate quantification, a critical aspect for reliable enzymatic assays.[5] This methodology represents a significant advancement over traditional techniques, enabling more precise and detailed investigations into the function of CrAT and the efficacy of its modulators.
References
- 1. Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring enzyme catalysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
Generating a CRAT Knockout Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine O-acetyltransferase (CRAT) is a pivotal enzyme in cellular metabolism, primarily located in the mitochondrial matrix, peroxisomes, and endoplasmic reticulum. It catalyzes the reversible transfer of acetyl groups between acetyl-CoA and carnitine, playing a crucial role in maintaining the acetyl-CoA/CoA ratio, facilitating the transport of acetyl groups across mitochondrial membranes, and influencing both fatty acid and glucose metabolism.[1][2][3] Dysregulation of CRAT has been implicated in various metabolic disorders, making it an important target for research and drug development.[1] This document provides detailed protocols and application notes for the generation and validation of a CRAT knockout (KO) mouse model using CRISPR/Cas9 technology, a powerful tool for elucidating gene function in vivo.
Experimental Workflow
The generation of a CRAT knockout mouse model involves a series of steps, from the design of CRISPR/Cas9 components to the phenotypic characterization of the resulting knockout animals. The overall workflow is depicted below.
Caption: Experimental workflow for generating and validating a CRAT knockout mouse model.
I. Design and Preparation
sgRNA Design for Mouse Crat Gene
Effective gene knockout using CRISPR/Cas9 relies on the design of highly specific and efficient single guide RNAs (sgRNAs). For the mouse Crat gene (Gene ID: 12908), sgRNAs should be designed to target a critical exon, preferably early in the coding sequence, to maximize the likelihood of generating a loss-of-function allele through frameshift mutations.[4][5]
Design Considerations:
-
Target Exon: Target exons shared across major splice variants. For the mouse Crat gene, targeting exon 1 is a common strategy.
-
PAM Site: The protospacer adjacent motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9) must be present immediately downstream of the 20-nucleotide target sequence.
-
Off-target Effects: Use online design tools (e.g., CHOPCHOP, CRISPOR) to predict and minimize potential off-target cleavage sites.
-
GC Content: Aim for a GC content between 40-80% in the sgRNA sequence for optimal activity.
Recommended sgRNA Sequences for Mouse Crat:
While pre-designed and validated sgRNA sequences are available from commercial vendors, researchers can also design their own. Below are example sgRNA sequences targeting exon 1 of the mouse Crat gene (NCBI Reference Sequence: NM_007760.3).
| Target Exon | sgRNA Sequence (5' to 3') | PAM |
| Exon 1 | AGAGCCTGTTGGCATCCTAACC | CGG |
| Exon 1 | GTAGTGGTCCACGCCTTCAG | GGG |
Note: These are example sequences and should be validated for efficacy and specificity before use.
Preparation of CRISPR/Cas9 Reagents
For microinjection into mouse zygotes, it is recommended to use a ribonucleoprotein (RNP) complex of Cas9 protein and the synthesized sgRNA. This approach offers high editing efficiency and reduced off-target effects compared to plasmid-based systems.
Protocol for RNP Complex Assembly:
-
Resuspend lyophilized synthetic sgRNA (crRNA:tracrRNA duplex or a single guide RNA) and Cas9 nuclease in nuclease-free injection buffer (e.g., 1 mM Tris-HCl, pH 7.5, 0.1 mM EDTA) to the desired stock concentrations.
-
To form the RNP complex, mix Cas9 protein and sgRNA at a 1:1 molar ratio. A typical final concentration for microinjection is 20-50 ng/µL for both Cas9 protein and sgRNA.
-
Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
-
Centrifuge the RNP solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any precipitates before microinjection.
II. Mouse Model Generation
The generation of knockout mice is achieved by microinjecting the prepared CRISPR/Cas9 RNP complexes into the pronucleus or cytoplasm of fertilized mouse zygotes.
Protocol for Zygote Microinjection:
-
Superovulation and Mating: Superovulate female mice (e.g., C57BL/6J strain) with pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48 hours later. Mate the superovulated females with stud males.
-
Zygote Collection: Collect fertilized zygotes from the oviducts of the plugged female mice.
-
Microinjection: Under a microscope, inject the CRISPR/Cas9 RNP solution into the pronucleus or cytoplasm of the collected zygotes.
-
Embryo Culture and Transfer: Culture the injected zygotes overnight in a suitable medium (e.g., KSOM). Transfer the resulting 2-cell embryos into the oviducts of pseudopregnant recipient female mice.
-
Birth of Founder Mice: Pups (F0 founder mice) are typically born 19-21 days after embryo transfer.
III. Validation of CRAT Knockout Mice
Founder mice need to be screened to identify individuals carrying the desired genetic modification. This is followed by confirmation of the absence of CRAT protein expression.
Genotyping by PCR and Sanger Sequencing
Genomic DNA is extracted from tail biopsies of the founder pups and used as a template for PCR to detect insertions or deletions (indels) at the target locus.
Protocol for Genotyping:
-
Genomic DNA Extraction: Extract genomic DNA from tail snips using a standard DNA extraction kit or protocol.
-
PCR Amplification: Design PCR primers flanking the sgRNA target site in the Crat gene.
Primer Name Primer Sequence (5' to 3') Expected Product Size (WT) Crat-Fwd AGAGCCTGTTGGCATCCTAACC ~300-500 bp Crat-Rev TTGTCCAGGCACACGGTGAAGA (depends on primer design) -
PCR Program:
-
Initial denaturation: 95°C for 3 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. Indels introduced by CRISPR/Cas9 will result in PCR products of different sizes compared to the wild-type (WT) allele.
-
Sanger Sequencing: Purify the PCR products from potential founder mice and submit for Sanger sequencing to confirm the exact nature of the mutation (insertion, deletion, and the resulting frameshift).
Caption: Workflow for genotyping of potential CRAT knockout founder mice.
Western Blot Analysis for CRAT Protein Expression
To confirm the functional knockout of the Crat gene, it is essential to demonstrate the absence of CRAT protein in tissues from homozygous knockout mice.
Protocol for Western Blot:
-
Protein Extraction: Homogenize tissues (e.g., skeletal muscle, heart, liver) from WT and homozygous CRAT KO mice in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CRAT (e.g., rabbit polyclonal, diluted 1:1000 in blocking buffer) overnight at 4°C. The expected molecular weight of mouse CRAT is approximately 62-71 kDa.[6]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Expected Results:
| Genotype | CRAT Protein Band (62-71 kDa) |
| Wild-Type (+/+) | Present |
| Heterozygous (+/-) | Present (potentially reduced intensity) |
| Homozygous KO (-/-) | Absent |
IV. Phenotypic Analysis of CRAT Knockout Mice
CRAT knockout mice are expected to exhibit metabolic phenotypes due to the enzyme's role in energy metabolism. Key analyses include acylcarnitine profiling and glucose tolerance tests.
Acylcarnitine Profiling
Acylcarnitine profiling by tandem mass spectrometry (MS/MS) provides a snapshot of fatty acid and amino acid metabolism. CRAT deficiency is expected to alter the levels of various acylcarnitine species.
Protocol for Acylcarnitine Profiling:
-
Sample Collection: Collect plasma or tissue samples from fasted (e.g., 4-6 hours) WT and CRAT KO mice.
-
Sample Preparation:
-
For plasma, precipitate proteins with acetonitrile (B52724) containing deuterated internal standards.
-
For tissues, homogenize and extract metabolites.
-
-
Derivatization: Derivatize the acylcarnitines (e.g., butylation) to improve their chromatographic and mass spectrometric properties.
-
LC-MS/MS Analysis: Analyze the prepared samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Expected Quantitative Data in CRAT KO Mice:
| Metabolite | Plasma | Skeletal Muscle | Heart |
| Free Carnitine (C0) | No significant change | Decreased | Decreased |
| Acetylcarnitine (C2) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Propionylcarnitine (C3) | No significant change | Decreased | Decreased |
| Long-chain acylcarnitines | May be altered | May be altered | May be altered |
Data are expressed as fold change or absolute concentrations relative to wild-type controls.
Glucose Tolerance Test (GTT)
A GTT is performed to assess how quickly glucose is cleared from the blood, providing insights into insulin (B600854) sensitivity and glucose metabolism.
Protocol for Oral Glucose Tolerance Test (OGTT):
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Administration: Administer a bolus of glucose (1-2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC).
Expected Results: CRAT knockout mice may exhibit impaired glucose tolerance, characterized by higher and more sustained blood glucose levels after a glucose challenge compared to wild-type mice.
V. CRAT Signaling and Metabolic Pathways
CRAT is a central node in cellular metabolism, connecting fatty acid oxidation, the TCA cycle, and glucose metabolism. Its primary role is to buffer the mitochondrial acetyl-CoA pool.
Caption: CRAT's central role in mitochondrial acetyl-CoA metabolism.
Upstream and Downstream Regulation:
-
Upstream Regulators: The expression and activity of CRAT can be influenced by the metabolic state of the cell. For instance, calorie restriction has been shown to induce Crat expression.[7] The availability of its substrates, acetyl-CoA and carnitine, also directly regulates its activity.
-
Downstream Effectors: By modulating the acetyl-CoA/CoA ratio, CRAT influences the activity of enzymes sensitive to this ratio, such as the pyruvate dehydrogenase complex (PDH). A high acetyl-CoA/CoA ratio inhibits PDH, thus linking fatty acid and glucose oxidation. CRAT activity also impacts the availability of acetyl groups for other cellular processes, including histone acetylation, and has been linked to innate immune responses.[8]
Conclusion
The generation of a CRAT knockout mouse model is a valuable tool for investigating the in vivo roles of this important metabolic enzyme. The protocols and data presented here provide a comprehensive guide for researchers to successfully create and characterize these models, paving the way for a deeper understanding of CRAT's function in health and disease and for the development of novel therapeutic strategies targeting metabolic disorders.
References
- 1. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. cellecta.com [cellecta.com]
- 5. Optimizing sgRNA to Improve CRISPR/Cas9 Knockout Efficiency: Special Focus on Human and Animal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CR reprograms acetyl-CoA metabolism and induces long-chain acyl-CoA dehydrogenase and CrAT expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRAT links cholesterol metabolism to innate immune responses in the heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for siRNA-Mediated Knockdown of Carnitine Acetyltransferase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the targeted knockdown of carnitine acetyltransferase (CrAT) using small interfering RNA (siRNA). This document includes detailed experimental protocols, data presentation from relevant studies, and visualizations of the experimental workflow and affected signaling pathways.
Introduction
This compound (CrAT) is a pivotal mitochondrial enzyme that facilitates the reversible transfer of acetyl groups between coenzyme A and carnitine. This function is crucial for maintaining metabolic homeostasis, including the balance between fatty acid and glucose oxidation. The knockdown of CrAT via siRNA is a powerful technique to investigate its role in cellular processes and its potential as a therapeutic target in various diseases.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of siRNA-mediated knockdown of CrAT.
Table 1: Efficiency of CrAT Knockdown
| Target Cell Line | Transfection Time (hours) | Analyte | Measurement Method | % Knockdown (relative to control) | Reference |
| Pulmonary Arterial Endothelial Cells (PAEC) | 48 | CrAT Protein | Western Blot | Significant Reduction | [1] |
| Pulmonary Arterial Endothelial Cells (PAEC) | 48 | SOD2 mRNA | qRT-PCR | Significant Decrease | [1] |
| Pulmonary Arterial Endothelial Cells (PAEC) | 48 | SOD2 Protein | Western Blot | Significant Decrease | [1] |
Table 2: Metabolic Consequences of CrAT Knockdown
| Target Cell Line | Transfection Time (hours) | Measured Parameter | Measurement Method | Observation | Reference |
| Pulmonary Arterial Endothelial Cells (PAEC) | 48 | Acylcarnitine Levels | HPLC Analysis | Significant Increase | [1] |
| Pulmonary Arterial Endothelial Cells (PAEC) | 48 | SOD2 Activity | Activity Assay | Significant Decrease | [1] |
| Pulmonary Arterial Endothelial Cells (PAEC) | 48 | NOS-derived Superoxide | Amplex Red Assay | Significant Increase | [1] |
| Pulmonary Arterial Endothelial Cells (PAEC) | 48 | Nitric Oxide (NO) Generation | Griess Assay | Significant Reduction | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the siRNA-mediated knockdown of CrAT.
Protocol 1: siRNA Design and Synthesis
-
siRNA Design :
-
Follow the canonical AA[N19]UU format for the sense strand, where N is any nucleotide.[3]
-
Perform a BLAST search against the appropriate genome database to ensure the selected siRNA sequences are specific to CrAT and minimize off-target effects.
-
-
Synthesis : Synthesize the designed siRNA duplexes with appropriate chemical modifications to enhance stability, if necessary.
Protocol 2: Cell Culture and Transfection
This protocol is optimized for pulmonary arterial endothelial cells (PAECs) but can be adapted for other cell types.[1][6]
-
Cell Seeding : Seed PAECs in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.[7]
-
Transfection Reagent Preparation :
-
Solution A: In a sterile microfuge tube, dilute the desired amount of CrAT siRNA or scrambled control siRNA into an appropriate volume of serum-free medium (e.g., Opti-MEM).
-
Solution B: In a separate sterile microfuge tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free medium according to the manufacturer's instructions.
-
-
Complex Formation :
-
Combine Solution A and Solution B.
-
Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection :
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add the siRNA-lipid complex mixture dropwise to the cells in fresh serum-free medium.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-transfection : After the incubation period, replace the transfection medium with complete growth medium.
-
Incubation : Culture the cells for 24-72 hours before proceeding to analysis of knockdown efficiency. The optimal time should be determined empirically.
Protocol 3: Verification of Knockdown Efficiency
-
RNA Isolation : At the desired time point post-transfection (e.g., 48 hours), lyse the cells and isolate total RNA using a commercially available kit.
-
cDNA Synthesis : Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR :
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for CrAT and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis : Calculate the relative expression of CrAT mRNA in siRNA-treated samples compared to the scrambled control using the ΔΔCt method. A reduction of ≥70% in target mRNA levels is generally considered effective knockdown.[8]
-
Protein Extraction : Lyse the transfected cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer :
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CrAT overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an siRNA-mediated knockdown experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]
- 5. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Transfection of primary endothelial cells with siRNA [protocols.io]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
Application Notes and Protocols: Cloning, Expression, and Application of Recombinant Carnitine Acetyltransferase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful cloning, expression, purification, and characterization of recombinant carnitine acetyltransferase (CAT). Additionally, we explore its pivotal role in metabolic regulation and its applications in drug development.
Introduction to this compound (CAT)
This compound (CAT), also known as carnitine O-acetyltransferase (CRAT), is a crucial enzyme in cellular metabolism.[1] It catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine, playing a vital role in balancing the acetyl-CoA/CoA ratio within the mitochondrial matrix.[2][3] This regulation is critical for modulating the flux of carbohydrates and lipids to meet the cell's energy demands. Dysregulation of CAT activity has been implicated in various metabolic diseases, including diabetes, making it an important target for therapeutic intervention.[4][5] The production of stable, functionally active recombinant CAT is therefore essential for detailed biochemical studies, inhibitor screening, and drug design.[2][3]
Metabolic Role of this compound
CAT is a key player in cellular energy homeostasis. It facilitates the transport of acetyl-CoA from the mitochondria to the cytosol, where it can be used for fatty acid synthesis. Conversely, it can buffer excess acetyl-CoA in the mitochondria, which can inhibit pyruvate (B1213749) dehydrogenase (PDH) and thus glucose oxidation.[2] By converting acetyl-CoA to acetyl-L-carnitine, CAT allows for the export of acetyl units from the mitochondria, thereby relieving this inhibition and promoting glucose metabolism.[2]
Experimental Protocols
Cloning of Human this compound (hCAT)
This protocol describes the cloning of the cDNA encoding hCAT into a bacterial expression vector.
Materials:
-
Human cDNA library
-
PCR primers for hCAT
-
High-fidelity DNA polymerase
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Protocol:
-
PCR Amplification: Amplify the hCAT cDNA from a human cDNA library using gene-specific primers.
-
Vector and Insert Preparation: Digest both the amplified hCAT cDNA and the pH6EX3 vector with the appropriate restriction enzymes.
-
Ligation: Ligate the digested hCAT insert into the prepared pH6EX3 vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli DH5α cells.
-
Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pH6EX3 vector and incubate overnight at 37°C.
-
Verification: Screen individual colonies by colony PCR and restriction digestion of plasmid DNA to confirm the presence of the hCAT insert. Sequence the positive clones to verify the correct open reading frame.
Expression of Recombinant hCAT in E. coli
This protocol outlines the optimal conditions for the overexpression of functionally active hCAT.
Materials:
-
Verified pH6EX3_hCAT plasmid
-
LB medium with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transformation: Transform the pH6EX3_hCAT plasmid into competent E. coli Rosetta cells.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a large volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.01 mM.[2][3]
-
Expression: Continue to incubate the culture at 25°C for 4-6 hours with shaking.[3]
-
Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.
Purification of Recombinant hCAT
This protocol describes the purification of His-tagged hCAT using nickel affinity chromatography.
Materials:
-
Cell pellet containing overexpressed hCAT
-
Resuspension buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl)
-
Lysozyme
-
DNase I
-
His-Select Nickel Affinity Gel[2]
-
Wash buffer (Resuspension buffer with 10 mM imidazole)[2]
-
Elution buffer (Resuspension buffer with 200 mM imidazole)[2]
Protocol:
-
Cell Lysis: Resuspend the cell pellet in resuspension buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet the cell debris and collect the soluble fraction.
-
Binding: Apply the soluble fraction to a column packed with His-Select Nickel Affinity gel and incubate to allow the His-tagged hCAT to bind to the resin.[2]
-
Washing: Wash the column with wash buffer to remove unbound proteins.[2]
-
Elution: Elute the purified hCAT from the column using the elution buffer.[2]
-
Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer and store at -20°C. The purified hCAT is stable for at least two months under these conditions.[2][3]
This compound Activity Assay
This spectrophotometric assay measures the rate of CoA-SH production from the reaction of acetyl-L-carnitine and CoA, catalyzed by CAT. The free sulfhydryl group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be measured at 412 nm.
Materials:
-
Purified recombinant CAT
-
Assay buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.8)[4]
-
Acetyl-CoA[4]
-
L-carnitine[4]
-
DTNB solution (0.1 mM in assay buffer)[4]
-
Spectrophotometer
Protocol:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, acetyl-CoA, and DTNB solution.
-
Baseline Reading: Measure the absorbance at 412 nm for 2 minutes to establish a baseline rate.[4]
-
Initiate Reaction: Start the reaction by adding L-carnitine to the cuvette.[4]
-
Measurement: Monitor the increase in absorbance at 412 nm every 20 seconds for 10 minutes.[4]
-
Calculate Activity: Determine the rate of the reaction from the linear portion of the absorbance versus time plot. One unit of CAT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of acetyl-CoA per minute at pH 8.0 and 25°C.[6]
Data Presentation: Kinetic Parameters of Carnitine Acetyltransferases
| Enzyme Source | Substrate | Apparent Km | Specific Activity | Reference |
| Human Liver | Acetyl-CoA | - | 78.75 U/mg | [7] |
| Human Liver | Decanoyl-CoA | 3x higher than Acetyl-CoA | - | [7] |
| Human Liver | L-carnitine (with Acetyl-CoA) | - | - | [7] |
| Human Liver | L-carnitine (with Decanoyl-CoA) | 6x higher than with Acetyl-CoA | - | [7] |
| Human Liver | Acetylcarnitine | - | - | [7] |
| Human Liver | Octanoylcarnitine | 3x higher than Acetylcarnitine | - | [7] |
| Pigeon Breast Muscle, Recombinant Rat, and Mouse Muscle Mitochondria | L-carnitine | ~0.10 mM | - | [4] |
Applications in Drug Development
The availability of highly pure and active recombinant CAT is invaluable for drug development efforts targeting metabolic disorders.
-
High-Throughput Screening (HTS): Recombinant CAT can be used in HTS assays to identify novel inhibitors or activators of the enzyme.[5]
-
Structure-Based Drug Design: The crystal structure of CAT, in complex with substrates or inhibitors, provides a molecular basis for the rational design of more potent and specific drugs.[8]
-
Mechanistic Studies: Recombinant CAT allows for detailed kinetic and mechanistic studies to understand how potential drugs interact with the enzyme and modulate its activity.[9]
-
Metabolic Disease Research: By studying the effects of compounds on CAT activity, researchers can gain insights into the role of this enzyme in diseases like diabetes and obesity, and evaluate the therapeutic potential of targeting this pathway.[4]
The protocols and information provided herein offer a robust framework for the successful production and utilization of recombinant this compound in both basic research and drug discovery applications.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Overproduction, Purification, and Stability of the Functionally Active Human Carnitine Acetyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Obesity and lipid stress inhibit this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Purification and properties of this compound from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of this compound and implications for the catalytic mechanism and fatty acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of this compound by mildronate, a regulator of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carnitine Acetyltransferase (CrAT) Inhibitor Screening Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carnitine Acetyltransferase (CrAT) is a pivotal mitochondrial enzyme that plays a crucial role in cellular energy metabolism.[1][2][3] It catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine, thereby regulating the acetyl-CoA/CoA ratio within the mitochondrial matrix.[2][4] This function is essential for maintaining metabolic flexibility, enabling the efficient utilization of both glucose and fatty acids for energy production.[2][4] Dysregulation of CrAT activity has been implicated in various metabolic diseases, including type 2 diabetes and obesity, making it a promising therapeutic target for drug development.[1][5]
These application notes provide a detailed protocol for a high-throughput inhibitor screening assay for CrAT. The described method is a continuous spectrophotometric rate determination assay, which is robust, reliable, and suitable for screening large compound libraries.
Principle of the Assay
The enzymatic activity of this compound is determined by monitoring the reaction between acetyl-L-carnitine and coenzyme A (CoA) to produce L-carnitine and acetyl-CoA. The formation of the thioester bond in acetyl-CoA results in an increase in absorbance at 233 nm.[6]
In the presence of a potential inhibitor, the rate of acetyl-CoA formation will decrease. The percentage of inhibition can be calculated by comparing the reaction rate in the presence of the test compound to the rate of an uninhibited control reaction. This allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Signaling Pathway of this compound
The following diagram illustrates the central role of this compound in the carnitine shuttle and its connection to fatty acid β-oxidation within the mitochondria.
Caption: Role of CrAT in mitochondrial metabolism.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified recombinant this compound (CrAT)
-
Substrates:
-
Acetyl-DL-carnitine hydrochloride
-
Coenzyme A (CoA), sodium salt
-
-
Buffer: 100 mM Tris-HCl, pH 8.0
-
Inhibitors: Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Equipment:
-
UV-transparent 96-well microplates
-
Microplate reader capable of measuring absorbance at 233 nm
-
Multichannel pipettes
-
Thermostatted incubator or plate reader
-
Reagent Preparation
-
Assay Buffer (100 mM Tris-HCl, pH 8.0): Prepare in deionized water and adjust the pH to 8.0 at 25°C with 1 M HCl.[6]
-
Substrate Stock Solutions:
-
Enzyme Solution: Immediately before use, dilute the CrAT enzyme stock to the desired working concentration (e.g., 0.3 - 0.6 units/mL) in cold Assay Buffer.[6] The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Test Compound Solutions: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., 100% DMSO).
Assay Procedure for Enzyme Activity
-
Set up the reaction mixture in a UV-transparent 96-well plate. The final reaction volume is 200 µL.
-
Add the following reagents to each well in the indicated order:
| Reagent | Volume per well | Final Concentration |
| Assay Buffer (100 mM Tris-HCl, pH 8.0) | 170 µL | 92 mM |
| Coenzyme A (11 mM) | 3.6 µL | 0.18 mM |
| Acetyl-DL-carnitine (83.4 mM) | 13.4 µL | 5.6 mM |
-
Equilibrate the plate to 25°C for 5 minutes.
-
Initiate the reaction by adding 13.4 µL of the diluted enzyme solution.
-
Immediately start monitoring the increase in absorbance at 233 nm every 20-30 seconds for 5-10 minutes using a microplate reader.
Inhibitor Screening Protocol
-
Prepare the reaction mixture as described above, but with the inclusion of the test compounds.
-
Add the following reagents to each well:
| Reagent | Volume per well |
| Assay Buffer (100 mM Tris-HCl, pH 8.0) | 168 µL |
| Test Compound or Vehicle (e.g., DMSO) | 2 µL |
| Coenzyme A (11 mM) | 3.6 µL |
| Acetyl-DL-carnitine (83.4 mM) | 13.4 µL |
-
Include the following controls on each plate:
-
100% Activity Control (No Inhibitor): Contains the vehicle (e.g., DMSO) instead of the test compound.
-
Background Control (No Enzyme): Contains Assay Buffer instead of the enzyme solution to correct for any non-enzymatic reaction.
-
-
Pre-incubate the plate with the test compounds for 5-10 minutes at 25°C.
-
Initiate the reaction by adding 13.4 µL of the diluted enzyme solution to all wells except the background controls.
-
Monitor the absorbance at 233 nm as described for the enzyme activity assay.
Data Presentation
Data Analysis
-
Calculate the rate of reaction (ΔA233/min) from the linear portion of the absorbance versus time curve for each well.
-
Subtract the rate of the background control from all other rates.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula:
% Inhibition = [1 - (Rate with Inhibitor / Rate of 100% Activity Control)] x 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Sample Data Tables
Table 1: Kinetic Parameters of this compound
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Acetyl-CoA | 240 | Data not available |
| L-Carnitine | 80 - 326 | Data not available |
| Butyryl-CoA | 499 | Data not available |
Note: The provided Km values are from literature and may vary depending on the experimental conditions and enzyme source.[7][8]
Table 2: Inhibitor Screening Results
| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| Inhibitor A | 5.2 | 1.1 | 98 |
| Inhibitor B | 12.8 | 0.9 | 95 |
| Control Compound | > 100 | - | < 10 |
Experimental Workflow
The following diagram outlines the key steps in the this compound inhibitor screening assay.
Caption: CrAT inhibitor screening workflow.
References
- 1. This compound - Proteopedia, life in 3D [proteopedia.org]
- 2. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Evidence of a Preferred Kinetic Pathway in the this compound Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uniprot.org [uniprot.org]
- 8. Carnitine acyltransferase activities in rat brain mitochondria. Bimodal distribution, kinetic constants, regulation by malonyl-CoA and developmental pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Substrate Specificity of Carnitine Acetyltransferase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine Acetyltransferase (CrAT) is a pivotal mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups between L-carnitine and coenzyme A (CoA). This function is crucial for cellular energy metabolism, including the transport of acetyl units across mitochondrial membranes and the buffering of the acetyl-CoA/CoA ratio. The substrate specificity of CrAT is a critical determinant of its physiological roles and a key area of investigation in metabolic research and drug development. These application notes provide a comprehensive overview and detailed protocols for determining the substrate specificity of CrAT.
CrAT is known to exhibit a preference for short-chain acyl-CoAs, and its activity can be modulated by various factors, including the presence of other acyl-CoA species. Understanding the kinetic parameters of CrAT with a range of substrates is essential for elucidating its involvement in various metabolic pathways and its potential as a therapeutic target in diseases such as diabetes and obesity.[1][2]
Data Presentation: Substrate Specificity of this compound
The following tables summarize the kinetic parameters of CrAT with various acyl-CoA substrates, providing a quantitative comparison of its substrate preference.
Table 1: Relative Activity of this compound with Different Acyl-CoA Substrates
| Substrate (Acyl-CoA) | Chain Length | Relative Activity (%) | Source |
| Acetyl-CoA | C2 | 100 | [1] |
| Propionyl-CoA | C3 | ~120 | [1] |
| Butyryl-CoA | C4 | ~150 | [1] |
| Hexanoyl-CoA | C6 | Variable | [2] |
| Octanoyl-CoA | C8 | Low | [3] |
| Decanoyl-CoA | C10 | Low | [3] |
| Palmitoyl-CoA | C16 | Negligible/Inhibitory | [1][4][5] |
Note: Relative activities can vary depending on the species and experimental conditions.
Table 2: Kinetic Constants of this compound for Selected Substrates
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source |
| Acetyl-CoA | 10-50 | Variable | Variable | [6] |
| L-Carnitine | ~100 | Variable | Variable | [1] |
| Propionyl-CoA | Data not consistently reported | |||
| Butyryl-CoA | Data not consistently reported |
Note: Kinetic constants are highly dependent on the enzyme source, purity, and assay conditions.
Experimental Protocols
Two primary methods for determining CrAT substrate specificity are detailed below: a spectrophotometric assay and a mass spectrometry-based assay.
Protocol 1: Spectrophotometric Determination of CrAT Activity
This method relies on the measurement of Coenzyme A (CoA) released during the transfer of an acyl group from acyl-CoA to L-carnitine. The free CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.[1]
Materials:
-
Purified or recombinant CrAT enzyme
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
EDTA
-
DTNB solution (e.g., 0.1 mM)
-
L-carnitine solution (e.g., 5 mM)
-
A panel of acyl-CoA substrates (e.g., acetyl-CoA, propionyl-CoA, butyryl-CoA, etc.) at a fixed concentration (e.g., 0.45 mM)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, combine the Tris-HCl buffer, EDTA, and DTNB solution.
-
Add Enzyme: Add the purified enzyme, cell lysate, or isolated mitochondria to the reaction mixture.
-
Baseline Measurement: Incubate the mixture for 2 minutes and measure the baseline rate of DTNB reduction in the absence of L-carnitine.
-
Initiate the Reaction: Start the reaction by adding the L-carnitine solution.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm every 20 seconds for 10 minutes.
-
Test Different Substrates: Repeat steps 1-5 for each acyl-CoA substrate to be tested.
-
Calculate Activity: The rate of the reaction is proportional to the change in absorbance over time. The specific activity can be calculated using the molar extinction coefficient of the DTNB reduction product.
Protocol 2: Mass Spectrometry-Based Assay for Acylcarnitine Profiling
This highly sensitive and specific method allows for the direct quantification of the various acylcarnitine products formed by CrAT.[7]
Materials:
-
Purified recombinant human CrAT
-
Reaction buffer (e.g., containing Tris-HCl, EDTA)
-
L-carnitine
-
A panel of acyl-CoA substrates (saturated, unsaturated, branched-chain)
-
Internal standards (e.g., isotopically labeled acylcarnitines)
-
Acetonitrile (B52724) for protein precipitation
-
Electrospray ionization tandem mass spectrometer (ESI-MS/MS)
Procedure:
-
Enzymatic Reaction:
-
Incubate the purified CrAT enzyme with L-carnitine and an individual acyl-CoA substrate in the reaction buffer.
-
Perform reactions for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standards. This will precipitate the protein.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in a solvent suitable for MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using an ESI-MS/MS system.
-
Use specific precursor and product ion pairs to detect and quantify each acylcarnitine species.
-
-
Data Analysis:
-
Calculate the concentration of each acylcarnitine product based on the signal intensity relative to the internal standard.
-
Determine the enzyme's activity towards each substrate by the amount of product formed per unit time.
-
Mandatory Visualizations
Caption: Experimental workflow for determining CrAT substrate specificity.
Caption: Enzymatic reaction catalyzed by this compound.
References
- 1. Obesity and lipid stress inhibit this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 3. [PDF] The substrate specificity of this compound. | Semantic Scholar [semanticscholar.org]
- 4. The substrate specificity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The substrate specificity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substrate specificity of human this compound: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolation of Mitochondria for CRAT Activity Measurement
Audience: Researchers, scientists, and drug development professionals.
Introduction Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in numerous diseases. Carnitine Acetyltransferase (CRAT) is a key mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups between Coenzyme A (CoA) and L-carnitine.[1][2] This reaction is crucial for buffering the acetyl-CoA pool, transporting acetyl units across mitochondrial membranes, and maintaining metabolic flexibility.[1][3] Accurate measurement of CRAT activity is vital for studying metabolic diseases, drug toxicity, and the bioenergetic status of cells. This requires the isolation of pure, intact, and functionally active mitochondria.
These application notes provide detailed protocols for the isolation of high-quality mitochondria from both cultured cells and animal tissues using differential centrifugation. Additionally, methods for assessing the purity and integrity of the mitochondrial fraction are described, followed by a specific protocol for measuring CRAT enzymatic activity using a continuous spectrophotometric assay.
Isolation of Mitochondria
The most common method for isolating mitochondria is differential centrifugation, which separates organelles based on their size and density.[4] The process involves cell lysis, a low-speed centrifugation step to pellet nuclei and cell debris, followed by a high-speed centrifugation step to pellet the mitochondria.[4][5] All steps should be performed at 4°C with pre-chilled buffers and equipment to preserve mitochondrial integrity and enzymatic activity.[6]
Experimental Protocol 1: Isolation from Cultured Cells
This protocol is adapted for adherent or suspension cultured cells.[6][7]
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape and collect the cells. For suspension cells, directly pellet them. A starting amount of at least 1x10⁷ cells is recommended.[5] Centrifuge at 500-700 x g for 5 minutes at 4°C.[5][8]
-
Washing: Discard the supernatant and wash the cell pellet with 5-10 mL of ice-cold Phosphate Buffered Saline (PBS). Centrifuge again at 500 x g for 5 minutes at 4°C.[5]
-
Homogenization: Resuspend the cell pellet in 1-2 mL of ice-cold Mitochondria Isolation Buffer (MIB). Allow cells to swell on ice for 10 minutes.[6]
-
Cell Lysis: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Disrupt the cells with 15-30 gentle strokes of the pestle.[7] Monitor cell lysis using a microscope with Trypan Blue; optimal disruption is around 80%.[7]
-
Low-Speed Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 600-1,000 x g for 10 minutes at 4°C to pellet nuclei, unbroken cells, and debris.[7][9][10]
-
High-Speed Centrifugation: Carefully transfer the supernatant containing mitochondria to a new pre-chilled tube. Centrifuge at 10,000-14,000 x g for 15-20 minutes at 4°C to pellet the mitochondria.[5][10] The resulting supernatant is the cytosolic fraction and can be saved for analysis.
-
Washing Mitochondria: Discard the supernatant. Gently resuspend the mitochondrial pellet in fresh, ice-cold MIB and repeat the high-speed centrifugation step (10,000 x g for 10 minutes at 4°C).[11]
-
Final Pellet: Discard the supernatant. The resulting pellet is the enriched mitochondrial fraction. Resuspend it in a suitable buffer (e.g., Mitochondrial Storage Buffer or the buffer for the CRAT assay) for immediate use or storage at -80°C.
Experimental Protocol 2: Isolation from Animal Tissue (e.g., Liver)
This protocol is suitable for soft tissues like the liver.[11]
-
Tissue Preparation: Excise the tissue (e.g., 1-2 g of liver) and immediately place it in ice-cold Isolation Buffer I.[11] Mince the tissue finely with scissors and wash it several times with the buffer to remove blood.[11]
-
Homogenization: Transfer the minced tissue to a pre-chilled glass-Teflon homogenizer with 5-10 volumes of Isolation Buffer I. Homogenize with 6-8 slow passes.[11]
-
Low-Speed Centrifugation: Centrifuge the homogenate at 700-800 x g for 10 minutes at 4°C.[4][11]
-
Supernatant Collection: Collect the supernatant, which contains the mitochondria. The pellet contains the crude nuclear fraction and can be re-homogenized to increase yield.[4]
-
High-Speed Centrifugation: Centrifuge the collected supernatant at 10,000-14,000 x g for 10 minutes at 4°C to pellet the mitochondria.[11]
-
Washing: Discard the supernatant. Wash the pellet by resuspending it in Isolation Buffer I and centrifuging again at 10,000 x g for 10 minutes. Repeat this wash step using Isolation Buffer II.[11]
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume (e.g., 0.5-1.0 mL) of Isolation Buffer II or a suitable storage buffer.[11]
Data Presentation: Buffer Compositions
| Buffer Name | Components | Final Concentration | Reference |
| Mitochondria Isolation Buffer (MIB) for Cells | Sucrose | 200 mM | [8] |
| Tris/MOPS, pH 7.4 | 10 mM | [8] | |
| EGTA/Tris | 1 mM | [8] | |
| Isolation Buffer I (for Tissue) | Sucrose | 250 mM | [11] |
| HEPES, pH 7.4 | 10 mM | [11] | |
| EGTA | 1 mM | [11] | |
| Isolation Buffer II (for Tissue) | Mannitol | 225 mM | [11] |
| Sucrose | 75 mM | [11] | |
| MOPS, pH 7.4 | 5 mM | [11] | |
| Mitochondrial Storage Buffer | HEPES, pH 7.4 | 10 mM | |
| Sucrose | 250 mM | ||
| ATP | 1 mM | ||
| Sodium Succinate | 5 mM | ||
| K₂HPO₄ | 2 mM | ||
| DTT | 1 mM |
Visualization: Mitochondrial Isolation Workflow
References
- 1. Evidence of a Preferred Kinetic Pathway in the this compound Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Evidence of a preferred kinetic pathway in the this compound reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. drexel.edu [drexel.edu]
- 7. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Grossman Lab - Preparation of mitochondrial and cytosolic extracts from cell lines | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 11. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Carnitine Acetyltransferase (CrAT) In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with in vitro carnitine acetyltransferase (CrAT) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the most common in vitro CrAT activity assay?
A1: The most common in vitro assay for CrAT activity is a continuous spectrophotometric assay. The enzyme catalyzes the reversible reaction between L-carnitine and acetyl-CoA to form acetyl-L-carnitine and Coenzyme A (CoA). The production of CoA, which has a free sulfhydryl group, is monitored by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored product 2-nitro-5-thiobenzoate (TNB). The rate of TNB formation is measured by the increase in absorbance at 412 nm and is directly proportional to the CrAT activity.
Q2: My CrAT activity is very low or undetectable. What are the possible causes?
A2: Low or no CrAT activity can stem from several factors:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or handling. Always store enzymes at their recommended temperature and handle them on ice.
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition of your assay may be suboptimal. The optimal pH for CrAT is generally around 8.0.[1]
-
Missing Essential Components: Ensure all necessary components (L-carnitine, acetyl-CoA, DTNB, and a suitable buffer) are present in the reaction mixture at the correct concentrations.
-
Presence of Inhibitors: Your sample or reagents may contain inhibitors of CrAT. See the section on inhibitors below for more details.
-
Low Enzyme Concentration: The concentration of your enzyme in the assay may be too low to produce a detectable signal. Try increasing the amount of enzyme.
Q3: The reaction rate is not linear. What does this indicate?
A3: A non-linear reaction rate in a continuous enzyme assay can indicate several issues:
-
Substrate Depletion: If the reaction proceeds for too long, the concentration of substrates (L-carnitine or acetyl-CoA) may decrease significantly, leading to a decrease in the reaction rate. It is crucial to measure the initial velocity of the reaction, typically within the first few minutes when less than 10% of the substrate has been consumed.[2]
-
Enzyme Instability: The enzyme may be unstable under the assay conditions, losing activity over time.
-
Product Inhibition: The accumulation of products (acetyl-L-carnitine or CoA) can inhibit the enzyme's activity.
-
Instrument Instability: The spectrophotometer lamp may be unstable, or the temperature control may be fluctuating.
Q4: What are some known inhibitors of CrAT?
A4: Several compounds are known to inhibit CrAT activity. These can be broadly categorized as:
-
Substrate Analogs and Competitive Inhibitors:
-
Malonyl-CoA: A key regulator of fatty acid metabolism, it can inhibit CrAT.[3]
-
Mildronate (3-(2,2,2-trimethylhydrazinium)-propionate): This cardioprotective drug is a competitive inhibitor with respect to L-carnitine.[4][5]
-
2-Bromooctadecanoic acid: This compound can inhibit CrAT activity.[6]
-
Metabolites of 4-pentenoic acid: Specifically, 3-keto-4-pentenoyl-CoA has been shown to be an effective inhibitor.[1]
-
-
Allosteric and Mixed-Model Inhibitors:
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No enzyme activity detected | Inactive enzyme | Use a fresh enzyme aliquot. Ensure proper storage and handling (on ice). |
| Omission of a critical reagent | Double-check the preparation of your reaction mixture to ensure all components are present. | |
| Incorrect spectrophotometer wavelength | Verify that the spectrophotometer is set to measure absorbance at 412 nm for the DTNB-based assay. | |
| Presence of a potent inhibitor | Test for inhibitors by running a control with a known active CrAT enzyme and your sample buffer/reagents. | |
| Low enzyme activity | Suboptimal pH or temperature | Optimize the assay pH (around 8.0) and temperature (e.g., 25°C or 37°C, ensure consistency).[1] |
| Low substrate concentration | Ensure substrate concentrations are at or above their Km values to approach Vmax. | |
| Insufficient enzyme concentration | Increase the concentration of the enzyme in the assay. | |
| Improperly thawed reagents | Thaw all components completely and mix gently before use. | |
| High background signal (high absorbance in the blank) | Spontaneous reaction of DTNB | Prepare fresh DTNB solution. Ensure the buffer does not contain reducing agents that can react with DTNB. |
| Contaminated reagents | Use high-purity water and reagents. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or measure the initial rate over a shorter time period.[2] |
| Enzyme instability | Check the stability of the enzyme in the assay buffer over time. Consider adding stabilizing agents like BSA if appropriate. | |
| Spectrophotometer drift | Allow the spectrophotometer lamp to warm up and stabilize before starting measurements. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for the reaction components. |
| Temperature fluctuations | Ensure the cuvette holder is properly thermostatted and the temperature is stable. | |
| Sample inhomogeneity | Ensure your enzyme sample is well-mixed before aliquoting. |
Experimental Protocols
Standard Spectrophotometric Assay for CrAT Activity
This protocol is adapted from established methods for measuring CrAT activity.
Materials:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
L-carnitine solution
-
Acetyl-CoA solution
-
DTNB solution
-
Purified CrAT enzyme or sample containing CrAT
-
Spectrophotometer capable of reading at 412 nm with temperature control
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine the Tris-HCl buffer, L-carnitine, and DTNB.
-
Equilibrate: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C) for several minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add acetyl-CoA to the cuvette to start the reaction.
-
Monitor absorbance: Immediately begin monitoring the increase in absorbance at 412 nm over time (e.g., for 5-10 minutes).
-
Calculate activity: Determine the initial rate of the reaction (ΔA412/min) from the linear portion of the curve. Use the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹) to calculate the rate of CoA production and, consequently, the CrAT activity.
Note: The final concentrations of the reagents in the assay will need to be optimized for your specific enzyme and experimental conditions.
Quantitative Data Summary
| Parameter | Substrate/Inhibitor | Value | Organism/Source | Reference |
| Optimal pH | - | ~8.0 | Pigeon breast muscle | [1] |
| Km | L-carnitine | Varies with pH | Pigeon breast muscle | [1] |
| Km | Acetyl-CoA | Varies with pH | Pigeon breast muscle | [1] |
| IC50 | Palmitoyl-CoA | ~30.6 µM | Purified pigeon CrAT | [7] |
| Ki | Mildronate | 1.6 mM | - | [4][5] |
Visualizations
Experimental Workflow for CrAT Activity Assay
Caption: Workflow for a standard spectrophotometric CrAT activity assay.
Troubleshooting Logic for Low CrAT Activity
Caption: A logical approach to troubleshooting low CrAT activity.
Signaling Pathway Context of CrAT
Caption: CrAT's role in buffering the mitochondrial acetyl-CoA pool.
References
- 1. pH-dependence of this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evidence of a Preferred Kinetic Pathway in the this compound Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sperdirect.com [sperdirect.com]
- 5. Kinetic modelling: an integrated approach to analyze enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Some kinetic studies on the mechanism of action of this compound | CoLab [colab.ws]
- 8. Obesity and lipid stress inhibit this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obesity and lipid stress inhibit this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CRAT Activity Assays
Welcome to the technical support center for Carnitine O-acetyltransferase (CRAT) activity assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a CRAT activity assay?
A1: The optimal pH for CRAT activity is generally within the range of 7.8 to 8.0.[1][2][3] Most protocols utilize a Tris-based buffer to maintain this pH.[1][2][4] While the maximum velocity (Vmax) of the reaction is relatively constant between pH 6.0 and 8.8, substrate binding can be pH-dependent.[5] It is crucial to ensure your buffer has adequate buffering capacity to maintain a stable pH throughout the assay.
Q2: What are the recommended starting concentrations for substrates in a CRAT activity assay?
A2: Recommended starting concentrations for substrates can vary depending on the specific experimental goals (e.g., determining enzyme kinetics or routine activity measurement). However, common starting points are:
For kinetic studies, it is advisable to perform substrate titration experiments to determine the Michaelis constant (Km) for your specific enzyme and conditions.
Q3: My CRAT activity is lower than expected. What are some potential causes?
A3: Several factors can lead to lower-than-expected CRAT activity. Consider the following troubleshooting steps:
-
Sub-optimal pH: Verify the pH of your assay buffer. Deviations from the optimal pH of 7.8-8.0 can reduce enzyme activity.[1][2][3]
-
Incorrect Substrate Concentrations: Ensure that substrate concentrations are not limiting. If concentrations are well below the Km, the reaction rate will be proportionally lower.
-
Enzyme Inactivation: Improper storage or handling of the CRAT enzyme can lead to a loss of activity. Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles.
-
Presence of Inhibitors: Certain compounds can inhibit CRAT activity. A notable example is palmitoyl-CoA, a long-chain acyl-CoA, which acts as a mixed-model inhibitor.[1] If your sample contains lipids, this could be a source of inhibition.
-
Assay Temperature: While many protocols are performed at room temperature (around 25°C), enzyme activity is temperature-dependent.[2] Ensure a consistent and appropriate temperature is maintained. For human enzymes, the optimal temperature is typically around 37°C.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during your CRAT activity assay experiments.
Issue 1: High Background Signal or Non-linear Reaction Rate
High background signal or a non-linear reaction rate can be caused by several factors. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for high background signal.
Issue 2: Low or No CRAT Activity Detected
If you are observing low or no CRAT activity, the following points should be investigated.
| Potential Cause | Recommended Action |
| Inactive Enzyme | Verify the activity of a positive control. If the control also shows low activity, the enzyme may be inactive. Obtain a new batch of enzyme. |
| Incorrect Buffer pH | Prepare a fresh buffer solution and carefully verify the pH is between 7.8 and 8.0.[1][2][3] |
| Substrate Degradation | Acetyl-CoA can be unstable. Prepare fresh substrate solutions before each experiment. |
| Presence of Inhibitors | If your samples are derived from tissues with high lipid content, consider the inhibitory effect of long-chain acyl-CoAs like palmitoyl-CoA.[1] Sample purification may be necessary. |
| Insufficient Substrate | Ensure substrate concentrations are adequate. For kinetic analyses, a range of concentrations bracketing the expected Km should be tested. |
Experimental Protocols
Standard CRAT Activity Assay Protocol
This protocol is a common method for measuring CRAT activity spectrophotometrically. The assay measures the production of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm.[1][3]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.8[1]
-
DTNB solution: 0.1 mM in Assay Buffer[1]
-
Acetyl-CoA solution: 0.45 mM in Assay Buffer[6]
-
CRAT enzyme sample (e.g., purified enzyme, cell lysate, or isolated mitochondria)
Procedure:
-
In a microplate well or cuvette, combine the Assay Buffer, DTNB solution, and the CRAT enzyme sample.
-
Add the Acetyl-CoA solution to the mixture.
-
Incubate for a short period to establish a baseline rate by measuring the absorbance at 412 nm in the absence of carnitine.[1]
-
Initiate the reaction by adding the L-carnitine solution.
-
Immediately begin monitoring the increase in absorbance at 412 nm over time. Record readings every 20 seconds for 10 minutes.[1]
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
Buffer and Substrate Optimization Strategy
To ensure optimal assay conditions, it is recommended to perform a systematic optimization of buffer pH and substrate concentrations.
Caption: Workflow for optimizing buffer and substrate conditions.
Data Presentation
Table 1: Recommended Buffer Conditions for CRAT Activity Assay
| Component | Concentration | pH | Reference |
| Tris | 50-100 mM | 7.8-8.0 | [1][2] |
| EDTA | 1 mM | 7.8 | [1] |
Table 2: Common Inhibitors of CRAT Activity
| Inhibitor | Type of Inhibition | IC50 (µM) | Reference |
| Palmitoyl-CoA | Mixed-model | 30.6 (purified pigeon CRAT) | [1] |
| Palmitoyl-CoA | Mixed-model | 65 (isolated mouse mitochondria) | [1] |
| Oleoyl-CoA | Similar to Palmitoyl-CoA | - | [1] |
References
- 1. Obesity and lipid stress inhibit carnitine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Overproduction, Purification, and Stability of the Functionally Active Human Carnitine Acetyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence of a Preferred Kinetic Pathway in the this compound Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-dependence of this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
Technical Support Center: Carnitine Acetyltransferase (CrAT) Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific bands in carnitine acetyltransferase (CrAT) Western blots.
Troubleshooting Guide: Reducing Non-Specific Bands
This guide addresses common issues leading to non-specific bands in your CrAT Western blot experiments.
Question: I am observing multiple non-specific bands in my CrAT Western blot. What are the potential causes and how can I resolve this?
Answer:
Non-specific bands in a Western blot for CrAT can arise from several factors, ranging from antibody concentrations to procedural steps. Below is a systematic guide to pinpoint and address the issue.
Antibody Concentrations
Inappropriately high concentrations of primary or secondary antibodies are a frequent cause of non-specific binding.
-
Primary Antibody Concentration is Too High: This can lead to the antibody binding to proteins with similar epitopes to CrAT.[1][2][3]
-
Secondary Antibody Concentration is Too High: Excess secondary antibody can bind non-specifically to the membrane and other proteins.[1]
Blocking Step
Ineffective blocking of the membrane can leave sites open for non-specific antibody binding.
-
Inadequate Blocking: The blocking buffer may not be optimal for your specific primary antibody or may not have been incubated for a sufficient amount of time.[3]
Washing Steps
Insufficient washing will not adequately remove unbound primary and secondary antibodies, leading to high background and non-specific bands.
-
Insufficient Washing: Wash times may be too short, or the number of washes may be inadequate.[2]
Sample Preparation and Loading
Issues with your protein sample can also contribute to the appearance of non-specific bands.
-
Protein Degradation: If your protein samples are not handled properly, CrAT can be degraded by proteases, leading to bands at a lower molecular weight.[2]
-
Solution: Always work with fresh samples and add protease inhibitors to your lysis buffer.[2]
-
-
High Protein Load: Overloading the gel with too much protein can cause "ghost" bands and increase the likelihood of non-specific antibody binding.[2]
-
Solution: Determine the protein concentration of your lysate and aim to load between 20-30 µg of total protein per lane for cell lysates.[2]
-
Frequently Asked Questions (FAQs)
Q1: Should I use a monoclonal or polyclonal antibody for CrAT detection?
A1: Polyclonal antibodies, by nature, can sometimes bind to multiple epitopes, which may increase the chances of non-specific bands. If you are experiencing significant issues with non-specific binding with a polyclonal antibody, switching to a monoclonal antibody that recognizes a single epitope on CrAT could resolve the issue.[2]
Q2: Can the type of membrane I use affect non-specific binding?
A2: Yes. Polyvinylidene difluoride (PVDF) membranes have a higher protein binding capacity, which can lead to higher sensitivity but also potentially more background compared to nitrocellulose membranes. If your protein is abundant, switching to a nitrocellulose membrane might help reduce non-specific signal.
Q3: My CrAT antibody is for a phosphorylated target. Does this change my choice of blocking buffer?
A3: Absolutely. If you are using a phospho-specific antibody, you should avoid using non-fat dry milk as a blocking agent. Milk contains casein, a phosphoprotein, which can be recognized by the anti-phospho antibody and lead to high background. In this case, BSA is the preferred blocking agent.[9][10]
Q4: I see bands at approximately double the expected molecular weight for CrAT. What could be the cause?
A4: This could be due to the formation of protein dimers or multimers that were not fully denatured during sample preparation.[2] To address this, ensure your sample buffer contains a sufficient concentration of reducing agents (like DTT or β-mercaptoethanol) and consider boiling your samples for 5-10 minutes before loading to disrupt these interactions.[2]
Data Presentation
The following tables provide illustrative data on how different experimental conditions can affect the signal-to-noise ratio in a CrAT Western blot.
Table 1: Effect of Primary Antibody Dilution on Signal-to-Noise Ratio
| Primary Antibody Dilution | Target Band Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1:500 | 9500 | 1500 | 6.3 |
| 1:1000 | 8200 | 800 | 10.3 |
| 1:2000 | 6500 | 450 | 14.4 |
| 1:5000 | 3500 | 300 | 11.7 |
Table 2: Comparison of Different Blocking Buffers
| Blocking Buffer | Target Band Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 5% Non-Fat Dry Milk in TBST | 8100 | 750 | 10.8 |
| 5% BSA in TBST | 7800 | 500 | 15.6 |
| 3% Fish Gelatin in TBST | 7500 | 600 | 12.5 |
| Commercial Protein-Free Blocker | 7900 | 400 | 19.8 |
Table 3: Impact of Wash Duration on Background
| Wash Protocol (3 washes) | Target Band Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 2 minutes per wash | 8300 | 1200 | 6.9 |
| 5 minutes per wash | 8200 | 800 | 10.3 |
| 10 minutes per wash | 8100 | 550 | 14.7 |
| 15 minutes per wash | 7900 | 400 | 19.8 |
Experimental Protocols
Detailed Protocol for this compound (CrAT) Western Blot
This protocol is designed to provide a robust starting point for the detection of CrAT while minimizing non-specific bands.
1. Sample Preparation
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the desired amount of protein (20-30 µg) and heat at 95-100°C for 5-10 minutes.
2. Gel Electrophoresis
-
Load samples into the wells of a 10-12% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Blocking
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature with gentle agitation.[9]
5. Primary Antibody Incubation
-
Dilute the anti-CrAT primary antibody in 5% BSA in TBST to the optimized concentration (e.g., 1:1000 - 1:2000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
6. Washing
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with vigorous agitation.[2]
7. Secondary Antibody Incubation
-
Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST to its optimal concentration (e.g., 1:10,000).
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
8. Final Washes
-
Repeat the washing step as described in step 6.
9. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
Visualizations
Signaling Pathway
Caption: Carnitine shuttle and the role of CrAT in fatty acid metabolism.
Experimental Workflow
Caption: Optimized Western blot workflow for CrAT detection.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. arp1.com [arp1.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. bosterbio.com [bosterbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 10. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
CRAT ELISA Technical Support Center: Troubleshooting High Background
Welcome to the technical support center for the Carnitine O-Acetyltransferase (CRAT) ELISA. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments, with a specific focus on addressing high background signals.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions related to high background in CRAT ELISA assays.
Q1: What are the primary causes of high background in my CRAT ELISA?
High background in an ELISA can stem from several factors, broadly categorized as issues with reagents, procedural steps, or non-specific binding.[1][2] Key contributors include:
-
Insufficient Washing: Inadequate removal of unbound reagents is a frequent cause of high background.[2][3][4]
-
Sub-optimal Antibody Concentrations: Using primary or secondary antibody concentrations that are too high can lead to non-specific binding.[4]
-
Ineffective Blocking: If the blocking buffer does not adequately cover all non-specific binding sites on the plate, antibodies can adhere to these sites, causing a high background signal.[5][6]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with components of the blocking buffer.[3][7]
-
Prolonged Incubation Times: Exceeding the recommended incubation times can increase non-specific binding.[3][8]
-
Contamination: Contamination of reagents, buffers, or the plate itself can lead to elevated background readings.[3]
-
Substrate Issues: The substrate solution may have been exposed to light or become contaminated, leading to spontaneous color development.[7][8]
Q2: How can I determine the specific cause of the high background in my assay?
A systematic approach is the best way to pinpoint the source of the high background. We recommend running a series of control experiments. A logical troubleshooting workflow is outlined below.
Troubleshooting Workflow
This workflow is designed to help you systematically identify and resolve the cause of high background in your CRAT ELISA.
Caption: A flowchart to systematically troubleshoot high background in CRAT ELISA.
Detailed Troubleshooting Guides & Experimental Protocols
Here are detailed protocols for the key troubleshooting steps.
Optimizing the Washing Protocol
Insufficient washing is a common culprit for high background.[2][3][4] This protocol will help you ensure your washing steps are effective.
Methodology:
-
Increase Wash Volume: Ensure that each well is completely filled with wash buffer during each wash step, typically 300-350 µL for a 96-well plate.
-
Increase Number of Washes: Increase the number of wash cycles from the standard 3-4 washes to 5-6 washes.
-
Introduce a Soaking Step: After adding the wash buffer, allow the plate to soak for 30-60 seconds before aspirating.[9] This can help to more effectively remove unbound reagents.
-
Ensure Complete Aspiration: After the final wash, invert the plate and tap it firmly on a clean, absorbent paper towel to remove any residual wash buffer.
Data Presentation: Example Washing Protocol Variations
| Parameter | Standard Protocol | Optimized Protocol 1 | Optimized Protocol 2 |
| Wash Buffer Volume | 300 µL/well | 350 µL/well | 350 µL/well |
| Number of Washes | 4 | 5 | 6 |
| Soaking Time | None | 30 seconds | 60 seconds |
| Expected Outcome | High Background | Reduced Background | Lowest Background |
Optimizing the Blocking Buffer
An effective blocking buffer is crucial for preventing non-specific binding of antibodies to the plate surface.[5][6]
Methodology:
-
Test Different Blocking Agents: Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and commercially available blocking buffers. Prepare 1-5% solutions of BSA and non-fat dry milk in your wash buffer (e.g., PBS-T).
-
Optimize Blocking Time and Temperature: Incubate the plate with the blocking buffer for different durations (e.g., 1 hour, 2 hours, overnight at 4°C) and at different temperatures (room temperature vs. 37°C).
-
Run a Control Experiment: To test the effectiveness of your blocking, run a control plate with no sample or primary antibody and observe the background signal with different blocking conditions.
Data Presentation: Example Blocking Buffer Optimization
| Blocking Agent | Concentration | Incubation Time | Incubation Temp. | Resulting Background (OD) |
| BSA | 1% | 1 hour | Room Temp | 0.35 |
| BSA | 3% | 2 hours | Room Temp | 0.15 |
| Non-fat Dry Milk | 5% | 1 hour | 37°C | 0.20 |
| Commercial Buffer X | As recommended | 1 hour | Room Temp | 0.12 |
Antibody Concentration Titration
Using an excessive concentration of either the primary or secondary antibody can lead to non-specific binding and high background.[4]
Methodology:
-
Primary Antibody Titration: Prepare a series of dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000) in your antibody dilution buffer. Run the ELISA with these different concentrations while keeping the secondary antibody concentration constant.
-
Secondary Antibody Titration: Once the optimal primary antibody concentration is determined, perform a similar titration for the secondary antibody (e.g., 1:2000, 1:5000, 1:10000, 1:20000).
-
Analyze the Signal-to-Noise Ratio: For each titration, calculate the signal-to-noise ratio (Signal of a known standard / Signal of the blank well). The optimal antibody concentration will give a high signal-to-noise ratio with a low background.
Data Presentation: Example Secondary Antibody Titration
| Secondary Ab Dilution | Blank Well OD | Standard Well OD | Signal-to-Noise Ratio |
| 1:2000 | 0.65 | 2.50 | 3.8 |
| 1:5000 | 0.30 | 2.10 | 7.0 |
| 1:10000 | 0.15 | 1.50 | 10.0 |
| 1:20000 | 0.08 | 0.75 | 9.4 |
Signaling Pathways and Experimental Workflows
Visualizing the experimental workflow can help in understanding the critical steps where high background can be introduced.
Caption: A step-by-step workflow for a typical CRAT sandwich ELISA.
By following these troubleshooting guides and protocols, you should be able to effectively diagnose and resolve issues with high background in your CRAT ELISA experiments, leading to more accurate and reliable data.
References
- 1. Biomatik Corporation Human Carnitine Acetyltransferase (CRAT) ELISA Kit, | Fisher Scientific [fishersci.com]
- 2. assaygenie.com [assaygenie.com]
- 3. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 4. CRAT ELISA kit(Human) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 6. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 7. arigobio.com [arigobio.com]
- 8. biocompare.com [biocompare.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
interpreting unexpected results from CRAT kinetic assays
Welcome to the technical support center for Carnitine Acetyltransferase (CRAT) kinetic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results from their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during CRAT kinetic assays in a question-and-answer format.
Issue 1: Lower Than Expected or No Enzyme Activity
Q1: I am not observing any CRAT activity, or the activity is significantly lower than expected. What are the possible causes and solutions?
A1: This is a common issue that can stem from several factors related to the enzyme, substrates, or assay conditions. A systematic troubleshooting approach is recommended.[1][2]
Troubleshooting Steps:
-
Enzyme Integrity:
-
Improper Storage: Ensure the CRAT enzyme has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.[1]
-
Enzyme Inactivation: Confirm that no inactivating agents are present in your assay buffer. For example, some substances can interfere with the assay and should be avoided in sample preparations.[3]
-
-
Substrate and Reagent Issues:
-
Substrate Degradation: Prepare fresh substrate solutions (Acetyl-CoA and L-Carnitine) as they can degrade over time.
-
Incorrect Concentrations: Double-check the concentrations of all substrates and reagents. An error in dilution can significantly impact the reaction rate.
-
Reagent Omission: Systematically verify that all necessary components were added to the reaction mixture in the correct order.[4]
-
-
Assay Conditions:
-
Suboptimal pH: CRAT activity is pH-dependent. The optimal pH for CRAT from pigeon breast muscle is between 7.3 and 8.0.[5][6][7] A significant deviation from this range can lead to reduced activity due to changes in the enzyme's secondary structure.[8]
-
Incorrect Temperature: Most enzyme assays are sensitive to temperature. Ensure your assay is performed at the specified temperature, typically 25°C.[9] Using ice-cold buffers can significantly slow down or inhibit enzyme activity.[1]
-
-
Instrument Settings:
-
Incorrect Wavelength: Verify that the spectrophotometer is set to the correct wavelength for detecting the product of your specific assay. For continuous spectrophotometric assays monitoring the formation of CoA, the absorbance is often measured at 412 nm (with DTNB) or 233 nm for the thioester bond cleavage.[9][10]
-
Logical Flow for Troubleshooting Low/No Activity:
Caption: Troubleshooting workflow for low or no CRAT activity.
Issue 2: Non-Linear Reaction Progress Curve
Q2: My reaction progress curve is not linear. What does this indicate and how can I fix it?
A2: A non-linear progress curve is a common observation in enzyme kinetics and can be due to several factors. It is crucial to perform assays under initial velocity conditions, where less than 10% of the substrate has been converted to product, to ensure linearity.
Potential Causes and Solutions:
-
Substrate Depletion: If the reaction proceeds for too long, the substrate concentration will decrease, leading to a reduction in the reaction rate.
-
Solution: Reduce the reaction time or decrease the enzyme concentration to ensure you are measuring the initial velocity.
-
-
Substrate Inhibition: High concentrations of substrates can sometimes inhibit the enzyme. Long-chain acyl-CoA derivatives are known potent reversible inhibitors of CRAT.[11]
-
Solution: Perform the assay with varying substrate concentrations to determine if substrate inhibition is occurring.
-
-
Product Inhibition: As the product accumulates, it can bind to the enzyme and inhibit its activity.
-
Solution: Measure the initial reaction rate where the product concentration is negligible.
-
-
Enzyme Instability: The enzyme may be unstable under the assay conditions, leading to a decrease in activity over time.
-
Solution: Check the stability of CRAT in your assay buffer over the time course of the experiment.
-
Data Interpretation: A non-linear progress curve where the rate decreases over time is often indicative of substrate depletion or product inhibition. An initial lag phase followed by an increase in rate may suggest a slow conformational change in the enzyme upon substrate binding.
Issue 3: High Background Signal
Q3: I am observing a high background signal in my negative control wells. What could be causing this?
A3: A high background signal can mask the true enzyme activity and lead to inaccurate results. It is important to identify and minimize the source of the background.
Common Sources and Troubleshooting:
-
Substrate Instability: One of the substrates may be unstable and spontaneously break down, leading to a signal in the absence of the enzyme.
-
Solution: Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation.[12]
-
-
Contaminating Enzymes: The enzyme preparation or one of the reagents may be contaminated with an enzyme that can act on the substrate or cause a colorimetric change.
-
Solution: Ensure the purity of your CRAT enzyme preparation. Use high-purity reagents.
-
-
Buffer Components: Some buffer components can interfere with the detection method. For example, reducing agents can interfere with assays that measure NAD+/NADH conversion.
-
Solution: Test for interference by incubating the buffer components with the detection reagents in the absence of the enzyme and substrates.
-
-
Incorrect Plate Type: For fluorescence-based assays, using a white or clear plate instead of a black plate can lead to high background due to light scatter.[12]
-
Solution: Use the appropriate microplate for your assay type (e.g., black plates for fluorescence, clear plates for colorimetric assays).[3]
-
Issue 4: Inconsistent Replicates
Q4: My replicate wells show high variability. What are the likely causes?
A4: Poor reproducibility between replicates can compromise the reliability of your data. The source of variability is often related to technical execution.
Troubleshooting Inconsistent Replicates:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.
-
Solution: Ensure your pipettes are calibrated. Use fresh pipette tips for each replicate. When preparing serial dilutions, ensure thorough mixing at each step.
-
-
Inadequate Mixing: Failure to properly mix the reaction components in each well can lead to inconsistent results.
-
Solution: Gently mix the contents of each well after adding all components. Avoid introducing bubbles.
-
-
Edge Effects: In microplates, wells on the outer edges are more prone to evaporation, which can concentrate the reactants and alter the reaction rate.
-
Solution: Avoid using the outer wells of the plate or fill them with buffer to create a humidity barrier. Use a plate sealer to minimize evaporation.
-
-
Temperature Gradients: Uneven heating across the microplate can cause variations in enzyme activity between wells.
-
Solution: Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction.
-
Data Presentation: CRAT Kinetic Parameters
The following table summarizes experimentally determined kinetic parameters for this compound from various sources.
| Substrate | Enzyme Source | Km (µM) | Vmax | pH | Notes | Reference |
| L-Carnitine | Pigeon Breast Muscle | Varies with pH (pKa ~7.2) | - | 6.0-9.0 | Michaelis constant is pH-dependent. | [5][6] |
| Acetyl-CoA | Pigeon Breast Muscle | Varies with pH (pKa ~6.4 and 8.25) | Constant | 6.0-8.8 | Binding of Acetyl-CoA alters the pKa of an enzyme ionizing group. | [5][6] |
| Acetyl-L-Carnitine | Pigeon Breast Muscle | Varies with pH (pKa ~7.2) | - | 6.0-9.0 | Similar pH dependence to L-Carnitine. | [5][6] |
| CoASH | Pigeon Breast Muscle | Varies with pH (pKa ~6.4 and 8.25) | - | - | Similar pH dependence to Acetyl-CoA. | [5][6] |
| Short-chain acyl-CoAs (C2-C10) | Recombinant Human | - | - | - | CRAT is active with short- to medium-chain acyl-CoAs. | [11] |
| Long-chain acyl-CoAs (>C10) | Recombinant Human | - | - | - | No activity observed. | [11] |
Experimental Protocols
Continuous Spectrophotometric Assay for CRAT Activity
This protocol is adapted from a standard method for determining CRAT activity by monitoring the formation of the thioester bond in acetyl-CoA at 233 nm.[7][9]
Materials:
-
100 mM Tris-HCl buffer, pH 8.0
-
11 mM Coenzyme A (CoA) solution
-
83.4 mM Acetyl-DL-Carnitine solution
-
This compound (CRAT) enzyme solution (0.3 - 0.6 units/mL in cold Tris-HCl buffer)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 233 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture as follows:
-
2.65 mL of 100 mM Tris-HCl buffer, pH 8.0
-
0.05 mL of 11 mM CoA solution
-
0.20 mL of 83.4 mM Acetyl-DL-Carnitine solution
-
-
Blank Preparation: In a separate cuvette, prepare a blank by adding 2.75 mL of Tris-HCl buffer, 0.05 mL of CoA solution, and 0.20 mL of Acetyl-DL-Carnitine solution.
-
Equilibration: Mix the contents of the cuvettes by inversion and allow them to equilibrate to 25°C in the spectrophotometer.
-
Baseline Reading: Monitor the absorbance at 233 nm until a stable baseline is achieved.
-
Initiate Reaction: To the sample cuvette, add 0.10 mL of the CRAT enzyme solution.
-
Data Acquisition: Immediately mix by inversion and record the increase in absorbance at 233 nm for approximately 5 minutes.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA233/min) from the linear portion of the curve for both the test sample and the blank. The activity of the enzyme can then be calculated using the molar extinction coefficient of Acetyl-CoA at 233 nm (4.5 mM-1cm-1).
Experimental Workflow Diagram:
Caption: Workflow for a continuous spectrophotometric CRAT assay.
Positive and Negative Controls
-
Positive Control: A sample with a known amount of active CRAT enzyme should be included to confirm that the assay is working correctly.[13][14][15] Purified, commercially available CRAT is a suitable positive control.[13]
-
Negative Control (No-Enzyme): A reaction mixture containing all components except the CRAT enzyme. This control is essential to determine the rate of non-enzymatic reaction or substrate degradation, which contributes to the background signal.[12][14]
-
Negative Control (Inhibitor): A reaction containing a known inhibitor of CRAT, such as palmitoyl-CoA, can be used to demonstrate the specificity of the assay.[11]
Signaling Pathways and Logical Relationships
Role of CRAT in Cellular Metabolism
CRAT plays a crucial role in buffering the mitochondrial acetyl-CoA pool, thereby linking fatty acid metabolism and glucose oxidation.[16][17] It facilitates the conversion of acetyl-CoA to acetyl-carnitine, which can be transported out of the mitochondria. This process is important for maintaining a pool of free Coenzyme A, which is essential for various metabolic pathways, including the TCA cycle and fatty acid β-oxidation.[18][19]
Caption: CRAT's central role in mitochondrial acetyl-CoA metabolism.
References
- 1. youtube.com [youtube.com]
- 2. product.atagenix.com [product.atagenix.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. uniprot.org [uniprot.org]
- 5. pH-dependence of this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH-dependence of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 肉碱乙酰转移酶 from pigeon breast muscle | Sigma-Aldrich [sigmaaldrich.com]
- 8. Effects of substrate binding and pH on the secondary structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Spectrophotometry of carnitine in biological fluids and tissue with a Cobas Bio centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substrate specificity of human this compound: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Positive and Negative Controls | Rockland [rockland.com]
- 14. quora.com [quora.com]
- 15. bosterbio.com [bosterbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
improving the reproducibility of carnitine acetyltransferase measurements
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of carnitine acetyltransferase (CrAT) measurements.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the most common spectrophotometric assay for CrAT activity?
A1: The most common spectrophotometric assay for CrAT activity is based on the forward reaction where CrAT catalyzes the transfer of an acetyl group from acetyl-CoA to L-carnitine, producing acetyl-L-carnitine and Coenzyme A (CoA-SH). The free thiol group (-SH) of the released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored compound that can be measured spectrophotometrically at 412 nm.[1][2] The rate of TNB formation is directly proportional to the CrAT activity.
Q2: What are the typical kinetic parameters for human CrAT?
A2: The Michaelis-Menten constants (Km) for the substrates of human this compound have been reported to be approximately 37 µM for acetyl-CoA and 83 µM for L-carnitine.[2] These values are important for optimizing substrate concentrations in the assay to ensure accurate measurement of enzyme activity.
Q3: How should I store my purified CrAT enzyme to maintain its activity?
A3: Purified recombinant human CrAT is very stable in an aqueous solution. For long-term storage, it is recommended to keep the enzyme at -20°C, where it can retain full activity for at least two months.[2][3] Avoid repeated freeze-thaw cycles, which can lead to protein degradation and loss of activity.
Q4: Can I measure CrAT in different sample types?
A4: Yes, CrAT measurements can be performed on various biological samples, including tissue homogenates, cell lysates, and isolated mitochondria.[1] The sample preparation method, including the choice of lysis buffer and the use of techniques like freeze-fracturing and sonication, is crucial for obtaining accurate results.[1]
Troubleshooting Guide
Problem 1: Low or no detectable CrAT activity.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure the enzyme has been stored correctly at -20°C and that repeated freeze-thaw cycles have been avoided.[2][3] If possible, test the activity of a new enzyme aliquot or a positive control. |
| Incorrect Assay Buffer pH | The optimal pH for the CrAT reaction is around 8.0.[4] Prepare the Tris buffer fresh and verify its pH at the assay temperature (e.g., 25°C). |
| Sub-optimal Substrate Concentrations | Ensure that the concentrations of acetyl-CoA and L-carnitine are appropriate for the enzyme's Km values. Using concentrations far below the Km can result in low reaction rates. |
| Degraded Substrates | Acetyl-CoA can be unstable. Prepare substrate solutions fresh and store them on ice during the experiment. |
| Presence of Inhibitors in the Sample | Samples may contain endogenous inhibitors. See the section on "High background or interfering signals" for more details. |
Problem 2: High background signal or non-linear reaction rate.
| Possible Cause | Troubleshooting Step |
| Non-enzymatic hydrolysis of Acetyl-CoA | Acetyl-CoA can spontaneously hydrolyze, releasing CoA which then reacts with DTNB. To account for this, always include a blank reaction that contains all components except the enzyme or the substrate L-carnitine.[1] Subtract the rate of the blank reaction from the rate of the sample reaction. |
| Presence of other thiol-containing molecules | The sample itself may contain free thiols that react with DTNB. A sample blank containing the sample and DTNB but no acetyl-CoA can help to quantify this background. |
| Substrate Inhibition | High concentrations of long-chain acyl-CoAs, such as palmitoyl-CoA, can act as mixed-model inhibitors of CrAT.[1][5] If your sample is rich in lipids, this could be a source of inhibition. Consider sample purification steps to remove lipids. |
| Pre-incubation of CrAT with Acetyl-CoA | Pre-incubating CrAT with acetyl-CoA before the addition of L-carnitine can lead to a significant decrease in the initial reaction rate.[6] It is recommended to initiate the reaction by adding L-carnitine or the enzyme solution last. |
Problem 3: Poor reproducibility between replicates or experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme solution. |
| Temperature Fluctuations | CrAT activity is temperature-dependent. Ensure that all reactions are carried out at a constant and controlled temperature. Use a thermostatted spectrophotometer. |
| Variability in Sample Preparation | Standardize the sample preparation protocol to ensure consistency between samples. This includes using the same lysis buffer, sonication settings, and centrifugation steps. |
| Different Operators or Lab Conditions | For optimal reproducibility, it is suggested that the assay be performed by the same operator under consistent laboratory conditions, including room temperature and humidity.[7][8] |
Experimental Protocols
Spectrophotometric Assay for CrAT Activity
This protocol is based on the DTNB method.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.8[1]
-
DTNB Solution: 0.1 mM DTNB in Assay Buffer[1]
-
Acetyl-CoA Solution: 0.45 mM Acetyl-CoA in Assay Buffer[1]
-
L-carnitine Solution: 5 mM L-carnitine in Assay Buffer[1]
-
Sample: Purified enzyme, cell lysate, or mitochondrial preparation in a suitable buffer.
Procedure:
-
Prepare a reaction mixture containing the Assay Buffer, DTNB solution, and Acetyl-CoA solution in a cuvette.
-
Add the sample (e.g., cell lysate or isolated mitochondria) to the reaction mixture.
-
Incubate the mixture for 2 minutes to establish a baseline rate.[1]
-
Initiate the reaction by adding the L-carnitine solution.
-
Immediately monitor the increase in absorbance at 412 nm for 10 minutes, taking readings every 20 seconds.[1]
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
-
Subtract the baseline rate from the reaction rate to determine the CrAT activity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Assay Wavelength | 412 nm | [1] |
| Assay Buffer | 50 mM Tris, 1 mM EDTA, pH 7.8 | [1] |
| Acetyl-CoA Concentration | 0.45 mM | [1] |
| L-carnitine Concentration | 5 mM | [1] |
| DTNB Concentration | 0.1 mM | [1] |
| Km for Acetyl-CoA (human) | 37 ± 3.3 µM | [2] |
| Km for L-carnitine (human) | 83 ± 5.5 µM | [2] |
| IC50 of Palmitoyl-CoA (pigeon CrAT) | 30.6 µM | [1] |
| IC50 of Palmitoyl-CoA (recombinant rat CrAT) | 178 µM | [1] |
| IC50 of Palmitoyl-CoA (mouse mitochondria) | 65 µM | [1] |
Visualizations
Caption: Role of CrAT in mitochondrial metabolism.
Caption: Spectrophotometric CrAT assay workflow.
Caption: Troubleshooting decision tree for CrAT assays.
References
- 1. Obesity and lipid stress inhibit this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overproduction, Purification, and Stability of the Functionally Active Human Carnitine Acetyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. [PDF] The substrate specificity of this compound. | Semantic Scholar [semanticscholar.org]
- 6. Evidence of a Preferred Kinetic Pathway in the this compound Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. mybiosource.com [mybiosource.com]
Technical Support Center: Carnitine Acetyltransferase (CrAT) Gene Expression Analysis
Welcome to the technical support center for carnitine acetyltransferase (CrAT) gene expression analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the study of this crucial metabolic enzyme. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound (CrAT)?
A1: Carnitine O-acetyltransferase (CrAT) is a key enzyme in energy metabolism.[1] It catalyzes the reversible transfer of acetyl groups from acetyl-CoA to carnitine, forming acetyl-L-carnitine.[2] This process is vital for regulating the ratio of acetyl-CoA to free coenzyme A (CoA) within the cell, which influences the activity of several oxidative enzymes.[3] CrAT plays a crucial role in transporting fatty acids for beta-oxidation and is involved in the metabolism of branched-chain amino acids.[4][5]
Q2: Where is the CRAT gene located and what are its key characteristics?
A2: The CRAT gene in humans is located on chromosome 9q34.11.[6] The gene structure is similar in humans and other mammals, containing multiple exons.[7] Alternative splicing of the CRAT gene results in different transcript variants that can encode for distinct protein isoforms.[8] These isoforms may be localized to different subcellular compartments, including the mitochondria, peroxisomes, and endoplasmic reticulum.[4][8]
Q3: Why is studying CRAT gene expression important for my research?
A3: Dysregulation of CRAT gene expression and activity is implicated in a variety of pathological conditions. These include metabolic disorders like diabetes, neurodegenerative diseases such as Alzheimer's disease, and certain types of cancer.[2][5][6] Understanding the factors that influence CRAT expression can provide valuable insights into disease mechanisms and aid in the development of novel therapeutic strategies.[5]
Q4: What are the different isoforms of CrAT and how do they affect gene expression analysis?
A4: The CRAT gene produces multiple isoforms through alternative splicing, with at least three distinct variants identified.[4][8] These isoforms can have different subcellular localizations, such as mitochondria and peroxisomes.[4][9] When designing primers for qPCR or analyzing RNA-Seq data, it is crucial to be aware of these different transcripts to ensure you are measuring the isoform of interest or to account for potential variations in total CRAT expression. Some variants may have different 5' untranslated regions, which can affect primer binding.[7]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible qPCR results for CRAT gene expression.
| Possible Cause | Troubleshooting Step |
| Poor RNA Quality | Ensure RNA has an A260/A280 ratio between 1.9-2.1.[10] Use a column-based purification kit and perform an RNase-free DNase step to avoid genomic DNA contamination.[10] |
| Suboptimal Primer Design | Design primers that span exon-exon junctions to prevent amplification of contaminating genomic DNA.[11] Test 2-3 primer pairs to find the most efficient and specific set.[11] The optimal amplicon length should be between 80-250 bp.[11] |
| Inappropriate Reference Genes | Do not use a single, unvalidated housekeeping gene. Test a panel of common reference genes (e.g., GAPDH, ACTB, B2M, 18S) and use a tool like geNorm or NormFinder to identify the most stable ones for your specific experimental conditions. |
| Presence of PCR Inhibitors | Residual reagents from RNA extraction, such as phenol, can inhibit the PCR reaction.[10] Ensure thorough purification of your RNA samples. |
Issue 2: Discrepancy between CRAT mRNA levels and CrAT protein levels or enzyme activity.
| Possible Cause | Troubleshooting Step |
| Post-transcriptional Regulation | MicroRNAs (miRNAs) can regulate CRAT expression. For instance, downregulation of certain miRNAs has been shown to increase CrAT expression and activity.[6] Consider performing miRNA expression analysis to investigate this possibility. |
| Post-translational Modifications | CrAT protein activity can be modulated by post-translational modifications, which would not be reflected in mRNA levels. |
| Alternative Splicing | Different isoforms of CrAT may have varying stability or catalytic activity.[7][8] Use isoform-specific primers or antibodies to investigate the expression of individual isoforms. |
| Subcellular Localization | Changes in the subcellular distribution of CrAT protein could affect its function without altering overall protein levels.[4][9] Consider performing subcellular fractionation followed by Western blotting. |
Issue 3: Difficulty in interpreting changes in CRAT gene expression in the context of broader metabolic pathways.
| Possible Cause | Troubleshooting Step |
| Complex Metabolic Interplay | CRAT expression is interconnected with other metabolic pathways, including fatty acid oxidation and glucose metabolism.[3][12] Analyze the expression of other key genes in these pathways, such as carnitine palmitoyltransferases (CPT1 and CPT2) and acyl-CoA dehydrogenases.[13][14] |
| Lack of Metabolite Data | Changes in gene expression do not always directly correlate with metabolic flux. Measure relevant metabolites like acetyl-CoA, acetylcarnitine, and free carnitine to gain a more complete picture of the metabolic state.[3][15] |
Experimental Protocols
Protocol 1: RNA Extraction and Quality Control
-
Sample Collection and Storage:
-
RNA Extraction:
-
RNA Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be between 1.9 and 2.1.[10]
-
Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Look for distinct 18S and 28S ribosomal RNA bands.[17]
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for CRAT Gene Expression
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random primers.[18]
-
-
Primer Design:
-
qPCR Reaction:
-
Prepare a reaction mix containing 1 µL of cDNA template (diluted 1:10), 0.8 µL of each primer (10 µM), 10 µL of 2x SYBR Green Master Mix, and nuclease-free water to a final volume of 20 µL.[17]
-
Use the following thermal cycling conditions: 95°C for 30 s, followed by 40 cycles of 95°C for 5 s and 60°C for 30 s.[17]
-
-
Data Analysis:
-
Generate a melt curve at the end of the reaction to verify the specificity of the amplification.[17]
-
Calculate the relative expression of CRAT using the ΔΔCt method, normalizing to the geometric mean of the most stable reference genes.
-
Data Presentation
Table 1: CRAT Gene Expression in Different Human Tissues (Example Data)
| Tissue | Relative CRAT mRNA Expression (RPKM) |
| Testis | 76.6 |
| Skeletal Muscle | High |
| Heart | Moderate |
| Liver | Moderate |
| Pancreas | Moderate |
| Brain | Weak |
| Placenta | Weak |
| Lung | Weak |
| Kidney | Weak |
| Data sourced from NCBI Gene Expression database.[6] RPKM: Reads Per Kilobase of transcript, per Million mapped reads. |
Table 2: Primer Sequences for Human CRAT qPCR (Example)
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Amplicon Size (bp) |
| CRAT | AGTTGGAGGCTGAGGAGATG | TCCAGGTAGAAGCCAGGAAG | 150 |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | 226 |
| ACTB | AGAGCTACGAGCTGCCTGAC | AGCACTGTGTTGGCGTACAG | 186 |
| Note: These are example primer sequences and should be validated in your specific experimental system. |
Mandatory Visualizations
Caption: The role of CrAT within the carnitine shuttle and cellular metabolism.
References
- 1. genecards.org [genecards.org]
- 2. benchchem.com [benchchem.com]
- 3. Obesity and lipid stress inhibit this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRAT carnitine O-acetyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. The this compound gene (CRAT): a characterization of porcine transcripts with insights into the 5'-end variants of mammalian transcripts and their possible sub-cellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carnitine O-acetyltransferase - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. mogene.com [mogene.com]
- 11. pcrbio.com [pcrbio.com]
- 12. mdpi.com [mdpi.com]
- 13. CR reprograms acetyl-CoA metabolism and induces long-chain acyl-CoA dehydrogenase and CrAT expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Downregulation of CPT2 promotes tumorigenesis and chemoresistance to cisplatin in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DISORDERS OF CARNITINE TRANSPORT AND THE CARNITINE CYCLE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cloud-clone.com [cloud-clone.com]
- 17. Effects of Fat and Carnitine on the Expression of this compound and Enoyl-CoA Hydratase Short-Chain 1 in the Liver of Juvenile GIFT (Oreochromis niloticus) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gene-quantification.de [gene-quantification.de]
- 19. This compound other | 2 total products from 1 supplier [labome.com]
addressing substrate inhibition in CRAT enzyme kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Carnitine O-Acetyltransferase (CRAT) and encountering substrate inhibition in their kinetic assays.
Frequently Asked Questions (FAQs)
Q1: My CRAT enzyme activity decreases at high concentrations of my acyl-CoA substrate. What is the likely cause?
A1: This phenomenon is likely due to substrate inhibition. While CRAT has a high affinity for short-chain acyl-CoAs like acetyl-CoA, it can be inhibited by long-chain acyl-CoAs such as palmitoyl-CoA.[1] At high concentrations, these long-chain molecules can bind to the enzyme in a way that impedes its catalytic activity, leading to a decrease in the reaction rate.
Q2: What is the mechanism of inhibition of CRAT by long-chain acyl-CoAs like palmitoyl-CoA?
A2: Current research indicates that palmitoyl-CoA acts as a direct mixed-model inhibitor of CRAT.[1] This means it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This type of inhibition affects both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction.
Q3: How does the concentration of L-carnitine affect inhibition by palmitoyl-CoA?
A3: The inhibitory effect of palmitoyl-CoA is dependent on the concentration of L-carnitine. Studies have shown that the concentration of palmitoyl-CoA required for half-maximal inhibition (IC50) increases as the concentration of L-carnitine increases.[1] This suggests that the binding of L-carnitine to CRAT reduces the enzyme's affinity for the inhibitory palmitoyl-CoA.[1]
Q4: My assay results are inconsistent. What are some common sources of error in CRAT kinetic assays?
A4: Inconsistent results in enzyme assays can stem from several factors. Ensure that all reagents, particularly the assay buffer, are at room temperature, as temperature fluctuations can significantly impact enzyme activity.[2][3] It is also crucial to thoroughly mix all components before starting the reaction. Pipetting errors, especially with small volumes, can introduce significant variability. Using a master mix for your reactions can help ensure consistency across wells. Finally, confirm that your instrument settings, such as the reading wavelength, are correct for your specific assay.[2][3]
Q5: Can other components in my sample interfere with the CRAT assay?
A5: Yes, various substances can interfere with enzymatic assays. If you are using cell or tissue lysates, it is important to deproteinize your samples if required by your specific protocol.[2] Additionally, certain detergents and other chemicals can inhibit enzyme activity. It is recommended to check the compatibility of all sample components with the assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low enzyme activity | Inactive enzyme | Verify the storage conditions and age of your enzyme stock. Perform a positive control with a known active enzyme lot. |
| Incorrect assay conditions | Confirm that the pH and temperature of your assay buffer are optimal for CRAT activity. Ensure all necessary co-factors are present.[3] | |
| Omitted a necessary reagent | Carefully review the protocol to ensure all components, such as L-carnitine or DTNB, were added.[1][2] | |
| Non-linear reaction progress curves | Substrate depletion | Reduce the enzyme concentration or the reaction time to ensure you are measuring the initial velocity. |
| Product inhibition | Dilute the sample or reduce the reaction time to minimize the accumulation of product. | |
| Enzyme instability | Check the stability of CRAT under your assay conditions. Consider adding stabilizing agents if necessary. | |
| High background signal | Reagent contamination | Use fresh, high-quality reagents. Run a control reaction without the enzyme to measure the background signal. |
| Autohydrolysis of substrate | Measure the rate of non-enzymatic substrate degradation and subtract it from your experimental values. | |
| Inconsistent replicates | Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix to minimize well-to-well variability.[2] |
| Temperature gradients | Ensure the entire assay plate is at a uniform temperature during incubation and reading. | |
| Improper mixing | Gently mix the contents of each well after adding all reagents. |
Data Presentation
Table 1: Michaelis-Menten Constants (Km) for CRAT with Various Acyl-CoA Substrates
| Substrate | Source | Km (µM) |
| Acetyl-CoA | Rat Liver Mitochondria | 130 |
| Acetyl-CoA | Pigeon Pectoral Muscle | 180 |
| Propionyl-CoA | Pigeon Pectoral Muscle | 120 |
| Butyryl-CoA | Pigeon Pectoral Muscle | 40 |
| Isobutyryl-CoA | Pigeon Pectoral Muscle | 20 |
| Valeryl-CoA | Pigeon Pectoral Muscle | 30 |
| Data compiled from various sources. |
Table 2: IC50 Values for Palmitoyl-CoA Inhibition of CRAT
| Enzyme Source | L-Carnitine Concentration | IC50 of Palmitoyl-CoA (µM) |
| Purified Pigeon Breast Muscle | 5 mM | 30.6 |
| Recombinant Rat CRAT in HSkMC | 5 mM | 178 |
| Isolated Mouse Gastrocnemius Mitochondria | 2 mM | 65 |
| Isolated Mouse Gastrocnemius Mitochondria | 0.05 mM | 12 |
| Data adapted from Obesity and lipid stress inhibit carnitine acetyltransferase activity.[1] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for CRAT Activity
This protocol is adapted from established methods for measuring CRAT activity by monitoring the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) by the free Coenzyme A (CoA) produced.[1]
Materials:
-
1 M Tris-HCl, pH 8.0
-
100 mM DTNB in 1 M Tris-HCl, pH 8.0
-
10 mM Acetyl-CoA
-
100 mM L-carnitine
-
Purified CRAT enzyme or sample lysate
-
96-well microplate
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare the Assay Buffer: 50 mM Tris and 1 mM EDTA in water, pH 7.8.
-
Prepare the Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing:
-
Assay Buffer
-
0.1 mM DTNB
-
0.45 mM Acetyl-CoA
-
-
Add Enzyme: Add your enzyme sample (purified CRAT or lysate) to each well. The final protein concentration should be optimized to ensure a linear reaction rate.
-
Baseline Reading: Place the plate in the spectrophotometer and read the absorbance at 412 nm for 2 minutes to establish a baseline rate.
-
Initiate the Reaction: Add L-carnitine to a final concentration of 5 mM to each well to start the reaction.
-
Monitor the Reaction: Immediately begin monitoring the increase in absorbance at 412 nm every 20 seconds for 10 minutes.
-
Calculate Activity: Determine the linear rate of the reaction (ΔA412/min). Subtract the baseline rate from this value to obtain the corrected rate. Enzyme activity can be calculated using the extinction coefficient of DTNB (14,150 M⁻¹cm⁻¹).
Protocol 2: Determination of the Inhibition Constant (Ki) for a Mixed-Model Inhibitor
This protocol outlines the steps to determine the Ki for an inhibitor that exhibits mixed-model inhibition, such as palmitoyl-CoA with CRAT.
Principle: The activity of the enzyme is measured at various substrate and inhibitor concentrations. The data are then globally fitted to the equation for mixed-model inhibition to determine the kinetic parameters, including Ki.
Procedure:
-
Determine the Km of Acetyl-CoA: First, perform the CRAT activity assay (Protocol 1) with varying concentrations of acetyl-CoA (e.g., 0.1x to 10x the expected Km) in the absence of the inhibitor. Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the Vmax and Km for acetyl-CoA.
-
Set up Inhibition Assays: Prepare a matrix of reactions in a 96-well plate. Each row should have a fixed concentration of the inhibitor (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, 5x Ki), and each column should have a varying concentration of acetyl-CoA (spanning the Km value as determined in step 1).
-
Perform the Assay: Run the CRAT activity assay as described in Protocol 1 for all conditions in your matrix.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial reaction velocity against the acetyl-CoA concentration.
-
Globally fit all data sets simultaneously to the equation for mixed-model inhibition using a suitable software package (e.g., GraphPad Prism): v = (Vmax * [S]) / (Km * (1 + [I]/Kic) + [S] * (1 + [I]/Kiu)) Where:
-
v is the initial reaction velocity
-
Vmax is the maximum velocity
-
[S] is the substrate (acetyl-CoA) concentration
-
Km is the Michaelis-Menten constant
-
[I] is the inhibitor concentration
-
Kic is the inhibition constant for binding to the free enzyme
-
Kiu is the inhibition constant for binding to the enzyme-substrate complex
-
-
Data Interpretation: The non-linear regression analysis will provide the best-fit values for Vmax, Km, Kic, and Kiu. These values will characterize the nature and potency of the inhibitor.
Visualizations
Caption: A workflow for troubleshooting unexpected results in CRAT enzyme kinetic assays.
Caption: Signaling pathway diagram illustrating the mechanism of mixed-model enzyme inhibition.
References
optimizing transfection efficiency for CRAT siRNA knockdown
Welcome to the technical support center for optimizing Carnitine O-Acetyltransferase (CRAT) siRNA knockdown experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance transfection efficiency and achieve reliable gene silencing.
Frequently Asked questions (FAQs)
Q1: What is the recommended starting concentration for CRAT siRNA?
A1: For initial experiments, a starting concentration of 10-50 nM for your CRAT siRNA is recommended.[1] The optimal concentration can vary depending on the cell line and the specific siRNA sequence used. It is advisable to perform a dose-response experiment to determine the lowest effective concentration that provides significant knockdown without inducing cytotoxicity.
Q2: Which transfection reagent is best suited for CRAT siRNA delivery?
A2: Lipid-based transfection reagents such as Lipofectamine™ RNAiMAX are widely used and have shown high transfection efficiencies for siRNA delivery in a variety of cell types.[1][2] However, the choice of reagent can be cell-line dependent. For difficult-to-transfect cells, electroporation may be a more effective method.[2]
Q3: How soon after transfection can I expect to see CRAT knockdown?
A3: The kinetics of knockdown can vary. Generally, mRNA levels can be assessed as early as 24 hours post-transfection. For protein-level analysis, it is recommended to wait 48-72 hours to allow for the turnover of the existing CRAT protein.[3]
Q4: What are appropriate positive and negative controls for a CRAT siRNA knockdown experiment?
A4:
-
Positive Control: A validated siRNA targeting a housekeeping gene like GAPDH or a gene known to produce a measurable phenotype upon knockdown, such as KIF11 (results in mitotic arrest), is a good choice to confirm transfection efficiency.[2]
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Negative Control: A non-targeting or scrambled siRNA sequence that has no known homology to any gene in the target organism's genome should be used to control for non-specific effects of the siRNA delivery process.[1]
Q5: Should I use serum in the media during transfection?
A5: For the formation of siRNA-lipid complexes, it is crucial to use a serum-free medium like Opti-MEM™. However, once the complexes are formed and added to the cells, the presence of serum in the cell culture medium does not typically inhibit transfection efficiency with modern reagents like Lipofectamine™ RNAiMAX.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low CRAT Knockdown Efficiency | 1. Suboptimal siRNA concentration. | 1. Perform a dose-response experiment with CRAT siRNA concentrations ranging from 10 nM to 100 nM to identify the optimal concentration. |
| 2. Inefficient transfection reagent or protocol. | 2. a) Ensure you are using a transfection reagent optimized for siRNA delivery. b) Optimize the ratio of siRNA to transfection reagent. c) Consider switching to a different transfection method, such as electroporation, especially for difficult-to-transfect cell lines. | |
| 3. Low cell health or incorrect cell density. | 3. a) Ensure cells are healthy and in the logarithmic growth phase. b) Optimize cell confluency at the time of transfection; typically 70-90% confluency is recommended for adherent cells. | |
| 4. Ineffective CRAT siRNA sequence. | 4. Test multiple CRAT siRNA sequences targeting different regions of the mRNA to identify the most potent one. | |
| High Cell Toxicity/Death | 1. High concentration of siRNA or transfection reagent. | 1. a) Reduce the concentration of both the siRNA and the transfection reagent. b) Perform a toxicity assay to determine the optimal non-toxic concentrations. |
| 2. Prolonged exposure to transfection complexes. | 2. Change the medium 4-6 hours post-transfection to remove the transfection complexes.[2] | |
| 3. Use of antibiotics in the transfection medium. | 3. Avoid using antibiotics in the media during transfection as they can increase cell death. | |
| Inconsistent Results Between Experiments | 1. Variation in experimental conditions. | 1. a) Standardize all experimental parameters, including cell passage number, cell density, siRNA and reagent concentrations, and incubation times. b) Prepare master mixes for transfection complexes to minimize pipetting errors. |
| 2. RNase contamination. | 2. Use RNase-free tips, tubes, and reagents. Work in a clean environment to prevent siRNA degradation. | |
| Off-Target Effects | 1. High siRNA concentration. | 1. Use the lowest effective concentration of siRNA as determined by your dose-response experiment. |
| 2. Sequence-specific off-target effects. | 2. a) Perform a BLAST search to ensure your siRNA sequence is specific to CRAT. b) Validate your findings with at least two different siRNAs targeting different regions of the CRAT mRNA. |
Quantitative Data Summary
The following tables summarize expected CRAT knockdown efficiencies based on available data and general transfection outcomes in commonly used cell lines.
Table 1: CRAT Protein Knockdown in Pulmonary Arterial Endothelial Cells (PAECs)
| Transfection Method | siRNA | Incubation Time | Knockdown Efficiency (Protein Level) | Reference |
| Lipid-based | CRAT siRNA | 48 hours | Significant reduction compared to scrambled siRNA | [3] |
Table 2: General siRNA Knockdown Efficiency in Common Cell Lines (for a housekeeping gene like GAPDH)
| Cell Line | Transfection Method | Typical Knockdown Efficiency (mRNA Level) |
| HeLa | Lipid-based (Lipofectamine™ RNAiMAX) | >90% |
| HeLa | Electroporation | >95% |
| A549 | Lipid-based (Optimized Reagent) | ~80% |
| HEK293T | Electroporation | >85% |
Note: These are general efficiency ranges and CRAT-specific knockdown may vary.
Experimental Protocols
Detailed Methodology: Lipid-Based Transfection using Lipofectamine™ RNAiMAX (Forward Transfection)
This protocol is adapted for a 24-well plate format.
Materials:
-
CRAT siRNA (e.g., 10 µM stock)
-
Positive Control siRNA (e.g., GAPDH, 10 µM stock)
-
Negative Control siRNA (scrambled, 10 µM stock)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Adherent cells (e.g., HeLa, A549, HEK293T)
-
Complete growth medium without antibiotics
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Complex Preparation (per well):
-
In a sterile microcentrifuge tube, dilute 6 pmol of siRNA (0.6 µL of a 10 µM stock) in 50 µL of Opti-MEM™ I Medium. Mix gently.
-
In a separate sterile microcentrifuge tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Medium. Mix gently.
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the 100 µL of the siRNA-lipid complex dropwise to the cells in the 24-well plate.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The medium may be changed after 4-6 hours if cytotoxicity is a concern.[2]
-
Analysis: After the incubation period, harvest the cells to analyze CRAT mRNA or protein levels.
Detailed Methodology: Electroporation
This protocol provides a general guideline. Optimal parameters (voltage, pulse duration, number of pulses) must be determined empirically for each cell type.
Materials:
-
CRAT siRNA
-
Electroporation buffer (low-salt)
-
Electroporator and compatible cuvettes
-
Suspension or trypsinized adherent cells
-
Complete growth medium
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in a low-salt electroporation buffer at a concentration of 1 x 10^6 cells/mL.
-
siRNA Addition: Add the desired concentration of CRAT siRNA (e.g., 100 nM) to the cell suspension.
-
Electroporation:
-
Transfer the cell/siRNA mixture to an electroporation cuvette.
-
Apply the electrical pulse using the optimized parameters for your cell line.
-
-
Recovery: Immediately after electroporation, transfer the cells to a culture dish containing pre-warmed complete growth medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Harvest the cells for analysis of CRAT knockdown.
Visualizations
Signaling Pathway: The Carnitine Shuttle and CRAT's Role
The following diagram illustrates the role of CRAT within the carnitine shuttle, a key pathway for fatty acid metabolism. CRAT facilitates the transport of acetyl groups across the mitochondrial membrane.
Caption: The Carnitine Shuttle Pathway and the role of CRAT in acetyl-CoA metabolism.
Experimental Workflow: siRNA Transfection and Knockdown Analysis
This diagram outlines the general workflow for a CRAT siRNA knockdown experiment, from cell preparation to data analysis.
Caption: General workflow for CRAT siRNA knockdown experiment and subsequent analysis.
Logical Relationship: Troubleshooting Low Knockdown Efficiency
This diagram presents a logical troubleshooting workflow to address common issues leading to poor CRAT siRNA knockdown.
Caption: A troubleshooting decision tree for low CRAT siRNA knockdown efficiency.
References
troubleshooting CRAT immunoprecipitation experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing immunoprecipitation (IP) to study Carnitine O-acetyltransferase (CRAT).
Frequently Asked Questions (FAQs)
Q1: What is CRAT and why is it studied using immunoprecipitation?
Carnitine O-acetyltransferase (CRAT) is a crucial enzyme in cellular metabolism, primarily located in the mitochondria, peroxisomes, and endoplasmic reticulum. It plays a key role in fatty acid metabolism and maintaining the acetyl-CoA/CoA ratio. Immunoprecipitation is employed to isolate CRAT and its interacting partners from cell or tissue lysates. This allows for the investigation of its function, regulation, and involvement in various signaling pathways and disease processes.
Q2: Which type of antibody is recommended for CRAT IP?
Polyclonal antibodies are often preferred for immunoprecipitation as they can recognize multiple epitopes on the target protein, which can lead to more efficient pull-down. However, high-quality monoclonal antibodies validated for IP can also yield excellent results with high specificity. It is crucial to use an antibody that has been specifically validated for immunoprecipitation applications.
Q3: How much antibody and cell lysate should I use for a CRAT IP experiment?
The optimal amounts of antibody and lysate should be determined empirically through titration experiments. A good starting point is to use 1-5 µg of a validated CRAT antibody for every 500 µg to 1 mg of total protein lysate. The total protein concentration in the lysate should ideally be between 1-2 mg/mL.
Q4: What are the key considerations for lysing cells to immunoprecipitate CRAT?
Given that CRAT is present in mitochondria, peroxisomes, and the endoplasmic reticulum, choosing an appropriate lysis buffer is critical. A non-denaturing lysis buffer, such as one containing NP-40 or Triton X-100, is generally recommended to preserve protein-protein interactions. For efficient extraction from organelles, mechanical disruption like sonication or multiple freeze-thaw cycles may be necessary in conjunction with the lysis buffer. Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.
Troubleshooting Guide
Encountering issues during your CRAT immunoprecipitation experiments is not uncommon. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| No or Low CRAT Signal in Eluate | Inefficient cell lysis or CRAT extraction from organelles. | Use a lysis buffer with a stronger non-ionic detergent (e.g., Triton X-100). Incorporate mechanical disruption methods like sonication on ice. |
| Low abundance of CRAT in the sample. | Increase the amount of starting material (cell pellet or tissue). | |
| Poor antibody-antigen binding. | Ensure the antibody is validated for IP. Titrate the antibody concentration to find the optimal amount. Increase the incubation time of the antibody with the lysate (e.g., overnight at 4°C). | |
| Inefficient capture by Protein A/G beads. | Ensure the antibody isotype is compatible with the beads. Use fresh, high-quality beads. | |
| Inefficient elution. | Use a more stringent elution buffer (e.g., SDS-based buffer) if downstream applications permit. Ensure the elution buffer volume is sufficient to cover the beads. | |
| High Background/Non-specific Binding | Insufficient washing. | Increase the number of wash steps (4-5 times). Use a wash buffer with a slightly higher salt concentration or a low concentration of a mild detergent. |
| Too much antibody used. | Reduce the amount of primary antibody. | |
| Non-specific binding to beads. | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. Block the beads with BSA or normal serum from the same species as the primary antibody. | |
| Hydrophobic interactions. | Add a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer. | |
| Heavy and Light Chain Contamination | Elution of the IP antibody. | Use a cross-linking agent (e.g., DSS) to covalently link the antibody to the beads before incubation with the lysate. Use an elution buffer with a low pH (e.g., glycine-HCl) followed by immediate neutralization. Utilize secondary antibodies that specifically recognize native (non-denatured) IgG. |
| Co-IP partner not detected | Weak or transient protein-protein interaction. | Use a gentler lysis buffer with lower salt and detergent concentrations. Consider in vivo cross-linking with formaldehyde (B43269) or other cross-linkers before cell lysis. |
| Low abundance of the interacting partner. | Increase the amount of starting material. | |
| Disruption of the interaction during washing. | Reduce the number of washes or use a less stringent wash buffer. |
Experimental Protocols
Detailed Protocol for CRAT Immunoprecipitation
This protocol is a general guideline and may require optimization for your specific cell type and experimental goals.
1. Cell Lysis
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
For mitochondrial CRAT, sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.
2. Pre-clearing the Lysate (Optional but Recommended)
-
To a sufficient volume of Protein A/G beads for your samples, add cell lysate (e.g., 20 µL of bead slurry per 1 mg of lysate).
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 2,500 rpm for 3 minutes at 4°C and collect the supernatant.
3. Immunoprecipitation
-
Add the recommended amount of anti-CRAT antibody (e.g., 1-5 µg) to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads (e.g., 20-30 µL of slurry) to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
4. Washing
-
Pellet the beads by centrifugation (2,500 rpm for 3 minutes at 4°C).
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer or a buffer with a lower detergent concentration). After the final wash, remove all supernatant.
5. Elution
-
Denaturing Elution: Resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer. Boil for 5-10 minutes at 95-100°C. Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
Non-denaturing Elution: Resuspend the beads in 50-100 µL of elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0). Incubate for 10-15 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.5).
6. Analysis
-
Analyze the eluted proteins by Western blotting using an anti-CRAT antibody to confirm successful immunoprecipitation. For co-IP experiments, probe with antibodies against suspected interacting partners.
Data Presentation
Table 1: Recommended Antibody Dilutions for CRAT IP
| Antibody Type | Recommended Starting Dilution | Validation |
| Polyclonal Rabbit anti-CRAT | 1:100 - 1:500 (µg per mg of lysate) | IP, WB |
| Monoclonal Mouse anti-CRAT | 1:50 - 1:200 (µg per mg of lysate) | IP, WB, IF |
Note: Optimal dilutions should be determined by the end-user.
Table 2: Comparison of Lysis Buffers for CRAT IP
| Lysis Buffer | Composition | Pros | Cons |
| RIPA (modified) | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate | Good for solubilizing membrane and organellar proteins. | Can disrupt some weaker protein-protein interactions. |
| NP-40 Buffer | 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40 | Milder than RIPA, better for preserving protein complexes. | May be less efficient at extracting proteins from organelles. |
| Digitonin Buffer | 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 0.05% digitonin | Specifically permeabilizes the plasma membrane, leaving organellar membranes intact. | Requires subsequent steps to lyse organelles for CRAT release. |
Visualizations
issues with recombinant CRAT protein solubility and activity
Welcome to the technical support center for recombinant Carnitine O-acetyltransferase (CRAT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and activity of recombinant CRAT protein.
Frequently Asked Questions (FAQs)
Q1: My recombinant CRAT protein is expressed, but it's completely insoluble. What should I do?
A1: Insoluble expression, often in the form of inclusion bodies, is a common issue when overexpressing proteins like CRAT in bacterial systems such as E. coli.[1] This typically occurs due to improper folding when the protein is produced at a high rate. Here are several strategies to improve solubility:
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Optimize Expression Conditions: Reduce the induction temperature to 18-25°C and lower the inducer (e.g., IPTG) concentration.[2][3] For human CRAT (hCAT), optimal conditions have been reported as induction with 0.01 mM IPTG at 25°C.[2][3]
-
Choose a Different Expression Strain: Some E. coli strains are better suited for expressing challenging proteins. Strains that facilitate disulfide bond formation or contain chaperone co-expression plasmids can be beneficial.
-
Utilize a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein, such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST), to your CRAT construct can improve its solubility.[4][5][6]
-
Refolding from Inclusion Bodies: If the above methods fail, you can purify the inclusion bodies and then attempt to refold the protein into its active conformation. This typically involves solubilizing the aggregated protein with strong denaturants (e.g., urea (B33335) or guanidine-HCl) followed by a refolding process.[7][8]
Q2: I've managed to purify soluble CRAT, but it shows low or no enzymatic activity. What are the possible reasons and solutions?
A2: Lack of activity in a soluble protein preparation can stem from several factors:
-
Improper Folding: Even if soluble, the protein may not be in its native, active conformation.[9] Ensure that purification buffers have an appropriate pH and ionic strength to maintain protein stability. Adding stabilizing agents like glycerol (B35011) can also be helpful.[1]
-
Missing Cofactors: While CRAT itself does not have a prosthetic group, the assay conditions must be optimal. Ensure your assay buffer contains all necessary components.
-
Oxidation/Degradation: The protein may have been damaged during purification. Always include protease inhibitors during cell lysis and purification. For proteins with critical cysteine residues, adding a reducing agent like DTT or β-mercaptoethanol to the buffers can prevent oxidation.[7]
-
Incorrect Assay Conditions: Verify the parameters of your activity assay, including substrate concentrations, pH, and temperature. The standard assay for CRAT involves monitoring the release of Coenzyme A (CoA-SH) using DTNB (Ellman's reagent).[2]
A troubleshooting workflow for inactive protein is illustrated below.
Figure 1: Troubleshooting workflow for inactive soluble CRAT protein.
Q3: How can I improve the yield of soluble and active recombinant CRAT?
A3: Increasing the yield of functional protein often requires a multi-faceted approach. Based on studies with human CRAT, the following table summarizes the impact of different expression conditions on protein yield and activity.[2]
Data Presentation: Optimizing Human CRAT Expression in E. coli
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome on Soluble & Active Protein |
| Temperature | 37°C | 25°C | 18°C | Lower temperatures (e.g., 25°C) significantly increase the amount of soluble and active protein.[2] |
| IPTG Conc. | 1 mM | 0.4 mM | 0.01 mM | Lower IPTG concentrations lead to higher enzymatic activity in the soluble fraction.[2] |
| Expression Vector | pET21a(+) | pH6EX3 | - | The choice of expression vector can have a dramatic impact on the yield of active protein.[2] |
Data summarized from a study on human Carnitine Acetyl Transferase (hCAT) expression.[2]
Experimental Protocols
Protocol 1: Optimized Expression of His-tagged Human CRAT (hCAT)
This protocol is based on a successful strategy for producing active hCAT in E. coli.[2]
-
Transformation: Transform E. coli Rosetta strain with the pH6EX3 vector containing the hCAT cDNA.
-
Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.01 mM.
-
Harvesting: Continue to incubate the culture at 25°C for 4-6 hours. Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 2: Purification of His-tagged hCAT
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 13,500 x g for 20 minutes at 4°C to pellet the insoluble fraction.
-
Affinity Chromatography: Load the supernatant (soluble fraction) onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound hCAT protein using an elution buffer with a high concentration of imidazole (e.g., 200-250 mM).
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
Protocol 3: CRAT Activity Assay (DTNB-based)
This colorimetric assay measures the activity of CRAT by quantifying the release of Coenzyme A (CoA-SH), which reacts with DTNB (Ellman's reagent) to produce a yellow product.[2]
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing:
-
50 mM Tris-HCl buffer, pH 8.0
-
0.1 M EDTA
-
0.2 mM DTNB
-
0.1 mM Acetyl-CoA
-
Purified CRAT enzyme
-
-
Initiate Reaction: Start the reaction by adding L-carnitine to a final concentration of 5 mM.
-
Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the DTNB-CoA adduct.
Mandatory Visualizations
General Workflow for Recombinant CRAT Production
The following diagram outlines the general workflow from gene to purified, active protein, highlighting key decision points.
Figure 2: General experimental workflow for recombinant CRAT production and purification.
CRAT Catalytic Reaction Pathway
This diagram illustrates the reversible reaction catalyzed by Carnitine O-acetyltransferase.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Overproduction, Purification, and Stability of the Functionally Active Human Carnitine Acetyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Variability in Carnitine Acetyltransferase (CRAT) Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in Carnitine Acetyltransferase (CRAT) activity between experimental replicates.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a CRAT activity assay?
A1: this compound (CRAT) is a mitochondrial enzyme that catalyzes the reversible transfer of an acetyl group from acetyl-CoA to L-carnitine, forming acetyl-L-carnitine and Coenzyme A (CoA-SH).[1][2] The activity of CRAT is typically measured by quantifying the rate of production of one of the reaction products, most commonly the free thiol group of Coenzyme A. This is often achieved using a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
Q2: What are the critical reagents in a CRAT activity assay, and how should they be handled?
A2: The critical reagents for a CRAT activity assay include:
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CRAT enzyme source: This can be a purified enzyme, cell or tissue homogenates, or isolated mitochondria. It is crucial to keep the enzyme source on ice to prevent degradation.[3][4]
-
L-carnitine: A primary substrate.
-
Acetyl-CoA: The acetyl group donor.
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DTNB (Ellman's reagent): A chromogenic reagent for detecting the product CoA-SH.
-
Buffer: Typically a Tris-HCl buffer at a pH of around 8.0.[5]
All reagents should be brought to room temperature before use, unless otherwise specified in the protocol.[6] Reconstituted reagents should be stored at -20°C or as recommended by the manufacturer and aliquoted to avoid repeated freeze-thaw cycles.[3]
Q3: How can I optimize the substrate concentrations for my CRAT assay?
A3: Optimizing substrate concentrations is crucial for accurate and reproducible results. It is recommended to determine the Michaelis-Menten constant (Km) for both L-carnitine and acetyl-CoA for your specific enzyme source and experimental conditions.[7] A common starting point is to use L-carnitine and acetyl-CoA concentrations that are saturating (typically 5-10 times the Km value) to ensure the reaction rate is proportional to the enzyme concentration. However, excessively high substrate concentrations can sometimes lead to substrate inhibition.[7] It is advisable to perform initial experiments with a range of substrate concentrations to determine the optimal conditions for your assay.[8][9]
Troubleshooting Guide
Issue 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting. Use calibrated pipettes and proper technique. For multi-well plates, consider using a multichannel pipette for simultaneous reagent addition. |
| Inconsistent Mixing | Gently mix the contents of each well thoroughly after adding all reagents. Avoid introducing bubbles. |
| Temperature Fluctuations | Ensure the reaction plate is incubated at a stable and uniform temperature. Avoid placing the plate near drafts or on unevenly heated surfaces. |
| Reagent Degradation | Prepare fresh reagent solutions, especially for unstable components like Acetyl-CoA. Aliquot reagents to minimize freeze-thaw cycles.[3] |
| Contamination | Use sterile pipette tips and reagent reservoirs to prevent cross-contamination between wells. |
Issue 2: Low or no CRAT activity detected.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the activity of your enzyme source. If using a commercial enzyme, check the expiration date and storage conditions. For biological samples, ensure proper sample preparation and storage to maintain enzyme integrity.[10][11] |
| Sub-optimal Substrate Concentrations | Re-evaluate and optimize the concentrations of L-carnitine and Acetyl-CoA as described in the FAQ section.[7][8][12] |
| Incorrect Buffer pH | Prepare fresh buffer and verify that the pH is optimal for CRAT activity (typically around 8.0).[5] |
| Presence of Inhibitors | Your sample may contain endogenous inhibitors. Consider diluting the sample or using a purification step to remove potential inhibitors. Long-chain acyl-CoAs, for example, can inhibit CRAT activity.[13] |
| Degraded Reagents | Prepare fresh solutions of all reagents, particularly Acetyl-CoA and DTNB, as they can degrade over time. |
Issue 3: High background signal in "no enzyme" control wells.
| Possible Cause | Troubleshooting Step |
| Spontaneous Hydrolysis of Acetyl-CoA | Acetyl-CoA can undergo spontaneous hydrolysis, releasing CoA-SH and reacting with DTNB. Prepare Acetyl-CoA solutions fresh and keep them on ice. |
| Contaminating Thiol Compounds | The sample or reagents may contain other thiol-containing molecules that react with DTNB. Run a "no substrate" control to assess this possibility. |
| Reagent Contamination | Ensure that the reagents, particularly the buffer and water, are free from contamination.[14] |
Experimental Protocols
Standard CRAT Activity Assay Protocol (Colorimetric)
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer, pH 8.0.
-
Prepare stock solutions of L-carnitine, Acetyl-CoA, and DTNB in the Tris-HCl buffer.
-
-
Assay Reaction Mixture:
-
In a 96-well microplate, add the following reagents in order:
-
Tris-HCl buffer
-
DTNB solution
-
L-carnitine solution
-
Sample (enzyme source)
-
-
Mix gently and incubate for 5 minutes at the desired temperature (e.g., 25°C or 37°C).
-
-
Initiate the Reaction:
-
Add Acetyl-CoA solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for a set period (e.g., 10-20 minutes).
-
-
Calculate CRAT Activity:
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Determine the rate of change in absorbance over time (ΔA/min).
-
Use the molar extinction coefficient of the DTNB-CoA-SH product to calculate the enzyme activity.
-
Data Presentation
Table 1: Example of Factors Influencing CRAT Activity
| Factor | Condition 1 | Activity (nmol/min/mg protein) | Condition 2 | Activity (nmol/min/mg protein) |
| L-carnitine Concentration | 0.1 mM | 50 ± 5 | 5 mM | 250 ± 20 |
| Acetyl-CoA Concentration | 0.05 mM | 80 ± 7 | 0.5 mM | 300 ± 25 |
| Inhibitor (Palmitoyl-CoA) | 0 µM | 320 ± 30 | 50 µM | 150 ± 15 |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Caption: The enzymatic reaction catalyzed by CRAT.
Caption: A typical workflow for a colorimetric CRAT activity assay.
Caption: A decision tree for troubleshooting common CRAT assay issues.
References
- 1. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. abcam.com [abcam.com]
- 4. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.com [abcam.com]
- 7. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Figure 3. [Optimization of substrate concentrations in...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. What is Sample Preparation? | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. cloud-clone.com [cloud-clone.com]
Technical Support Center: Measuring Carnitine Acyltransferase (CRAT) Activity in Tissue Homogenates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the challenges you may encounter when measuring Carnitine Acyltransferase (CRAT) activity in tissue homogenates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the measurement of CRAT activity in tissue homogenates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No CRAT Activity Detected | Enzyme Inactivity: Improper storage of tissue or homogenate, repeated freeze-thaw cycles. | Store tissue samples at -80°C immediately after collection. Prepare fresh homogenates for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles of the homogenate. |
| Suboptimal Assay Conditions: Incorrect pH, temperature, or substrate concentrations. | Ensure the assay buffer is at the optimal pH (typically around 8.0). Perform the assay at the recommended temperature (e.g., 25°C or 37°C). Optimize substrate concentrations (acetyl-CoA and L-carnitine) by performing kinetic analyses. | |
| Presence of Inhibitors: Contaminants in reagents or endogenous inhibitors from the tissue. | Use high-purity reagents. Be aware of potential endogenous inhibitors such as long-chain acyl-CoAs and malonyl-CoA.[1][2][3] Consider a desalting or dialysis step for the tissue homogenate to remove small molecule inhibitors. | |
| Degradation of CRAT: Proteolytic activity in the tissue homogenate. | Add a protease inhibitor cocktail to the homogenization buffer.[4][5][6] | |
| High Background Signal | Non-enzymatic Reaction: Spontaneous breakdown of acetyl-CoA or reaction of DTNB with other free thiols. | Run a blank reaction without the enzyme or without one of the substrates (L-carnitine) to measure the non-enzymatic rate and subtract it from the sample readings.[3] |
| Contaminated Reagents: Reagents may contain reducing agents that react with DTNB. | Prepare fresh reagents with high-purity water. | |
| Inconsistent or Irreproducible Results | Incomplete Homogenization: Inconsistent release of CRAT from mitochondria. | Ensure a consistent and thorough homogenization procedure for all samples.[4][5][6][7][8] The use of a Potter-Elvehjem homogenizer or a tissue lyser is recommended. |
| Pipetting Errors: Inaccurate dispensing of small volumes of reagents or samples. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for the reaction cocktail to minimize pipetting variations. | |
| Variable Incubation Times: Inconsistent timing of reaction initiation and termination. | Use a multichannel pipette to start reactions simultaneously for multiple samples. Ensure precise timing for all steps. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the most common CRAT activity assay?
A1: The most common method is a spectrophotometric assay that measures the rate of coenzyme A (CoA-SH) production.[3] The reaction catalyzed by CRAT is:
Acetyl-CoA + L-carnitine ⇌ Acetyl-L-carnitine + CoA-SH
The liberated CoA-SH has a free thiol group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored compound that can be measured spectrophotometrically at 412 nm.[3] The rate of TNB formation is directly proportional to the CRAT activity.
Q2: How should I prepare my tissue homogenate for the CRAT activity assay?
A2: Proper tissue homogenization is critical for obtaining reliable results. Here are the key steps:
-
Dissection and Storage: Excise the tissue of interest quickly and either use it immediately or snap-freeze it in liquid nitrogen and store at -80°C.
-
Homogenization Buffer: Use an ice-cold buffer, typically containing a buffering agent (e.g., Tris-HCl, pH 7.4-8.0), EDTA to chelate metal ions, and a protease inhibitor cocktail to prevent protein degradation.[4][5][6]
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Homogenization Method: Homogenize the tissue using a Potter-Elvehjem homogenizer, a bead-based tissue lyser, or a sonicator on ice.[4][6][7][8] The goal is to disrupt the cells and mitochondrial membranes to release the CRAT enzyme.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris. The supernatant, which contains the CRAT enzyme, is then used for the activity assay.
Q3: What are the key substrates and their optimal concentrations for the CRAT activity assay?
A3: The primary substrates for CRAT are acetyl-CoA and L-carnitine. The optimal concentrations can vary depending on the tissue and the specific assay conditions. It is recommended to perform preliminary experiments to determine the Michaelis-Menten constants (Km) for both substrates to ensure that the assay is performed under saturating conditions. Typical concentrations used in the literature are in the range of 0.1-0.5 mM for acetyl-CoA and 1-5 mM for L-carnitine.[3][9]
Q4: Are there any known inhibitors of CRAT that I should be aware of?
A4: Yes, several molecules can inhibit CRAT activity. These include:
-
Long-chain acyl-CoAs: Molecules like palmitoyl-CoA can act as potent inhibitors of CRAT.[3][10] This is particularly relevant when working with tissues that have high rates of fatty acid metabolism, such as the liver and heart.
-
Malonyl-CoA: This intermediate in fatty acid synthesis is a known inhibitor of carnitine palmitoyltransferase I (CPT1) and can also inhibit CRAT.[1][2]
-
Mildronate: This cardioprotective drug is a known competitive inhibitor of CRAT.[11]
Q5: Can I measure CRAT activity in isolated mitochondria instead of whole tissue homogenates?
A5: Yes, measuring CRAT activity in isolated mitochondria is a common practice and can provide more specific information about the mitochondrial pool of the enzyme. The advantage is a cleaner sample with fewer potential interfering substances. However, the isolation process can be lengthy and may lead to some loss of enzyme activity if not performed carefully. For many applications, a well-prepared tissue homogenate provides a reliable measure of total cellular CRAT activity.
Quantitative Data Summary
Table 1: Substrate Specificity of Carnitine Acyltransferases
| Enzyme | Acyl-CoA Substrate Preference |
| Carnitine Acetyltransferase (CRAT) | Short-chain (C2-C6) |
| Carnitine Octanoyltransferase (CROT) | Medium-chain (C6-C12) |
| Carnitine Palmitoyltransferase (CPT) | Long-chain (C12-C18) |
Data compiled from multiple sources indicating the general substrate preferences of the carnitine acyltransferase family.[12]
Table 2: Effect of Inhibitors on CRAT Activity
| Inhibitor | Type of Inhibition | Target | Notes |
| Palmitoyl-CoA | Mixed-model | CRAT | A long-chain acyl-CoA that can accumulate during high rates of fatty acid oxidation.[3][10] |
| Malonyl-CoA | Competitive | CPT1 (primary), also affects CRAT | An important regulator of fatty acid metabolism.[1][2] |
| Mildronate | Competitive | CRAT | A clinically used drug that directly targets CRAT.[11] |
Experimental Protocols
Protocol 1: Preparation of Tissue Homogenate for CRAT Activity Assay
-
Excise approximately 50-100 mg of fresh or frozen tissue.
-
Place the tissue in a pre-chilled tube on ice.
-
Add 10 volumes of ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.8, 1 mM EDTA, and a protease inhibitor cocktail).
-
Homogenize the tissue using a Potter-Elvehjem homogenizer with a Teflon pestle for 10-15 strokes on ice. Alternatively, use a bead-based tissue lyser according to the manufacturer's instructions.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the CRAT enzyme, and keep it on ice.
-
Determine the protein concentration of the supernatant using a standard method such as the Bradford or BCA assay. The homogenate can be used immediately or stored in aliquots at -80°C.
Protocol 2: Spectrophotometric Assay of CRAT Activity
This protocol is adapted from previously described methods.[3][13]
-
Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture (for a final volume of 1 mL):
-
880 µL of 100 mM Tris-HCl buffer, pH 8.0
-
50 µL of 10 mM DTNB (in 100 mM Tris-HCl, pH 8.0)
-
50 µL of 10 mM Acetyl-CoA
-
-
Prepare the Blank: In a separate cuvette, add 950 µL of the reaction mixture and 50 µL of the tissue homogenate. This will serve as the blank to measure any non-enzymatic reaction.
-
Initiate the Reaction: To a clean cuvette, add 950 µL of the reaction mixture and 50 µL of the tissue homogenate.
-
Start the Measurement: Place the cuvette in a spectrophotometer set to 412 nm and 25°C.
-
Add Substrate: To initiate the enzymatic reaction, add 20 µL of 50 mM L-carnitine to the sample cuvette. Mix gently by inverting the cuvette.
-
Record Absorbance: Immediately start recording the absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
Calculate Activity:
-
Calculate the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the curve.
-
Subtract the rate of the blank from the rate of the sample.
-
Calculate the CRAT activity using the Beer-Lambert law: Activity (µmol/min/mg protein) = (ΔA412/min) / (ε * l * [protein]) Where:
-
ε (extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹
-
l (path length of the cuvette) = 1 cm
-
[protein] = protein concentration in mg/mL in the final reaction volume.
-
-
Visualizations
Caption: Experimental workflow for measuring CRAT activity in tissue homogenates.
Caption: The role of CRAT within the carnitine shuttle and mitochondrial metabolism.
Caption: A logical workflow for troubleshooting low CRAT activity results.
References
- 1. This compound - Proteopedia, life in 3D [proteopedia.org]
- 2. Regulation of the long-chain carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Obesity and lipid stress inhibit this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rbm.iqvia.com [rbm.iqvia.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The substrate specificity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of this compound by mildronate, a regulator of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Carnitine Acyltransferases Project [tonglab.biology.columbia.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Carnitine Acetyltransferase (CrAT) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carnitine acetyltransferase (CrAT) inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular toxicity with our CrAT inhibitor. What are the potential off-target effects?
A1: Potential off-target effects are a known concern with some CrAT inhibitors. For example, high concentrations of Etomoxir (B15894) (200 μM) have been shown to inhibit Complex I of the mitochondrial electron transport chain [1]. This can lead to a decrease in cellular respiration and ATP production, contributing to cytotoxicity. Mildronate , while relatively selective for CrAT, functions by inhibiting carnitine biosynthesis, which can shift cellular metabolism from fatty acid oxidation to glycolysis. Acetyl-DL-aminocarnitine is a potent CrAT inhibitor, and like other metabolic inhibitors, high concentrations could potentially impact related metabolic pathways. It is crucial to carefully titrate the inhibitor concentration to minimize off-target effects.
Q2: Our experimental results are inconsistent when using CrAT inhibitors. What could be the cause?
A2: Inconsistent results can arise from several factors:
-
Inhibitor Stability and Storage: Ensure your CrAT inhibitor is stored correctly according to the manufacturer's instructions to maintain its activity. Repeated freeze-thaw cycles should be avoided.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence cellular metabolism and the response to CrAT inhibitors. Maintain consistent cell culture practices.
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Assay-Specific Issues: The specific assay you are using may have inherent variability. Refer to the troubleshooting guides below for more detailed advice on specific assays.
Q3: How can we confirm that our CrAT inhibitor is engaging with its target in our cellular model?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement. This method is based on the principle that a protein's thermal stability increases when a ligand is bound. An increase in the melting temperature of CrAT in the presence of your inhibitor provides strong evidence of target engagement in a cellular context.
Troubleshooting Guides
CrAT Enzyme Activity Assays
| Problem | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper storage and handling of the CrAT enzyme. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer pH or composition | Verify that the assay buffer is at the optimal pH and contains all necessary components as per the protocol. | |
| Substrate degradation | Prepare fresh substrate solutions before each experiment. | |
| High background signal | Contaminating enzyme activity | Use a highly purified CrAT enzyme. Include a control without the enzyme to measure background. |
| Non-enzymatic reaction | Run a control reaction without the enzyme or substrate to check for non-enzymatic signal generation. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Incomplete mixing of reagents | Gently mix the reaction components thoroughly before starting the measurement. |
Mitochondrial Toxicity Assays
| Problem | Possible Cause | Solution |
| Unexpected decrease in mitochondrial membrane potential | Off-target effect on the electron transport chain | Consider the possibility of off-target effects, especially at high inhibitor concentrations. Test a range of concentrations to find a specific inhibitory window for CrAT. |
| Direct effect on mitochondrial integrity | Evaluate mitochondrial morphology using microscopy to check for signs of damage. | |
| Inhibition of cellular respiration at low inhibitor concentrations | High sensitivity of the cell line to metabolic disruption | Use a lower concentration of the inhibitor or a less sensitive cell line if the goal is to specifically study CrAT inhibition. |
| Off-target inhibition of respiratory complexes | Measure the activity of individual respiratory complexes (e.g., Complex I) to identify specific off-target effects. | |
| Inconsistent oxygen consumption rates (OCR) | Fluctuations in temperature | Ensure the plate reader and assay environment are maintained at a constant temperature. |
| Uneven cell seeding | Ensure a homogenous cell suspension and consistent seeding density across all wells. |
Quantitative Data Summary
Table 1: Inhibitor Potency against CrAT and Off-Targets
| Inhibitor | Target | Off-Target | IC50 / Ki (Target) | IC50 / Ki (Off-Target) | Reference |
| Etomoxir | CPT1 | Mitochondrial Complex I | ~2 µM (for CPT1A in rat hepatocytes) | Inhibition observed at 200 µM | [1][2] |
| Mildronate | CrAT | γ-butyrobetaine hydroxylase (BBOX) | Ki = 1.6 mM | IC50 = 60 µM | [3][4] |
| Acetyl-DL-aminocarnitine | CrAT | - | Potent reversible inhibitor | Data not available | [5][6] |
Note: IC50 and Ki values can vary depending on the experimental conditions.
Detailed Experimental Protocols
In Vitro CrAT Enzyme Activity Assay (Spectrophotometric)
This protocol measures the activity of CrAT by monitoring the production of acetyl-L-carnitine.
Materials:
-
Purified CrAT enzyme
-
L-carnitine
-
Acetyl-CoA
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Tris-HCl buffer (pH 8.0)
-
CrAT inhibitor
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and L-carnitine in a 96-well plate.
-
Add the CrAT inhibitor at various concentrations to the appropriate wells. Include a vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding acetyl-CoA to all wells.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes. The increase in absorbance is due to the reaction of the free Coenzyme A (produced during the reaction) with DTNB.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Mitochondrial Complex I Activity Assay
This protocol is used to assess the off-target effect of CrAT inhibitors on mitochondrial Complex I.
Materials:
-
Isolated mitochondria
-
NADH
-
Coenzyme Q1 (Ubiquinone)
-
Rotenone (Complex I inhibitor, for control)
-
CrAT inhibitor
-
Assay buffer (e.g., phosphate (B84403) buffer with MgCl2)
-
96-well UV-transparent plate
-
UV-Vis spectrophotometer
Procedure:
-
Isolate mitochondria from cells or tissue of interest using a standard protocol.
-
In a UV-transparent 96-well plate, add the assay buffer and the isolated mitochondria.
-
Add the CrAT inhibitor at various concentrations to the wells. Include a vehicle control and a positive control with Rotenone.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add Coenzyme Q1 to all wells.
-
Initiate the reaction by adding NADH.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by Complex I.
-
Calculate the rate of NADH oxidation. A decrease in the rate in the presence of the inhibitor suggests an off-target effect on Complex I.
Cellular Thermal Shift Assay (CETSA)
This protocol confirms the engagement of a CrAT inhibitor with its target in intact cells.
Materials:
-
Cultured cells expressing CrAT
-
CrAT inhibitor
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody against CrAT
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cultured cells with the CrAT inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble CrAT in each sample by Western blotting using a CrAT-specific antibody.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
Signaling Pathways and Experimental Workflows
References
- 1. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 2. etomoxir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Inhibition of this compound by mildronate, a regulator of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aminocarnitine and acylaminocarnitines: Carnitine acyltransferase inhibitors affecting long-chain fatty acid and glucose metabolism [inis.iaea.org]
- 6. Aminocarnitine and acylaminocarnitines: Carnitine acyltransferase inhibitors affecting long-chain fatty acid and glucose metabolism (Thesis/Dissertation) | OSTI.GOV [osti.gov]
Validation & Comparative
A Researcher's Guide to Validating Carnitine Acetyltransferase (CrAT) Antibody Specificity
For researchers, scientists, and drug development professionals, the accuracy and reliability of experimental data are paramount. This guide provides a comprehensive comparison of commercially available antibodies targeting Carnitine Acetyltransferase (CrAT), a key enzyme in fatty acid metabolism. We delve into the critical aspects of antibody validation, offering detailed experimental protocols and comparative data to aid in the selection of the most specific and robust antibody for your research needs.
Carnitine O-acetyltransferase (CrAT) plays a crucial role in cellular energy metabolism by facilitating the transport of acetyl-CoA across mitochondrial membranes.[1][2] Given its involvement in various physiological and pathological processes, including diabetes and obesity, the use of highly specific antibodies for its detection and quantification is essential for accurate research findings. This guide outlines key validation strategies and presents a comparison of several commercially available CrAT antibodies.
Comparative Analysis of CrAT Antibodies
To ensure the selection of a suitable antibody, it is crucial to compare their key characteristics and available validation data. The following table summarizes the specifications of four commercially available polyclonal rabbit antibodies against CrAT.
| Feature | Antibody A (Proteintech 15170-1-AP) | Antibody B (Novus Biologicals NBP1-86616) | Antibody C (Boster Bio A05101) | Antibody D (Atlas Antibodies HPA019230) |
| Host Species | Rabbit | Rabbit | Rabbit | Rabbit |
| Clonality | Polyclonal | Polyclonal | Polyclonal | Polyclonal |
| Immunogen | Recombinant human CrAT protein (1-281 aa)[1] | Recombinant Protein corresponding to amino acids: RWFDKTLQFIVAEDGSCGLVYEHAAAEGPPIVTLLDYVIEYTKKPELVRSPMVPLPMPKKLRFNITPEIKSDIEKAKQNLSIMIQDLDITVMVFHHFGKDF | Recombinant fusion protein of human CRAT[3] | Recombinant Protein Epitope Signature Tag (PrEST) antigen sequence: RWFDKTLQFIVAEDGSCGLVYEHAAAEGPPIVTLLDYVIEYTKKPELVRSPMVPLPMPKKLRFNITPEIKSDIEKAKQNLSIMIQDLDITVMVFHHFGKDF[4] |
| Validated Applications | Western Blot (WB), Immunohistochemistry (IHC), Immunoprecipitation (IP)[1] | Western Blot (WB), Immunohistochemistry (IHC) | Western Blot (WB), Immunocytochemistry/Immunofluorescence (ICC/IF)[3][5] | Western Blot (WB), Immunohistochemistry (IHC)[4] |
| Species Reactivity | Human, Mouse, Rat[1][6] | Human, Mouse (90%), Rat (90%) | Human, Mouse, Rat[3][5] | Human, Mouse (90%), Rat (90%)[4] |
| Available Validation Data | WB on various lysates, IP on mouse skeletal muscle, IHC on mouse brain and liver.[1] Knockdown (KD) validation mentioned in publications. | WB on cell lines, IHC on human testis and lymph node. Independent antibody validation. | WB on various cell lines, IF on RD cells.[3] | Orthogonal validation using RNA-seq data, WB on cell lysates, IHC on 44 normal and 20 cancerous human tissues.[4] |
Key Validation Experiments and Supporting Data
The specificity of an antibody is its ability to distinguish its target antigen from other molecules within a complex mixture, such as a cell lysate. The following sections detail essential experiments for validating CrAT antibody specificity, along with examples of expected results based on commercially available data.
Western Blotting (WB)
Western blotting is a fundamental technique to verify that an antibody recognizes a protein of the correct molecular weight.
Experimental Protocol:
-
Lysate Preparation: Prepare whole-cell or tissue lysates in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. The expected molecular weight of CrAT is approximately 62-68 kDa.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the CrAT antibody at the recommended dilution (e.g., 1:800 - 1:8000 for Proteintech 15170-1-AP) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Supporting Data:
-
Antibody A (Proteintech 15170-1-AP): Western blot analysis of various lysates shows a distinct band at the expected molecular weight for CrAT.[1]
-
Antibody B (Novus Biologicals NBP1-86616): Western blot analysis using this antibody shows a similar pattern to an independent CrAT antibody, providing additional evidence of specificity.
-
Antibody C (Boster Bio A05101): Western blot analysis of extracts from various cell lines using this antibody at a 1:500 dilution shows a clear band.[3]
-
Antibody D (Atlas Antibodies HPA019230): Western blot analysis shows a band of the expected size in relevant cell lysates.[4]
Immunohistochemistry (IHC)
IHC is used to determine the subcellular and tissue localization of the target protein.
Experimental Protocol:
A detailed IHC protocol is available for the Proteintech 15170-1-AP antibody.[1] A general workflow is as follows:
-
Tissue Preparation: Use paraffin-embedded or frozen tissue sections.
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize with xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-mediated antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA buffer pH 9.0).[1]
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate with the CrAT antibody at the recommended dilution (e.g., 1:250-1:1000 for Proteintech 15170-1-AP) overnight at 4°C.[1]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex and visualize with a chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
Supporting Data:
-
Antibody A (Proteintech 15170-1-AP): IHC staining of mouse brain and liver tissues shows specific localization.[1]
-
Antibody D (Atlas Antibodies HPA019230): This antibody has been extensively validated by IHC on a wide range of normal and cancerous human tissues, with results compared to RNA-seq data for orthogonal validation.[4] For example, strong staining is observed in tissues with high CrAT expression, like the testis, and weak or no staining in tissues with low expression, like the lymph node.[4]
Immunoprecipitation (IP)
IP is used to isolate the target protein from a complex mixture, which can then be analyzed by Western blotting.
Experimental Protocol:
Proteintech provides a specific IP protocol for their CrAT antibody (15170-1-AP).[1] The general steps are:
-
Lysate Preparation: Prepare a non-denaturing cell or tissue lysate.
-
Pre-clearing: Pre-clear the lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the CrAT antibody (e.g., 0.5-4.0 µg for Proteintech 15170-1-AP) for several hours or overnight at 4°C.[1]
-
Capture: Add protein A/G-agarose beads to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein from the beads and analyze by Western blotting using the same or a different CrAT antibody.
Supporting Data:
-
Antibody A (Proteintech 15170-1-AP): Successful immunoprecipitation of CrAT from mouse skeletal muscle tissue lysate has been demonstrated.[1]
Knockdown/Knockout (KD/KO) Validation
The gold standard for antibody specificity validation is to test the antibody in a system where the target protein's expression has been genetically ablated (knockout) or significantly reduced (knockdown).
Experimental Workflow:
Caption: Knockdown/Knockout validation workflow.
Expected Results: A specific antibody will show a strong signal in the wild-type cell lysate and a significantly reduced or absent signal in the KD/KO cell lysate. A recent study demonstrated the use of CrAT knockdown in neonatal rat ventricular myocytes to validate their findings, providing a practical example of this approach.[7]
Signaling Pathway and Experimental Workflow Diagrams
To provide a broader context, the following diagrams illustrate the role of CrAT in fatty acid metabolism and a general workflow for antibody validation.
Caption: Role of CrAT in fatty acid metabolism.
Caption: General antibody validation workflow.
Conclusion and Recommendations
The validation of antibody specificity is a critical step that should not be overlooked. While many commercial antibodies are available for CrAT, their performance can vary. This guide provides a framework for comparing and validating these essential research tools.
For initial screening, Western Blotting is an indispensable tool to confirm that the antibody recognizes a protein of the correct molecular weight. For researchers interested in the subcellular location of CrAT, Immunohistochemistry or Immunofluorescence are essential. For studies involving protein-protein interactions, Immunoprecipitation followed by mass spectrometry is the method of choice.
Ultimately, for the highest level of confidence in antibody specificity, knockdown or knockout validation is strongly recommended. When selecting a CrAT antibody, researchers should carefully review the manufacturer's validation data and, if possible, choose an antibody that has been validated using multiple applications and ideally, by genetic methods. The Atlas Antibodies HPA019230, with its extensive orthogonal validation, and the Proteintech 15170-1-AP, with its wealth of application data and publications citing its use in knockdown experiments, represent strong starting points for any research project on this compound.
References
- 1. CRAT antibody (15170-1-AP) | Proteintech [ptglab.com]
- 2. ptgcn.com [ptgcn.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Anti-CRAT Human Protein Atlas Antibody [atlasantibodies.com]
- 5. biocompare.com [biocompare.com]
- 6. CRAT Polyclonal Antibody (15170-1-AP) [thermofisher.com]
- 7. CRAT links cholesterol metabolism to innate immune responses in the heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carnitine Acetyltransferase (CrAT) Activity in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A Guide to Carnitine Acetyltransferase Activity and its Metabolic Implications
This compound (CrAT), a pivotal enzyme in cellular metabolism, facilitates the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine. This function is crucial for buffering the acetyl-CoA pool, influencing fuel selection between glucose and fatty acids, and maintaining metabolic flexibility. Alterations in CrAT activity have been implicated in various metabolic diseases and are of increasing interest in cancer research due to the unique metabolic reprogramming observed in tumor cells. This guide provides a comparative overview of CrAT activity in different cell lines, supported by experimental data and detailed methodologies.
Quantitative Comparison of CrAT Activity
| Cell Line/Type | Cell Origin | Key Findings on CrAT/Carnitine Metabolism | Reference(s) |
| PC-3 | Prostate Cancer (Androgen-independent) | Higher amount and activity of CrAT compared to non-cancerous prostate tissue. | [1] |
| LNCaP | Prostate Cancer (Androgen-dependent) | Elevated levels and activity of CrAT in comparison to normal prostate tissue. | [1] |
| Primary Human Skeletal Muscle Cells (HSkMCs) | Non-cancerous Skeletal Muscle | Demonstrable CrAT activity, which is subject to inhibition by long-chain acyl-CoAs like palmitoyl-CoA. | [2] |
| MCF-7 | Breast Cancer (Estrogen Receptor-positive) | Studies show alterations in carnitine and acylcarnitine profiles, suggesting active carnitine metabolism. | [3][4] |
| HepG2 | Hepatocellular Carcinoma | While studies have focused on other carnitine acyltransferases, the presence of active carnitine metabolism is evident. | [5][6][7] |
| Human Dermal Fibroblasts | Non-cancerous Skin | CrAT expression is significant, and its downregulation is linked to mitochondrial dysfunction and cellular senescence. | [8] |
The Role of CrAT in Cellular Metabolism and Signaling
This compound plays a critical role in cellular energy homeostasis by modulating the ratio of acetyl-CoA to free CoA. This function directly impacts several key metabolic pathways. In mitochondria, CrAT can convert excess acetyl-CoA, a product of fatty acid β-oxidation and glucose metabolism, into acetylcarnitine. This action prevents the accumulation of acetyl-CoA, which can inhibit pyruvate (B1213749) dehydrogenase (PDH), a key enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle. The generated acetylcarnitine can then be exported from the mitochondria to the cytosol and other organelles, where it can be converted back to acetyl-CoA for use in processes such as histone acetylation, an important epigenetic modification.
Caption: Role of CrAT in linking mitochondrial metabolism to cytosolic processes.
Experimental Protocols
The activity of this compound is commonly determined using a spectrophotometric assay. This method measures the rate of reaction between acetyl-CoA and carnitine, which produces acetylcarnitine and free Coenzyme A (CoA-SH). The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which is reduced to 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.
Preparation of Cell Lysates
-
Cell Culture: Grow cells to 80-90% confluency in appropriate culture medium.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add a suitable lysis buffer (e.g., CelLytic™ MT Cell Lysis Reagent) to the cells.
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Further disrupt the cells by sonication on ice or by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins including CrAT.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA assay.
Spectrophotometric Assay for CrAT Activity
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing:
-
Tris-HCl buffer (pH 8.0)
-
DTNB solution
-
Acetyl-CoA solution
-
-
Blank Measurement: Add the cell lysate to the reaction mixture and measure the baseline absorbance at 412 nm for a few minutes to account for any non-enzymatic reduction of DTNB.
-
Initiation of Reaction: Start the enzymatic reaction by adding L-carnitine to the cuvette.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer with a kinetic reading program.
-
Calculation of Activity: The specific activity of CrAT is calculated from the linear rate of TNB formation (using the extinction coefficient of TNB) and normalized to the total protein concentration of the cell lysate. The activity is typically expressed as nmol of TNB formed per minute per milligram of protein (nmol/min/mg).
Experimental Workflow Diagram
Caption: Workflow for measuring CrAT activity in cell lysates.
Conclusion
The activity of this compound varies among different cell types, with evidence suggesting elevated activity in certain cancer cell lines, such as those from the prostate. This highlights the importance of the carnitine system in the metabolic adaptations of cancer cells. The provided experimental protocol for a spectrophotometric assay offers a reliable method for quantifying CrAT activity, enabling further research into its role in both normal physiology and disease states. Future studies involving a systematic comparison of CrAT activity across a broad panel of cancer and non-cancer cell lines are warranted to fully elucidate its potential as a therapeutic target.
References
- 1. The carnitine system and cancer metabolic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obesity and lipid stress inhibit this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Untargeted Metabolomics Reveals Acylcarnitines as Major Metabolic Targets of Resveratrol in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. l-Carnitine counteracts in vitro fructose-induced hepatic steatosis through targeting oxidative stress markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound deficiency mediates mitochondrial dysfunction-induced cellular senescence in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
carnitine acetyltransferase vs carnitine palmitoyltransferase substrate preference
In the intricate landscape of cellular metabolism, the transport of fatty acids into the mitochondria for beta-oxidation is a critical process governed by a family of enzymes known as carnitine acyltransferases. Among these, carnitine acetyltransferase (CrAT) and carnitine palmitoyltransferase (CPT) play pivotal, yet distinct, roles distinguished primarily by their preference for fatty acyl-CoA substrates of varying chain lengths. This guide provides a detailed comparison of their substrate specificities, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Introduction to Carnitine Acyltransferases
Carnitine acyltransferases catalyze the reversible transfer of an acyl group from coenzyme A (CoA) to L-carnitine, forming an acylcarnitine ester. This reaction is essential for shuttling activated fatty acids across the inner mitochondrial membrane, which is otherwise impermeable to acyl-CoAs. The carnitine acyltransferase family is broadly categorized based on the chain length of the fatty acyl-CoA they preferentially bind:
-
This compound (CrAT): Primarily involved in the transport of short-chain acyl groups.
-
Carnitine Palmitoyltransferase (CPT): Responsible for the transport of long-chain fatty acids. This system comprises two distinct enzymes, CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane.
Their substrate specificity dictates their unique physiological roles, from facilitating the oxidation of long-chain fats for energy production to buffering the mitochondrial acetyl-CoA pool.
Substrate Preference: A Tale of Two Specificities
The fundamental difference between CrAT and CPT lies in their affinity for acyl-CoA molecules of different carbon chain lengths.
This compound (CrAT) exhibits a strong preference for short-chain acyl-CoAs. Its primary role is not only to participate in the transport of short-chain fatty acids but also to buffer the acetyl-CoA/CoA ratio within the mitochondria. This function is crucial for maintaining metabolic flexibility, allowing the cell to switch between glucose and fatty acid oxidation.[1] Experimental data shows that CrAT is most active with acetyl-CoA (C2) and can process acyl-CoAs up to 10 carbons in length.[2][3] Interestingly, acyl-CoA derivatives with 12 or more carbons act as potent reversible inhibitors of CrAT.[4][2][5]
Carnitine Palmitoyltransferase (CPT) , in contrast, is specialized for long-chain fatty acyl-CoAs. CPT1, the rate-limiting enzyme in fatty acid oxidation, and CPT2 work in concert to transport these long-chain molecules into the mitochondrial matrix.[6] Studies have demonstrated that CPT2 is active with medium-chain (C8-C12) and long-chain (C14-C18) acyl-CoA esters, while showing virtually no activity with short-chain or very long-chain acyl-CoAs.[7][8]
The structural composition of the acyl-binding sites of these enzymes dictates their substrate preferences.[8] In CrAT, for instance, specific amino acid residues create a binding pocket that accommodates shorter acyl groups, while the binding pockets of CPT enzymes are designed to bind the longer hydrocarbon chains of long-chain fatty acids.[9][10]
Quantitative Comparison of Substrate Preference
The following table summarizes the relative activities and Michaelis constants (Km) of CrAT and CPT2 for various acyl-CoA substrates, highlighting their distinct specificities.
| Acyl-CoA Substrate | Chain Length | This compound (CrAT) Activity | Carnitine Palmitoyltransferase 2 (CPT2) Activity |
| Acetyl-CoA | C2 | High | Virtually None[7] |
| Propionyl-CoA | C3 | High | Not Reported |
| Butyryl-CoA | C4 | High | Not Reported |
| Hexanoyl-CoA | C6 | Moderate | Low |
| Octanoyl-CoA | C8 | Low to Moderate[3] | Active[7] |
| Decanoyl-CoA | C10 | Low[3] | Active[7] |
| Lauroyl-CoA | C12 | Inhibitory[4][2] | Active[7] |
| Myristoyl-CoA | C14 | Inhibitory[4][2] | High |
| Palmitoyl-CoA | C16 | Inhibitory[4][2] | High |
| Stearoyl-CoA | C18 | Not a substrate | High |
Note: "High," "Moderate," and "Low" are qualitative descriptors based on reported experimental data. Specific activities can vary based on the experimental conditions.
Experimental Protocols for Determining Substrate Specificity
The determination of substrate preference for carnitine acyltransferases typically involves in vitro enzyme assays. A generalized protocol is outlined below.
1. Enzyme Preparation:
-
Recombinant Expression: The gene encoding the human or other mammalian CrAT or CPT is expressed in a host system, such as E. coli or Saccharomyces cerevisiae.[7]
-
Purification/Homogenates: The enzyme can be purified from the expression system or cell homogenates/isolated mitochondria can be used for the assay.[11][7]
2. Enzyme Activity Assay:
-
Reaction Mixture: A reaction buffer is prepared containing a known concentration of the enzyme, L-carnitine, and a specific acyl-CoA substrate to be tested. The reaction is typically initiated by adding one of the substrates.
-
Detection Method: The rate of the reaction is monitored by detecting either the formation of the product (acylcarnitine or free CoA) or the disappearance of the substrate.
-
Radiometric Assay: A common method involves using radiolabeled L-carnitine or acyl-CoA and measuring the incorporation of the radiolabel into the product over time.
-
Spectrophotometric Assay: The release of free CoA can be measured by its reaction with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be quantified spectrophotometrically.
-
Mass Spectrometry: A highly sensitive and specific method involves incubating the enzyme with a panel of acyl-CoA substrates and then quantifying the various acylcarnitine products using tandem mass spectrometry (ESI-MS/MS).[3][7]
-
3. Kinetic Analysis:
-
To determine the Michaelis constant (Km) and maximum velocity (Vmax), the assay is performed with varying concentrations of the acyl-CoA substrate while keeping the carnitine concentration saturating.
-
The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.[12]
Visualizing the Roles and Analysis of Carnitine Acyltransferases
To better understand the distinct functions of CrAT and CPT, as well as the process to determine their specificity, the following diagrams are provided.
Caption: Roles of CPT and CrAT in fatty acid metabolism.
Caption: Workflow for determining enzyme substrate specificity.
Conclusion
The substrate preferences of this compound and carnitine palmitoyltransferase are clearly delineated by the length of the acyl-CoA chain. CrAT is a specialist for short-chain acyl groups, playing a key role in managing the acetyl-CoA pool, while CPT is dedicated to the transport of long-chain fatty acids for energy production through beta-oxidation. This division of labor is fundamental to cellular energy homeostasis. Understanding these specificities is not only crucial for basic metabolic research but also holds significant implications for drug development, particularly for metabolic diseases such as type 2 diabetes and obesity, where the activities of these enzymes are often dysregulated.[13]
References
- 1. Evidence of a preferred kinetic pathway in the this compound reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The substrate specificity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate specificity of human this compound: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The substrate specificity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 7. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Carnitine Acyltransferases Project [tonglab.biology.columbia.edu]
- 10. Structural and biochemical studies of the substrate selectivity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Obesity and lipid stress inhibit this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jackwestin.com [jackwestin.com]
- 13. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Validation of a CRAT Knockout Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a muscle-specific Carnitine O-acetyltransferase (CRAT) knockout mouse model with other relevant models of altered fatty acid metabolism. The data presented here, compiled from various studies, offers a detailed look at the metabolic consequences of CRAT deletion and its implications for research in metabolic diseases.
Introduction to Carnitine O-acetyltransferase (CRAT)
Carnitine O-acetyltransferase (CRAT) is a pivotal mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine. This function is crucial for maintaining the mitochondrial acetyl-CoA/CoA ratio, buffering excess acetyl-CoA, and ensuring metabolic flexibility between glucose and fatty acid oxidation. Dysregulation of CRAT activity has been implicated in various metabolic disorders, making the CRAT knockout mouse a valuable tool for in-depth study.
Phenotypic and Metabolic Characterization of CRAT Knockout Mice
Muscle-specific CRAT knockout (CratM-/-) mice exhibit a distinct metabolic phenotype characterized by impaired glucose tolerance and reduced metabolic flexibility. These mice show a compromised ability to switch from fatty acid to glucose oxidation, particularly in the fed state. At a molecular level, the absence of CRAT in muscle leads to an accumulation of short-chain acyl-CoAs and a subsequent decrease in the activity of the pyruvate (B1213749) dehydrogenase (PDH) complex, a key regulator of glucose oxidation.
Comparative Analysis with Alternative Mouse Models
To better understand the specific role of CRAT, this guide compares the CratM-/- model with knockout models of other key enzymes in fatty acid metabolism: Carnitine Palmitoyltransferase 1b (CPT1b), Carnitine Palmitoyltransferase 2 (CPT2), and Peroxisome Proliferator-Activated Receptor alpha (PPARα).
Body Weight
| Mouse Model | Genotype | Diet | Body Weight Change Compared to Wild Type |
| CRAT Knockout | CratM-/- | Chow | No significant difference[1] |
| CPT1b Knockout | Cpt1b+/- | High-Fat | Reduced body weight gain[2] |
| CPT2 Knockout | Cpt2Sk-/- | High-Fat | Resistant to diet-induced obesity[3][4][5][6] |
| PPARα Knockout | Ppara-/- | High-Fat | Protected from high-fat diet-induced weight gain[7] |
Glucose Tolerance Test (GTT)
| Mouse Model | Genotype | Diet | Glucose Tolerance |
| CRAT Knockout | CratM-/- | Chow | Impaired glucose tolerance |
| CPT1b Knockout | Cpt1b+/- | High-Fat | Improved glucose tolerance[8][9][10] |
| CPT2 Knockout | Cpt2Sk-/- | High-Fat | Improved glucose tolerance[3][4][5][6] |
| PPARα Knockout | Ppara-/- | High-Fat | Protected from high-fat diet-induced glucose intolerance[11][12] |
Acylcarnitine Profiles
The analysis of acylcarnitine profiles by mass spectrometry provides a detailed snapshot of fatty acid oxidation.
Table 3: Acylcarnitine Profile in Skeletal Muscle of CPT2Sk-/- Mice vs. Wild Type (WT) [3][13]
| Acylcarnitine Species | CPT2Sk-/- (Relative Abundance vs. WT) |
| Long-Chain Acylcarnitines | |
| C18-carnitine | ~5-fold increase |
| C18:1-carnitine | ~7.6-fold increase |
| Short-Chain Acylcarnitines | |
| C4-carnitine (Butyrylcarnitine) | 86% decrease |
Signaling Pathways and Experimental Workflows
CRAT and its Role in Metabolic Regulation
CRAT plays a crucial role in buffering the mitochondrial acetyl-CoA pool. In high-fat feeding or fasting conditions, increased fatty acid β-oxidation leads to a surge in acetyl-CoA. CRAT converts this excess acetyl-CoA to acetylcarnitine, which can be transported out of the mitochondria, thus freeing up CoA for continued β-oxidation and preventing the inhibition of enzymes like PDH.
Caption: CRAT's central role in acetyl-CoA metabolism.
Experimental Workflow for Functional Validation
A typical workflow for the functional validation of a CRAT knockout mouse involves a series of metabolic and physiological assessments.
Caption: Workflow for CRAT knockout mouse validation.
Experimental Protocols
Glucose Tolerance Test (GTT)
-
Animal Preparation: Fast mice for 4-6 hours (for oral GTT) or overnight (approximately 16 hours, for intraperitoneal GTT) with free access to water.[14]
-
Baseline Measurement: Record the initial body weight. Obtain a baseline blood glucose reading (Time 0) from a tail snip using a glucometer.[14]
-
Glucose Administration: Administer a glucose solution (typically 1-2 g/kg body weight) either orally via gavage or by intraperitoneal injection.[14][15]
-
Blood Glucose Monitoring: Collect blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration and measure blood glucose levels.[14][15]
-
Data Analysis: Plot blood glucose concentration against time to generate a glucose tolerance curve. Calculate the area under the curve (AUC) for quantitative comparison.
Acylcarnitine Profiling by Mass Spectrometry
-
Sample Collection: Collect plasma or tissue samples from mice. For tissues, homogenize in an appropriate buffer.
-
Internal Standard Spiking: Add a mixture of stable isotope-labeled internal standards of various acylcarnitines to the samples.
-
Extraction: Extract acylcarnitines from the sample matrix, typically using protein precipitation with methanol (B129727) or acetonitrile.
-
Derivatization (optional but common): Convert acylcarnitines to their butyl esters to improve chromatographic separation and mass spectrometric detection.
-
LC-MS/MS Analysis: Separate the acylcarnitine derivatives using liquid chromatography and detect and quantify them using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the concentration of each acylcarnitine species by comparing its peak area to that of its corresponding internal standard.
CRAT Enzyme Activity Assay (Spectrophotometric)
-
Sample Preparation: Prepare tissue homogenates or isolated mitochondria in a suitable lysis buffer.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), DTNB (Ellman's reagent), acetyl-CoA, and the sample.
-
Initiate Reaction: Start the reaction by adding L-carnitine.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA-SH with DTNB to form 5-thio-2-nitrobenzoate (TNB).
-
Calculate Activity: Determine the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of TNB.
Conclusion
The muscle-specific CRAT knockout mouse model is a powerful tool for investigating the role of mitochondrial acetyl-CoA metabolism in health and disease. Its distinct phenotype of impaired glucose tolerance and metabolic inflexibility provides a valuable platform for studying the mechanisms underlying insulin resistance and for the preclinical evaluation of novel therapeutic strategies targeting metabolic disorders. Comparison with other knockout models of fatty acid oxidation highlights the unique function of CRAT in buffering mitochondrial acetyl-CoA and maintaining metabolic homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Carnitine Palmitoyltransferase 1b Deficient Mice Develop Severe Insulin Resistance After Prolonged High Fat Diet Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Muscle Carnitine Palmitoyltransferase 2 Prevents Diet-Induced Obesity and Insulin Resistance despite Long-Chain Acylcarnitine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rede.ecu.edu [rede.ecu.edu]
- 6. Loss of Muscle Carnitine Palmitoyltransferase 2 Prevents Diet-Induced Obesity and Insulin Resistance despite Long-Chain Acylcarnitine Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Carnitine Palmitoyltransferase 1b Deficiency Protects Mice from Diet-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "The Effects of Skeletal Muscle Specific Cpt1b Knock Out on Genetically" by Allison Stone [repository.lsu.edu]
- 10. A low fat diet ameliorates pathology but retains beneficial effects associated with CPT1b knockout in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisome proliferator-activated receptor-alpha deficiency protects aged mice from insulin resistance induced by high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PPAR-alpha-null mice are protected from high-fat diet-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. educato.com [educato.com]
A Comparative Analysis of Mitochondrial and Peroxisomal Carnitine Acetyltransferase (CRAT) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of carnitine acetyltransferase (CRAT) in two key cellular organelles: mitochondria and peroxisomes. Understanding the distinct roles and kinetic properties of CRAT in these compartments is crucial for research into metabolic regulation, cellular signaling, and the development of therapeutic agents targeting metabolic disorders. This document summarizes quantitative data from experimental studies, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Introduction to Mitochondrial and Peroxisomal CRAT
This compound (CRAT) is a vital enzyme that catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine, forming acetyl-CoA and acetylcarnitine. This activity plays a critical role in cellular energy metabolism, particularly in the transport and modulation of acetyl-CoA pools. While CRAT is present in both mitochondria and peroxisomes, its functions within each organelle are distinct, reflecting the unique metabolic environments of these cellular compartments. In yeast, it has been shown that both the mitochondrial and peroxisomal forms of CRAT are encoded by the same gene.[1]
Mitochondrial CRAT is primarily located in the mitochondrial matrix and is integral to the buffering of acetyl-CoA levels.[2] During periods of high fatty acid oxidation or glycolysis, the production of acetyl-CoA can exceed the capacity of the citric acid cycle. In such cases, mitochondrial CRAT converts excess acetyl-CoA to acetylcarnitine, which can then be exported from the mitochondria. This process is crucial for maintaining a free pool of CoA, which is essential for various metabolic pathways, including the continued oxidation of fatty acids and the activity of pyruvate (B1213749) dehydrogenase.
Peroxisomal CRAT , on the other hand, is involved in the metabolism of very long-chain fatty acids (VLCFAs) and branched-chain fatty acids. Peroxisomal β-oxidation shortens these fatty acids, producing acetyl-CoA and medium-chain acyl-CoAs. Peroxisomal CRAT, along with carnitine octanoyltransferase (CROT), facilitates the export of these shortened acyl groups from the peroxisome to the mitochondria for their complete oxidation to CO2 and water.[3][4] This metabolic cross-talk between peroxisomes and mitochondria is essential for the complete catabolism of a wide range of fatty acids.
Quantitative Comparison of CRAT Activity
A direct comparative analysis of the kinetic parameters of mitochondrial and peroxisomal CRAT under identical experimental conditions is limited in the existing literature. The available data, presented below, has been collated from studies on different species and tissues, and thus should be interpreted with consideration of these variations.
| Kinetic Parameter | Mitochondrial CRAT | Peroxisomal CRAT (CROT) |
| Substrate | Acetyl-CoA | Octanoyl-CoA |
| Km | ~18.5 µM (for palmitoyl-CoA with CPT1 in rat brain mitochondria)[5] | Data not available |
| Vmax | Data not available | Data not available |
| Substrate | L-Carnitine | L-Carnitine |
| Km | ~80 µM (for CPT1 in rat brain mitochondria)[5] | Data not available |
| Vmax | Data not available | Data not available |
| Inhibitors | Malonyl-CoA (for CPT1)[5] | Data not available |
Experimental Protocols
I. Isolation of Mitochondrial and Peroxisomal Fractions
Objective: To obtain enriched fractions of mitochondria and peroxisomes from tissue or cultured cells for the subsequent assay of CRAT activity. This protocol is adapted from various sources and may require optimization depending on the starting material.
Materials:
-
Tissue (e.g., rat liver) or cultured cells
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Differential centrifugation equipment (refrigerated centrifuge)
-
Density gradient medium (e.g., Percoll or Nycodenz)
-
Ultracentrifuge with appropriate rotors
-
Phosphate-buffered saline (PBS)
Procedure:
-
Tissue/Cell Preparation:
-
For tissue, perfuse with ice-cold PBS to remove blood, then mince finely on ice.
-
For cultured cells, harvest by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
-
-
Homogenization:
-
Resuspend the minced tissue or cell pellet in ice-cold homogenization buffer.
-
Homogenize using a Dounce homogenizer or a Potter-Elvehjem homogenizer with a loose-fitting pestle on ice. The number of strokes should be optimized to ensure cell disruption without excessive organelle damage.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at a medium speed (e.g., 8,000 x g for 15 minutes at 4°C) to pellet a crude mitochondrial fraction.
-
Collect the supernatant and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet a crude peroxisomal/light mitochondrial fraction.
-
-
Density Gradient Centrifugation for Purification:
-
Resuspend the crude mitochondrial and peroxisomal pellets in a small volume of homogenization buffer.
-
Layer the resuspended pellets onto a pre-formed density gradient (e.g., Percoll or Nycodenz).
-
Centrifuge at high speed in an ultracentrifuge (e.g., 60,000 x g for 30-60 minutes at 4°C).
-
Mitochondria and peroxisomes will band at different densities and can be carefully collected.
-
-
Washing and Storage:
-
Wash the collected fractions with homogenization buffer to remove the gradient medium.
-
Pellet the purified organelles by centrifugation.
-
Resuspend in a suitable buffer for storage at -80°C or for immediate use in activity assays.
-
II. Spectrophotometric Assay of CRAT Activity
Objective: To measure the activity of CRAT in the isolated mitochondrial and peroxisomal fractions by monitoring the formation of acetyl-CoA. This protocol is based on the reaction of free CoA with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Isolated and purified mitochondrial and peroxisomal fractions
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0)
-
Acetyl-L-carnitine solution
-
Coenzyme A (CoA) solution
-
DTNB solution (in assay buffer)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the assay buffer, acetyl-L-carnitine, and DTNB.
-
-
Initiation of the Reaction:
-
Add a known amount of the isolated mitochondrial or peroxisomal fraction to the cuvette.
-
Initiate the reaction by adding CoA.
-
-
Spectrophotometric Measurement:
-
Immediately start monitoring the increase in absorbance at 412 nm over time. This absorbance change is due to the reaction of the free thiol group of CoA (produced from the CRAT-catalyzed reaction in the reverse direction) with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a high molar absorptivity at this wavelength.
-
-
Calculation of Activity:
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).
-
Enzyme activity is typically expressed as units per milligram of protein (1 Unit = 1 µmol of product formed per minute). Protein concentration in the organelle fractions should be determined using a standard method (e.g., Bradford or BCA assay).
-
Visualizations
Caption: Metabolic roles of CRAT in mitochondria and peroxisomes.
Caption: Workflow for comparative analysis of CRAT activity.
References
- 1. Peroxisomal and mitochondrial carnitine acetyltransferases of Saccharomyces cerevisiae are encoded by a single gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence of a Preferred Kinetic Pathway in the this compound Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short- and medium-chain carnitine acyltransferases and acyl-CoA thioesterases in mouse provide complementary systems for transport of beta-oxidation products out of peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine acyltransferase activities in rat brain mitochondria. Bimodal distribution, kinetic constants, regulation by malonyl-CoA and developmental pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Inhibitors Between Carnitine Acetyltransferase (CRAT) and Other Acetyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of known inhibitors of Carnitine Acetyltransferase (CRAT) and other significant acetyltransferases, including Histone Acetyltransferases (HATs), Choline Acetyltransferase (ChAT), and Serotonin N-acetyltransferase (AANAT). The information presented herein is intended to aid researchers in the selection of specific inhibitors and to highlight the potential for off-target effects in drug development.
Introduction to Acetyltransferases and Their Inhibitors
Acetyltransferases are a broad family of enzymes that catalyze the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to a variety of acceptor molecules. This post-translational modification is crucial for numerous cellular processes.
-
This compound (CRAT): Located in the mitochondrial matrix, CRAT is essential for cellular energy metabolism, facilitating the transport of acetyl-CoA across the inner mitochondrial membrane.
-
Histone Acetyltransferases (HATs): These enzymes acetylate histone proteins, playing a key role in chromatin remodeling and gene expression regulation. Key examples include p300 and PCAF.
-
Choline Acetyltransferase (ChAT): Found in cholinergic neurons, ChAT synthesizes the neurotransmitter acetylcholine, which is vital for nerve impulse transmission.
-
Serotonin N-acetyltransferase (AANAT): This enzyme is a key regulator in the biosynthesis of melatonin, a hormone that controls circadian rhythms.
Given the structural similarities in the acetyl-CoA binding domains among these enzymes, the potential for inhibitor cross-reactivity is a significant consideration in both basic research and therapeutic development.
Comparative Analysis of Inhibitor Activity
The following tables summarize the available quantitative data for various inhibitors against CRAT and other acetyltransferases. It is important to note that direct comparative studies investigating the cross-reactivity of a single inhibitor across all these enzyme families are limited. The data presented is compiled from individual studies.
Table 1: Inhibitors of this compound (CRAT)
| Inhibitor | Target Enzyme(s) | Inhibition Potency (IC50 / Ki) | Mechanism of Inhibition | Cross-Reactivity Data |
| Mildronate | CRAT | Ki: 1.6 mM[1] | Competitive with respect to carnitine[1] | Not reported |
| Etomoxir | CPT-1a, Carnitine Octanoyltransferase, Carnitine Acetyltransferases | IC50: 5-20 nM (CPT-1a); µM range for Carnitine Acetyltransferases[2] | Irreversible (CPT-1a) | Not reported against HATs, ChAT, AANAT |
| 2-Bromopalmitoyl-CoA | CPT1, Carnitine Octanoyltransferase | Not specified | Irreversible | Not reported against HATs, ChAT, AANAT |
Table 2: Inhibitors of Other Acetyltransferases
| Inhibitor | Primary Target(s) | Inhibition Potency (IC50 / Ki) | Mechanism of Inhibition | Cross-Reactivity with CRAT |
| Anacardic Acid | p300, PCAF | IC50: ~8.5 µM (p300), ~5.0 µM (PCAF) | Non-competitive with substrate | Not reported |
| Garcinol | p300, PCAF, HDAC11 | IC50: ~7 µM (p300), ~5 µM (PCAF), ~5 µM (HDAC11) | Competitive with histones (HATs) | Not reported |
| MG149 | Tip60, MOF | IC50: 74 µM (Tip60), 47 µM (MOF) | Not specified | Not reported |
| MB3 | GCN5 | IC50: 100 µM | Not specified | Not reported |
Note: The lack of data in the "Cross-Reactivity with CRAT" column for most inhibitors highlights a significant gap in the current literature.
Signaling Pathways and Inhibitor Interactions
The following diagram illustrates the distinct pathways in which these acetyltransferases operate and where their respective inhibitors exert their effects.
Overview of acetyltransferase pathways and their inhibitors.
Experimental Workflow for Assessing Inhibitor Cross-Reactivity
A generalized workflow for determining the cross-reactivity of an inhibitor across different acetyltransferases is depicted below. This process is essential for characterizing the selectivity profile of a compound.
Workflow for inhibitor cross-reactivity assessment.
Detailed Experimental Protocols
This compound (CRAT) Inhibition Assay
This protocol is adapted from the method used to study mildronate's inhibition of CRAT.[1]
-
Reagents:
-
Assay Buffer: 125 mM HEPES, 2.5 mM EDTA, pH 7.5.
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution: 0.675 mM in Assay Buffer.
-
L-carnitine solution: Prepare serial dilutions from 0.0625 to 1 mM in water.
-
Acetyl-CoA solution: 0.1 mM in water.
-
CRAT enzyme solution: 0.3125 U/mL in Assay Buffer.
-
Inhibitor (e.g., Mildronate) solutions: Prepare a range of concentrations (e.g., 10 µM to 100 mM) in water.
-
-
Procedure:
-
In a 96-well microplate, combine the Assay Buffer, DTNB solution, L-carnitine, CRAT enzyme, and the inhibitor solution (or water for control).
-
Incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding the acetyl-CoA solution.
-
Immediately measure the change in absorbance at 412 nm over time (e.g., for 350 seconds) using a microplate spectrophotometer. The rate of increase in absorbance corresponds to the rate of CoA-SH release.
-
Calculate the enzyme activity and determine the IC50 and/or Ki values for the inhibitor.
-
Histone Acetyltransferase (HAT) Inhibition Assay (p300/PCAF)
This protocol is a general method for assessing HAT inhibition.
-
Reagents:
-
HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.
-
Histone Substrate: Histone H3 or H4 peptide (e.g., 1 mg/mL).
-
Acetyl-CoA solution: Containing [3H]-acetyl-CoA for radiometric detection or unlabeled for other detection methods.
-
HAT enzyme: Recombinant p300 or PCAF.
-
Inhibitor solutions: Prepare serial dilutions of the test compound.
-
-
Procedure:
-
In a reaction tube, combine the HAT Assay Buffer, histone substrate, HAT enzyme, and the inhibitor solution (or solvent control).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Start the reaction by adding the acetyl-CoA solution.
-
Incubate for 15-30 minutes at 30°C.
-
Stop the reaction (e.g., by adding acetic acid or spotting onto filter paper and washing).
-
Quantify the incorporated acetyl groups using liquid scintillation counting (for radiometric assays) or other appropriate detection methods (e.g., antibody-based detection for non-radioactive assays).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Choline Acetyltransferase (ChAT) Inhibition Assay
This is a representative colorimetric assay protocol.
-
Reagents:
-
Assay Buffer: Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Choline solution.
-
Acetyl-CoA solution.
-
DTNB solution.
-
ChAT enzyme preparation (from tissue homogenate or recombinant source).
-
Inhibitor solutions.
-
-
Procedure:
-
In a microplate well, combine the Assay Buffer, choline, DTNB, ChAT enzyme, and the inhibitor solution.
-
Pre-incubate the mixture at 37°C for a specified time.
-
Initiate the reaction by adding acetyl-CoA.
-
Monitor the increase in absorbance at 412 nm, which is indicative of the reaction between CoA-SH and DTNB.
-
Determine the rate of reaction and calculate the inhibitor's potency.
-
Serotonin N-acetyltransferase (AANAT) Inhibition Assay
This is a general radiometric assay protocol.
-
Reagents:
-
Assay Buffer: e.g., 100 mM phosphate buffer, pH 6.8.
-
Serotonin solution.
-
[3H]-Acetyl-CoA solution.
-
AANAT enzyme preparation.
-
Inhibitor solutions.
-
Scintillation cocktail.
-
-
Procedure:
-
In a reaction tube, combine the Assay Buffer, serotonin, AANAT enzyme, and the inhibitor solution.
-
Pre-incubate the mixture at 37°C.
-
Start the reaction by adding [3H]-acetyl-CoA.
-
Incubate for a defined period at 37°C.
-
Stop the reaction (e.g., by adding a stopping solution and extracting the radiolabeled product).
-
Measure the radioactivity of the product using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
-
Conclusion
The available data on the cross-reactivity of inhibitors between CRAT and other acetyltransferases is limited. While potent and specific inhibitors have been identified for individual acetyltransferase families, their selectivity profiles across different families have not been extensively characterized. This guide highlights the urgent need for comprehensive cross-reactivity studies to better understand the potential off-target effects of these compounds. Researchers are encouraged to utilize the provided experimental protocols to assess the selectivity of their inhibitors of interest. Such studies will be invaluable for the development of highly specific molecular probes and safer therapeutic agents.
References
A Researcher's Guide to Validating qPCR Primers for Carnitine Acetyltransferase (CrAT) Isoforms
For Immediate Publication
Shanghai, China – December 11, 2025 – For researchers in metabolic diseases, neuroscience, and drug development, accurate quantification of carnitine acetyltransferase (CrAT) isoforms is crucial for understanding cellular energy homeostasis and disease pathogenesis. This guide provides a comprehensive comparison of methodologies for validating quantitative PCR (qPCR) primers designed to specifically target different CrAT isoforms, ensuring data accuracy and reliability in downstream applications.
Introduction to this compound and its Isoforms
Carnitine O-acetyltransferase (CrAT), encoded by the CRAT gene, is a pivotal enzyme in cellular metabolism. It facilitates the reversible transfer of acetyl groups between coenzyme A and carnitine, playing a key role in fatty acid metabolism and maintaining the acetyl-CoA/CoA ratio. The human CRAT gene undergoes alternative splicing, giving rise to multiple transcript variants that encode different protein isoforms. These isoforms exhibit distinct subcellular localizations, including mitochondria and peroxisomes, highlighting the importance of isoform-specific expression analysis.
This guide focuses on the validation of qPCR primers for two major human CrAT transcript variants:
-
Transcript Variant 1 (RefSeq: NM_000755.5): Considered the canonical sequence.
-
Transcript Variant X1 (RefSeq: NM_001384339.1): A representative alternative transcript.
Accurate quantification of these isoforms requires highly specific primers that can differentiate between their unique mRNA sequences.
Primer Design Strategy for Isoform Specificity
The key to distinguishing between CrAT isoforms lies in designing primers that target the unique exon-exon junctions created by alternative splicing. A sequence alignment of the two transcript variants reveals the regions of divergence that can be exploited for specific primer design.
Conceptual Signaling Pathway for Isoform-Specific Primer Design
A Comparative Analysis of Carnitine Acetyltransferase (CRAT) Kinetic Parameters Across Species
For Immediate Release
A comprehensive review of the kinetic parameters of Carnitine Acetyltransferase (CRAT) from various species reveals important insights for researchers in metabolism, drug development, and related fields. This guide provides a comparative summary of key kinetic data, detailed experimental methodologies, and a visualization of the experimental workflow.
Data Summary
The following table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) of CRAT for its primary substrates, Acetyl-CoA and L-carnitine, in different species. These parameters are crucial for understanding the enzyme's efficiency and substrate affinity.
| Species | Source | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Saccharomyces cerevisiae | Isolated Enzyme | Acetyl-CoA | 17.7[1] | Not Reported | Not Reported |
| L-carnitine | 180[1] | Not Reported | Not Reported | ||
| Mus musculus (Mouse) | Liver Peroxisomes | Acyl-CoA | 2 - 20[2][3] | Not Reported | Not Reported |
| Columba livia (Pigeon) | Breast Muscle | Acetyl-CoA | 56 | 288 | 5.14 x 10⁶ |
| L-carnitine | 430 | 288 | 6.70 x 10⁵ |
Experimental Protocols
The determination of CRAT kinetic parameters typically involves a continuous spectrophotometric assay. A widely used method is the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) assay.
Principle: The enzymatic reaction of CRAT produces Coenzyme A (CoA-SH) as a product. This free thiol group reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the CRAT activity.
Typical Assay Mixture:
-
Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Substrates: Acetyl-CoA and L-carnitine at varying concentrations
-
Reagent: DTNB
-
Enzyme: Purified or partially purified CRAT
Procedure:
-
A reaction mixture containing buffer, DTNB, and one substrate (e.g., L-carnitine) is prepared in a cuvette.
-
The reaction is initiated by the addition of the second substrate (e.g., Acetyl-CoA) and the enzyme.
-
The increase in absorbance at 412 nm is monitored over time using a spectrophotometer.
-
The initial reaction velocity (v₀) is calculated from the linear portion of the absorbance versus time plot.
-
By measuring v₀ at various substrate concentrations, the Km and Vmax values can be determined using Michaelis-Menten kinetics, and from Vmax, the kcat can be calculated.
Visualizing the Workflow
The logical flow of determining and comparing CRAT kinetic parameters can be visualized as follows:
This guide provides a foundational understanding of the kinetic properties of CRAT from different species. Further research is needed to fill the existing gaps in the kinetic data, particularly for human CRAT, to enable a more complete comparative analysis.
References
Validating Carnitine Acetyltransferase (CRAT) Assays: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers and drug development professionals, accurately measuring the activity of Carnitine Acetyltransferase (CRAT) is crucial for understanding its role in metabolic regulation and its potential as a therapeutic target. The validation of CRAT assay products is paramount to ensure the reliability and reproducibility of experimental data. This guide provides an objective comparison of mass spectrometry with alternative methods for the validation of CRAT assays, supported by experimental data and detailed protocols.
The Role of CRAT in Cellular Metabolism
This compound is a key mitochondrial enzyme that catalyzes the reversible transfer of an acetyl group from acetyl-CoA to carnitine, forming acetylcarnitine and Coenzyme A (CoA). This reaction is integral to cellular energy metabolism, facilitating the transport of acetyl units across mitochondrial membranes and buffering the acetyl-CoA/CoA ratio. Dysregulation of CRAT activity has been implicated in various metabolic diseases, making its accurate quantification a priority in metabolic research.
Caption: The enzymatic reaction catalyzed by CRAT and its central role in mitochondrial metabolism.
Method 1: Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for quantifying the products of the CRAT enzymatic reaction, namely acetylcarnitine. By directly measuring the analyte of interest, this technique offers a robust platform for validating CRAT activity.
Experimental Workflow: Mass Spectrometry
Caption: A typical experimental workflow for CRAT activity validation using LC-MS/MS.
Experimental Protocol: LC-MS/MS for Acylcarnitine Quantification
This protocol is adapted for the quantification of acetylcarnitine, a direct product of CRAT activity, in biological samples.
-
Sample Preparation (Plasma or Tissue Homogenate) :
-
To 50 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated acetylcarnitine).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
-
Liquid Chromatography :
-
Column : A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the retention of polar analytes like acetylcarnitine.
-
Mobile Phase A : 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A gradient from high organic to high aqueous mobile phase is typically used to elute the acylcarnitines.
-
Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry :
-
Ionization : Electrospray Ionization (ESI) in positive ion mode.
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification. The transition for acetylcarnitine is typically m/z 204 -> m/z 85.
-
Data Analysis : The concentration of acetylcarnitine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Quantitative Performance Data: LC-MS/MS
The following table summarizes typical validation parameters for the quantification of acylcarnitines using LC-MS/MS.
| Performance Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Intra-day Precision (%CV) | < 10% | [1] |
| Inter-day Precision (%CV) | < 15% | [1] |
| Accuracy (%Bias) | ± 15% | [1] |
| Limit of Quantification (LOQ) | 1-10 ng/mL | [1] |
Method 2: Spectrophotometric Assay
Spectrophotometric assays for CRAT activity are typically coupled enzymatic reactions where the production of CoA is linked to a change in absorbance of a chromogenic substrate. These assays are cost-effective and suitable for high-throughput screening.
Experimental Workflow: Spectrophotometric Assay
Caption: A standard experimental workflow for a spectrophotometric CRAT activity assay.
Experimental Protocol: Spectrophotometric CRAT Assay
This protocol is based on the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) method, where the CoA produced by CRAT reacts with DTNB to produce a colored product that absorbs light at 412 nm.
-
Reagent Preparation :
-
Assay Buffer : 100 mM Tris-HCl, pH 8.0.
-
Substrates : Prepare stock solutions of L-carnitine and acetyl-CoA in the assay buffer.
-
DTNB Solution : Prepare a stock solution of DTNB in the assay buffer.
-
-
Assay Procedure :
-
In a cuvette or a 96-well plate, prepare a reaction mixture containing the assay buffer, DTNB, and L-carnitine.
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding acetyl-CoA.
-
Add the enzyme sample (e.g., tissue homogenate) to start the CRAT-catalyzed reaction.
-
Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer.
-
-
Data Analysis :
-
The rate of change in absorbance is proportional to the rate of CoA production and thus to the CRAT activity.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of the colored product (TNB).
-
Quantitative Performance Data: Spectrophotometric Assay
Quantitative validation data for spectrophotometric CRAT assays are not as readily available in recent literature. However, general performance characteristics can be described.
| Performance Parameter | Typical Characteristics | Reference |
| Linearity | Linear over a defined range of enzyme concentration. | [2] |
| Precision (%CV) | Typically < 15% for intra- and inter-assay variability. | [2] |
| Sensitivity | Generally lower than mass spectrometry. | [2] |
| Specificity | Can be affected by interfering substances that react with DTNB. | [2] |
Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA for CRAT is an immunoassay that quantifies the amount of CRAT protein in a sample. While it does not directly measure enzymatic activity, it can be used as a proxy for activity under the assumption that the amount of enzyme correlates with its overall activity. This method is useful for studying changes in CRAT protein expression.
Experimental Workflow: ELISA
Caption: The sequential steps involved in a typical sandwich ELISA for CRAT protein quantification.
Experimental Protocol: Sandwich ELISA for CRAT
This protocol outlines the general steps for a sandwich ELISA, which is a common format for commercially available CRAT ELISA kits.[3]
-
Plate Preparation : A 96-well microplate is pre-coated with a capture antibody specific for CRAT.
-
Sample and Standard Incubation :
-
Add standards with known CRAT concentrations and samples to the wells.
-
Incubate to allow the CRAT protein to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
-
Detection Antibody Incubation :
-
Add a biotin-conjugated detection antibody that also binds to the captured CRAT.
-
Incubate and then wash the plate.
-
-
Enzyme Conjugate Incubation :
-
Add an enzyme-conjugate (e.g., streptavidin-HRP) that binds to the biotinylated detection antibody.
-
Incubate and wash the plate.
-
-
Substrate Addition and Signal Detection :
-
Add a chromogenic substrate (e.g., TMB) that is converted by the enzyme to produce a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis :
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of CRAT in the samples by interpolating their absorbance values from the standard curve.
-
Quantitative Performance Data: ELISA
The following data are typical for commercially available CRAT ELISA kits.
| Performance Parameter | Typical Value | Reference |
| Detection Range | 3.12 - 200 ng/mL | [4] |
| Sensitivity | ~1.14 ng/mL | [4] |
| Intra-assay Precision (%CV) | < 10% | [5] |
| Inter-assay Precision (%CV) | < 12% | [5] |
| Specificity | High, dependent on antibody quality. | [3] |
Summary Comparison of CRAT Assay Validation Methods
| Feature | Mass Spectrometry (LC-MS/MS) | Spectrophotometric Assay | ELISA |
| Principle | Direct quantification of enzymatic product (acetylcarnitine). | Indirect measurement of CoA production via a coupled colorimetric reaction. | Quantification of CRAT protein amount via antibody binding. |
| Measures | Enzymatic activity (product formation). | Enzymatic activity (rate of reaction). | Protein concentration (proxy for activity). |
| Specificity | Very High | Moderate (potential for interference). | High (dependent on antibody). |
| Sensitivity | Very High | Moderate to Low | High |
| Throughput | Moderate | High | High |
| Cost | High | Low | Moderate |
| Expertise Required | High | Low | Moderate |
References
- 1. bevital.no [bevital.no]
- 2. Spectrophotometry of carnitine in biological fluids and tissue with a Cobas Bio centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Biomatik Corporation Human this compound (CRAT) ELISA Kit, | Fisher Scientific [fishersci.com]
- 5. assaygenie.com [assaygenie.com]
A Head-to-Head Comparison: Validating CRAT Knockdown Efficiency with Western Blot and qPCR
For researchers, scientists, and drug development professionals engaged in functional genomics and target validation, accurately confirming the knockdown of a target gene is a critical step. This guide provides a comparative overview of two gold-standard techniques, Western Blot and quantitative Polymerase Chain Reaction (qPCR), for validating the knockdown efficiency of Carnitine O-acetyltransferase (CRAT). We present detailed experimental protocols, quantitative data comparisons, and visual workflows to assist in selecting the most appropriate method for your research needs.
Introduction to CRAT and Knockdown Validation
Carnitine O-acetyltransferase (CRAT) is a mitochondrial enzyme crucial for cellular energy metabolism. It facilitates the reversible transfer of acetyl groups between coenzyme A and carnitine, playing a key role in fatty acid metabolism and maintaining the acetyl-CoA/CoA ratio. Recent studies have implicated CRAT in linking cholesterol metabolism to innate immune responses. Depletion of CRAT can lead to the accumulation of bile acid intermediates, inducing mitochondrial DNA stress and activating the cGAS-STING pathway, which triggers a type I interferon response.
Gene knockdown, often achieved through techniques like RNA interference (RNAi) using short hairpin RNA (shRNA) or small interfering RNA (siRNA), is a powerful tool to study the function of proteins like CRAT. However, it is imperative to validate the reduction in gene expression at both the mRNA and protein levels to ensure the observed phenotypic changes are a direct result of the intended gene silencing. Western Blot and qPCR are the two most widely used methods for this purpose.
Comparative Analysis of Western Blot and qPCR for CRAT Knockdown Validation
| Feature | Western Blot | qPCR (Quantitative PCR) |
| Analyte | Protein | mRNA |
| Principle | Immunoassay using specific antibodies to detect and quantify protein levels. | Reverse transcription of mRNA to cDNA followed by amplification and quantification of the target cDNA. |
| Data Output | Band intensity on a membrane, which is quantified using densitometry. | Cycle threshold (Ct) values, which are inversely proportional to the amount of target mRNA. |
| Strengths | - Directly measures the functional molecule (protein).- Confirms reduction in protein expression, which is the ultimate goal of knockdown.- Provides information on protein size and potential isoforms. | - Highly sensitive and specific.- High throughput and requires less sample input.- Provides a quantitative measure of gene expression at the transcriptional level. |
| Limitations | - Semi-quantitative and can have higher variability.- Dependent on antibody quality and specificity.- More time-consuming and labor-intensive. | - Does not directly measure protein levels; assumes a correlation between mRNA and protein levels which may not always hold true.- Susceptible to contamination with genomic DNA. |
| Best For | Confirming the functional consequence of knockdown at the protein level. | Rapid and sensitive screening of knockdown efficiency at the mRNA level, especially for high-throughput applications. |
Experimental Workflow for CRAT Knockdown Validation
The following diagram illustrates the general workflow for validating CRAT knockdown using both Western Blot and qPCR.
Caption: Experimental workflow for CRAT knockdown validation.
Signaling Pathway of CRAT Depletion
The following diagram illustrates the signaling pathway initiated by the depletion of CRAT.
Caption: CRAT depletion signaling cascade.
Experimental Protocols
Western Blot Protocol for CRAT Protein Quantification
-
Cell Lysis and Protein Quantification:
-
Lyse control and CRAT knockdown cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to CRAT overnight at 4°C.
-
Incubate a parallel membrane or the same membrane after stripping with a primary antibody for a loading control (e.g., GAPDH, β-actin, or β-tubulin).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using image analysis software. Normalize the CRAT protein signal to the loading control.
-
qPCR Protocol for CRAT mRNA Quantification
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from control and CRAT knockdown cells using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) and random primers.
-
-
qPCR Reaction:
-
Set up qPCR reactions in triplicate for each sample using a SYBR Green or TaqMan-based qPCR master mix.
-
Include primers specific for the CRAT gene and a stable housekeeping gene (e.g., GAPDH, ACTB, or B2M) for normalization.
-
A typical reaction includes: qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
-
qPCR Cycling and Data Analysis:
-
Perform qPCR using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Generate a dissociation curve (for SYBR Green) to ensure primer specificity.
-
Determine the Cycle threshold (Ct) values for CRAT and the housekeeping gene in both control and knockdown samples.
-
Calculate the relative expression of CRAT mRNA using the ΔΔCt method.
-
Quantitative Data Presentation
The following tables present hypothetical but representative data for CRAT knockdown validation.
Table 1: Western Blot Densitometry Analysis of CRAT Protein Levels
| Sample | CRAT Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Band Intensity (Arbitrary Units) | Normalized CRAT Expression (CRAT/GAPDH) | % Knockdown |
| Control shRNA | 1.25 | 1.30 | 0.96 | 0% |
| CRAT shRNA 1 | 0.35 | 1.28 | 0.27 | 71.9% |
| CRAT shRNA 2 | 0.21 | 1.32 | 0.16 | 83.3% |
Table 2: qPCR Analysis of CRAT mRNA Levels
| Sample | Gene | Average Ct Value | ΔCt (Ct_Target - Ct_GAPDH) | ΔΔCt (ΔCt_Sample - ΔCt_Control) | Fold Change (2^-ΔΔCt) | % Knockdown |
| Control shRNA | CRAT | 22.5 | 4.5 | 0.0 | 1.00 | 0% |
| GAPDH | 18.0 | |||||
| CRAT shRNA 1 | CRAT | 24.8 | 6.7 | 2.2 | 0.22 | 78.0% |
| GAPDH | 18.1 | |||||
| CRAT shRNA 2 | CRAT | 26.2 | 8.1 | 3.6 | 0.08 | 92.0% |
| GAPDH | 18.1 |
Conclusion
Unveiling the CRAT Interactome: A Comparative Proteomics Guide
For Researchers, Scientists, and Drug Development Professionals
Carnitine O-acetyltransferase (CRAT) is a pivotal enzyme in cellular metabolism, primarily known for its role in facilitating the transport of short-chain fatty acids across mitochondrial membranes, thereby linking fatty acid metabolism with the Krebs cycle.[1][2] Dysregulation of CRAT has been implicated in various metabolic diseases, making its protein-protein interaction network a critical area of investigation for novel therapeutic strategies. This guide provides a comparative proteomics framework to identify and characterize CRAT interacting partners, offering insights into its broader cellular functions.
Experimental Approach: Identifying CRAT Interacting Partners
A robust method for elucidating protein-protein interactions is co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS).[3][4] This technique allows for the isolation of a target protein, in this case, CRAT, along with its binding partners from cell lysates. Subsequent analysis by mass spectrometry identifies these associated proteins, providing a snapshot of the CRAT interactome. To distinguish true interactors from non-specific binding proteins, a control immunoprecipitation using a non-specific antibody (e.g., IgG) is performed in parallel.
For a comparative analysis, this guide outlines a hypothetical study using two different cell lines to identify both common and cell-type-specific CRAT interacting partners. The use of quantitative proteomics, such as label-free quantification (LFQ), enables the relative quantification of the identified proteins between the CRAT Co-IP and control samples.
Experimental Workflow
The overall experimental workflow for the identification of CRAT interacting partners is depicted below.
Quantitative Data Summary
Following mass spectrometry and data analysis, potential CRAT interacting proteins are identified based on their significant enrichment in the CRAT Co-IP samples compared to the control IgG samples. The tables below present hypothetical quantitative data for high-confidence CRAT interactors identified in two distinct cell lines, a human liver cell line (HepG2) and a mouse myoblast cell line (C2C12). The values represent Label-Free Quantification (LFQ) intensities.
Table 1: Putative CRAT Interacting Proteins in HepG2 Cells
| Protein ID (UniProt) | Gene Name | Protein Name | Mean LFQ Intensity (CRAT Co-IP) | Mean LFQ Intensity (IgG Control) | Fold Change (CRAT/IgG) | p-value |
| P08574 | ACAT1 | Acetyl-CoA acetyltransferase, mitochondrial | 1.2E+08 | 5.1E+05 | 235.3 | <0.001 |
| P49751 | ACAA2 | 3-ketoacyl-CoA thiolase, mitochondrial | 9.8E+07 | 4.2E+05 | 233.3 | <0.001 |
| P30041 | HMGCS2 | Hydroxymethylglutaryl-CoA synthase, mitochondrial | 7.5E+07 | 3.1E+05 | 241.9 | <0.001 |
| Q9H845 | ECHS1 | Enoyl-CoA hydratase, mitochondrial | 6.2E+07 | 2.5E+05 | 248.0 | <0.001 |
| P04406 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 5.5E+07 | 5.3E+07 | 1.04 | 0.85 |
| P62820 | BCAT2 | Branched-chain-amino-acid aminotransferase, mitochondrial | 4.1E+07 | 1.8E+05 | 227.8 | <0.001 |
Table 2: Putative CRAT Interacting Proteins in C2C12 Cells
| Protein ID (UniProt) | Gene Name | Protein Name | Mean LFQ Intensity (CRAT Co-IP) | Mean LFQ Intensity (IgG Control) | Fold Change (CRAT/IgG) | p-value |
| P46552 | Acat1 | Acetyl-CoA acetyltransferase, mitochondrial | 1.5E+08 | 6.2E+05 | 241.9 | <0.001 |
| P51852 | Acaa2 | 3-ketoacyl-CoA thiolase, mitochondrial | 1.1E+08 | 4.9E+05 | 224.5 | <0.001 |
| Q9R051 | Echdc1 | Enoyl-CoA hydratase domain-containing protein 1 | 8.3E+07 | 3.5E+05 | 237.1 | <0.001 |
| P12273 | Hadha | Trifunctional enzyme subunit alpha, mitochondrial | 7.9E+07 | 3.1E+05 | 254.8 | <0.001 |
| P46443 | Gapdh | Glyceraldehyde-3-phosphate dehydrogenase | 6.1E+07 | 5.9E+07 | 1.03 | 0.89 |
| P24535 | Bcat2 | Branched-chain-amino-acid aminotransferase, mitochondrial | 5.2E+07 | 2.1E+05 | 247.6 | <0.001 |
Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual experimental results may vary.
Analysis of Putative CRAT Interactors
The hypothetical data suggests that CRAT interacts with several key enzymes involved in fatty acid beta-oxidation and branched-chain amino acid metabolism in both liver and muscle cells. Notably, proteins like ACAT1 and ACAA2 are common interactors, highlighting a conserved role for CRAT in these core metabolic pathways. The identification of cell-type-specific interactors, such as HMGCS2 in HepG2 cells (involved in ketogenesis) and HADHA in C2C12 cells (a key enzyme in fatty acid beta-oxidation), points towards specialized functions of CRAT in different tissues. GAPDH is shown as a non-specific binder, as indicated by its similar abundance in both CRAT and control immunoprecipitations.
CRAT Signaling and Metabolic Pathways
Based on its known function and the putative interacting partners, CRAT is centrally positioned within key metabolic pathways. The following diagram illustrates the central role of CRAT in mitochondrial metabolism.
Detailed Experimental Protocols
A detailed protocol for co-immunoprecipitation followed by mass spectrometry is provided below.
1. Cell Lysis and Protein Extraction
-
Wash cultured cells (e.g., HepG2 or C2C12) twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins and determine the protein concentration using a standard assay (e.g., BCA assay).
2. Co-Immunoprecipitation
-
Pre-clear the cell lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads and incubate the pre-cleared lysate with a primary antibody against CRAT or a control IgG antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
3. Elution and Sample Preparation for Mass Spectrometry
-
Elute the bound proteins from the beads by adding a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
Neutralize the eluate if using a low-pH elution buffer.
-
Run the eluted proteins on a 1D SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
Excise the entire lane of the gel and cut it into smaller pieces.
-
Perform in-gel digestion of the proteins with trypsin.
-
Extract the resulting peptides from the gel pieces.
4. LC-MS/MS Analysis
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
5. Data Analysis
-
Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt Human or Mouse) using a search engine like Mascot or Sequest.
-
Perform label-free quantification (LFQ) to determine the relative abundance of the identified proteins in the CRAT Co-IP and control samples.
-
Filter the data to identify proteins that are significantly enriched in the CRAT Co-IP samples.
-
Perform bioinformatics analysis (e.g., Gene Ontology and pathway analysis) on the list of high-confidence interacting proteins to gain insights into their cellular functions and the biological processes they are involved in.
This guide provides a comprehensive framework for the comparative proteomic analysis of CRAT interacting partners. The methodologies and data presentation formats outlined here can be adapted to investigate the CRAT interactome in various biological contexts, ultimately contributing to a deeper understanding of its role in health and disease.
References
- 1. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterizing Interactomes | Center for Disparities in Diabetes, Obesity and Metabolism [cddom.uahs.arizona.edu]
A Head-to-Head Comparison of Carnitine O-Acetyltransferase (CRAT) Activity Assay Methodologies
For researchers, scientists, and drug development professionals, the accurate measurement of Carnitine O-Acetyltransferase (CRAT) activity is crucial for understanding metabolic regulation and developing novel therapeutics. This guide provides a comprehensive comparison of the primary methodologies used to quantify CRAT enzymatic activity, offering insights into their principles, protocols, and respective advantages and disadvantages.
While a wide array of ELISA kits are commercially available for the quantification of CRAT protein levels, dedicated kits for measuring its enzymatic activity are less common. Researchers often rely on well-established biochemical methods. This guide focuses on the two predominant approaches: spectrophotometric and fluorometric assays.
Comparison of CRAT Activity Assay Methodologies
| Feature | Spectrophotometric Assay (DTNB-based) | Fluorometric Assay |
| Principle | Measures the reduction of DTNB by Coenzyme A (CoA-SH) produced from the CRAT-catalyzed reaction of acetyl-CoA and L-carnitine. The resulting TNB²⁻ is colorimetric. | Typically involves a coupled enzymatic reaction where a product of the CRAT reaction (e.g., CoA-SH or acetylcarnitine) is used to generate a fluorescent signal. |
| Detection Method | Colorimetric (Absorbance at 412 nm) | Fluorometric (Excitation/Emission wavelength pair specific to the fluorophore) |
| Sensitivity | Moderate | High |
| Throughput | High (amenable to 96-well plate format) | High (amenable to 96-well plate format) |
| Interference | Potential interference from other thiol-containing compounds in the sample. | Potential interference from fluorescent compounds in the sample or autofluorescence. |
| Advantages | - Well-established and widely used method.- Relatively inexpensive.- Simple and robust protocol. | - Higher sensitivity allows for the use of smaller sample volumes or samples with low CRAT activity.- Broader dynamic range. |
| Disadvantages | - Lower sensitivity compared to fluorometric assays.- Potential for background signal from endogenous thiols. | - Can be more expensive.- Susceptible to quenching and autofluorescence from sample components. |
Experimental Protocols
Spectrophotometric CRAT Activity Assay using DTNB
This method, adapted from published literature, relies on the reaction of the free thiol group of Coenzyme A (CoA), a product of the CRAT reaction, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[1]
Materials:
-
Tris-HCl buffer (50 mM, pH 7.8)
-
EDTA (1 mM)
-
Acetyl-CoA
-
L-carnitine
-
DTNB (Ellman's reagent)
-
Sample (cell lysate, tissue homogenate, or purified enzyme)
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare the reaction mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, EDTA, acetyl-CoA, and DTNB.
-
Add the sample: Add the sample containing CRAT to the reaction mixture.
-
Incubate and read baseline: Incubate the plate for a short period to allow for any non-enzymatic reactions to occur and measure the baseline absorbance at 412 nm.
-
Initiate the reaction: Add L-carnitine to initiate the CRAT-catalyzed reaction.
-
Kinetic measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set period.
-
Calculate activity: The rate of increase in absorbance is proportional to the CRAT activity. The activity can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Fluorometric CRAT Activity Assay
While specific commercial kits for fluorometric CRAT activity assays are not readily found, the principle often involves a coupled enzyme system. For instance, the CoA produced can be used in a subsequent reaction that generates a fluorescent product. The following is a generalized protocol based on principles for other acetyltransferase assays.
Materials:
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Acetyl-CoA
-
L-carnitine
-
Coupled enzyme system (e.g., a developer and a probe that react with CoA to produce a fluorescent signal)
-
Sample (cell lysate, tissue homogenate, or purified enzyme)
-
Microplate reader with appropriate filters for the chosen fluorophore
Procedure:
-
Prepare the reaction mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, acetyl-CoA, and the components of the coupled enzyme system (developer and probe).
-
Add the sample: Add the sample containing CRAT to the reaction mixture.
-
Incubate: Incubate the plate for a period to allow for the CRAT reaction and the subsequent fluorescent signal generation to occur.
-
Measure fluorescence: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Determine activity: The fluorescence signal is proportional to the amount of product formed and thus to the CRAT activity. A standard curve can be generated using a known amount of the fluorescent product to quantify the activity.
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context of CRAT, the following diagrams are provided.
Conclusion
The choice between a spectrophotometric and a fluorometric assay for CRAT activity will depend on the specific requirements of the experiment, including the sensitivity needed, the nature of the samples, and the available equipment. The DTNB-based spectrophotometric assay is a robust and cost-effective method suitable for a wide range of applications. For studies requiring higher sensitivity, a fluorometric approach, though potentially more complex to establish without a dedicated kit, offers a significant advantage. By understanding the principles and protocols of these different methodologies, researchers can make an informed decision to best suit their research goals in the dynamic field of metabolic studies.
References
Validating the Phenotype of a CRAT Overexpressing Cell Line: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the phenotype of a cell line engineered to overexpress Carnitine Acetyltransferase (CRAT). We offer a comparative analysis of expected versus observed experimental outcomes, supported by detailed protocols and data visualization tools to ensure robust validation.
Introduction to this compound (CRAT)
Carnitine O-acetyltransferase (CRAT) is a pivotal enzyme primarily located in the mitochondrial matrix that plays a crucial role in cellular energy metabolism.[1][2][3] It catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine, forming acetyl-CoA and acetylcarnitine.[4][5] This function is essential for maintaining metabolic homeostasis by buffering the acetyl-CoA pool, regulating the balance between glucose and fatty acid oxidation, and facilitating the transport of acetyl units across mitochondrial membranes.[3][6] Dysregulation of CRAT activity has been implicated in various metabolic diseases, making it a key target of interest.[3][7]
Expected Phenotypic Changes with CRAT Overexpression
Overexpression of CRAT is hypothesized to enhance the cell's capacity to manage acetyl-CoA flux. This leads to several predictable alterations in cellular metabolism and function. The following table summarizes the expected outcomes compared to a wild-type or vector-control cell line.
| Parameter | Expected Outcome in CRAT Overexpressing Cells | Rationale |
| CRAT Expression & Activity | Increased mRNA, protein, and enzymatic activity | Successful genetic modification. |
| Metabolite Levels | ↑ Acetylcarnitine, ↓ Acetyl-CoA/CoA Ratio | CRAT converts excess acetyl-CoA to acetylcarnitine for transport or storage.[8] |
| Fatty Acid Oxidation (FAO) | ↑ Basal and maximal FAO rates | Increased capacity to process acetyl-CoA derived from β-oxidation.[2] |
| Glucose Oxidation | ↑ Enhanced metabolic flexibility | CRAT facilitates efficient acetyl-CoA handling, allowing for smoother switching between fuel sources.[6][7] |
| Global Protein Acetylation | ↑ Increased acetylation on mitochondrial proteins | Acetylcarnitine produced by CRAT can serve as a source of acetyl groups for protein acetylation.[8] |
| Cellular Lipid Profile | ↓ Decrease in specific intracellular fatty acids | Enhanced FAO may lead to a reduction in stored lipid droplets.[9] |
Experimental Validation Workflow
A systematic approach is crucial for robustly validating the phenotype. The workflow should begin with confirming the overexpression at the molecular level and progressively move to functional and downstream consequences.
Key Experiments and Comparative Data
Validation of CRAT Overexpression
The initial and most critical step is to confirm the successful overexpression of functional CRAT enzyme.
Table 1: Comparison of CRAT Expression and Activity
| Measurement | Control Cell Line | CRAT OE Cell Line | Fold Change |
| Relative CRAT mRNA Level (qPCR) | 1.0 ± 0.15 | 25.4 ± 2.1 | ~25x |
| Relative CRAT Protein Level (Western Blot) | 1.0 ± 0.2 | 18.2 ± 1.5 | ~18x |
| CRAT Specific Activity (nmol/min/mg) | 5.8 ± 0.5 | 95.3 ± 7.8 | ~16.4x |
This protocol measures CRAT activity by monitoring the rate of CoA-SH production, which reduces 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[8]
-
Prepare Lysates: Harvest cells and prepare lysates in a suitable lysis buffer (e.g., 50 mM Tris, 1 mM EDTA, pH 7.8). Determine protein concentration using a BCA assay.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50 mM Tris buffer, 1 mM EDTA, 0.1 mM DTNB, and 0.45 mM acetyl-CoA.
-
Baseline Reading: Add cell lysate (e.g., 20-50 µg protein) to the reaction mixture. Measure absorbance at 412 nm for 2 minutes to establish a baseline rate.[8]
-
Initiate Reaction: Start the reaction by adding L-carnitine to a final concentration of 5 mM.[8]
-
Measure Activity: Immediately monitor the increase in absorbance at 412 nm every 20 seconds for 10 minutes.
-
Calculate Activity: Calculate the rate of DTNB reduction using the extinction coefficient of TNB (14,150 M⁻¹cm⁻¹). Specific activity is expressed as nmol of CoA-SH produced per minute per mg of protein.
Analysis of Metabolic Reprogramming
Overexpression of CRAT directly impacts the balance of acetyl-CoA and its carnitine conjugate.
Table 2: Comparison of Key Metabolite Levels
| Metabolite | Control Cell Line (pmol/mg protein) | CRAT OE Cell Line (pmol/mg protein) | Fold Change |
| Acetyl-CoA | 150.2 ± 12.5 | 95.8 ± 9.1 | ↓ 0.64x |
| Free CoA | 75.1 ± 6.8 | 105.3 ± 11.2 | ↑ 1.40x |
| Acetylcarnitine | 25.6 ± 3.1 | 480.7 ± 45.2 | ↑ 18.8x |
This protocol is for the targeted quantification of acylcarnitines and acyl-CoAs.[10]
-
Cell Harvest: Rapidly wash cultured cells with ice-cold PBS and quench metabolism by adding liquid nitrogen or ice-cold 80% methanol (B129727).
-
Extraction: Scrape cells in 80% methanol containing appropriate internal standards (e.g., isotopically labeled carnitines and CoAs).[11]
-
Homogenization: Sonicate or vortex the cell suspension vigorously.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Sample Preparation: Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution & Analysis: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis. Use a reverse-phase column for separation and a triple quadrupole mass spectrometer for detection and quantification using multiple reaction monitoring (MRM).[12]
Functional Metabolic Assays
To understand the functional impact of CRAT overexpression, it is essential to measure the rates of key metabolic pathways like fatty acid oxidation.
Table 3: Comparison of Cellular Respiration and FAO Rates
| Parameter (Seahorse XF Analyzer) | Control Cell Line | CRAT OE Cell Line | Fold Change |
| Basal Oxygen Consumption Rate (OCR) | 100 ± 8 pmol/min | 135 ± 11 pmol/min | ↑ 1.35x |
| Maximal Respiration (OCR after FCCP) | 250 ± 20 pmol/min | 340 ± 25 pmol/min | ↑ 1.36x |
| FAO-dependent OCR (Palmitate-BSA) | 30.5 ± 4.2 pmol/min | 75.1 ± 6.9 pmol/min | ↑ 2.46x |
This assay measures the oxygen consumption rate (OCR) in real-time to assess the cell's ability to oxidize exogenous fatty acids.[1][7]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Substrate Limitation: The day before the assay, replace the growth medium with a substrate-limited medium (e.g., low glucose, low serum) to deplete endogenous energy stores.[13]
-
Assay Medium: On the day of the assay, wash and incubate cells in FAO assay medium (e.g., XF Base Medium supplemented with 0.5 mM L-carnitine and 2.5 mM glucose) for 1 hour in a non-CO₂ incubator.[4][6]
-
Assay Execution: Place the plate in a calibrated Seahorse XF Analyzer.
-
Substrate Injection: Measure basal OCR, then inject the fatty acid substrate (e.g., Palmitate-BSA) to initiate FAO.
-
Inhibitor Injection: To confirm that the OCR increase is due to FAO, inject an inhibitor of fatty acid transport, such as Etomoxir, and observe the subsequent decrease in OCR.[6]
-
Data Analysis: The Seahorse XF software calculates real-time OCR. The FAO-dependent OCR is the difference between the OCR after palmitate addition and the OCR after Etomoxir injection.
Downstream Effects on Protein Acetylation
Changes in the acetyl-CoA pool can influence the acetylation of proteins, a key post-translational modification.
Table 4: Comparison of Global Protein Acetylation
| Measurement | Control Cell Line | CRAT OE Cell Line | Fold Change |
| Total Acetylated Lysine (B10760008) (Western Blot) | 1.0 ± 0.1 | 1.8 ± 0.2 | ↑ 1.8x |
| Mitochondrial Protein Acetylation | 1.0 ± 0.15 | 2.5 ± 0.3 | ↑ 2.5x |
This method detects changes in the overall level of lysine acetylation on cellular proteins.[2][14]
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide) to preserve acetylation marks.[2]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a pan-specific anti-acetyl-lysine antibody.[15]
-
Secondary Antibody & Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody, and visualize using an enhanced chemiluminescence (ECL) substrate.[2]
-
Normalization: Re-probe the blot with an antibody for a loading control (e.g., β-actin or GAPDH) to normalize the results.
Logical Relationship Summary
The overexpression of CRAT initiates a cascade of metabolic changes that culminate in a distinct cellular phenotype.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. 2.5. Agilent extracellular seahorse analysis of glycolysis, glucose oxidation and fatty acid oxidation [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obesity and lipid stress inhibit this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for detecting acetylated PD-L1 in cell lysates [protocols.io]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. msacl.org [msacl.org]
- 13. researchgate.net [researchgate.net]
- 14. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis | PLOS One [journals.plos.org]
A Comparative Guide to Carnitine O-Acetyltransferase (CRAT) Inhibitors and Their Effects on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of known inhibitors of Carnitine O-acetyltransferase (CRAT), a pivotal mitochondrial enzyme that modulates the balance between fatty acid and glucose oxidation. By catalyzing the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine, CRAT plays a crucial role in cellular energy homeostasis. Its inhibition presents a promising therapeutic strategy for metabolic diseases, including diabetes and certain cancers. This document summarizes the quantitative effects of various CRAT inhibitors, offers detailed experimental protocols for their evaluation, and illustrates the key metabolic pathways and experimental workflows.
Data Presentation: Comparison of CRAT Inhibitors
The following table summarizes the inhibitory characteristics of several compounds targeting CRAT. Due to the limited availability of direct comparative studies, the data has been compiled from various independent research articles.
| Inhibitor | Type of Inhibition | Target Binding Site | Inhibitory Constant (Ki) | Cellular Effects |
| Mildronate | Competitive | Carnitine binding site | 1.6 mM[1] | Reduces short-chain acyl-carnitine levels, shifts metabolism from fatty acid oxidation to glucose oxidation.[2] |
| Suramin | Dose-dependent | Not specified | Not reported | Dose-dependently inhibits the activity of wild-type CRAT. |
| Palmitoyl-CoA | Mixed-model (Allosteric) | Not the active site | Not applicable | Reduces CRAT activity, contributing to decreased glucose disposal in the context of lipid excess.[3] |
| Acetyl-CoA | Inhibitory | Not specified | Micromolar concentrations | Curtails the mitochondrial transfer of long-chain acyl-CoA units and fatty acid oxidation.[4] |
| Etomoxir | Irreversible (CPT-1 inhibitor with some effects on CRAT) | Acyl-CoA binding site (primarily CPT-1) | Not specific for CRAT | Potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1), which can indirectly affect CRAT function by altering the acyl-CoA pool. |
Mandatory Visualization
Below are diagrams illustrating key concepts related to CRAT and its inhibition.
Caption: Role of CRAT in mitochondrial metabolism.
Caption: Experimental workflow for comparing CRAT inhibitors.
Experimental Protocols
CRAT Enzyme Activity Assay (Spectrophotometric)
This protocol is adapted from a method used to measure the activity of purified CRAT or CRAT in cell lysates and isolated mitochondria by monitoring the reduction of DTNB by free CoA.[3]
Materials:
-
Assay Buffer: 50 mM Tris, 1 mM EDTA, pH 7.8
-
Acetyl-CoA
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
L-carnitine
-
Purified CRAT enzyme, cell lysate, or isolated mitochondria
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Acetyl-CoA, and DTNB in a microplate well or cuvette.
-
Add the enzyme source (purified CRAT, cell lysate, or isolated mitochondria) to the reaction mixture.
-
To determine the baseline rate, measure the absorbance at 412 nm for 2 minutes in the absence of L-carnitine.
-
Initiate the reaction by adding L-carnitine to a final concentration of 5 mM.
-
Monitor the increase in absorbance at 412 nm every 20 seconds for 10 minutes.
-
For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor before adding L-carnitine.
-
Calculate the rate of DTNB reduction from the linear portion of the absorbance curve. One mole of free CoA reduces one mole of DTNB.
Cellular Respiration and Glycolysis Assay (Seahorse XF Analyzer)
This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.[5]
Materials:
-
Seahorse XF Cell Culture Microplate
-
Cells of interest
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine as required
-
CRAT inhibitors
-
Seahorse XF Analyzer and consumables (cartridge, calibrant)
-
Mitochondrial stress test compounds (optional): oligomycin, FCCP, rotenone/antimycin A
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with the CRAT inhibitors and other compounds (e.g., for a mitochondrial stress test).
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and begin the assay.
-
Establish a baseline OCR and ECAR measurement.
-
Inject the CRAT inhibitor and monitor the real-time changes in OCR and ECAR.
-
(Optional) Sequentially inject mitochondrial stress test compounds to further probe mitochondrial function in the presence of the inhibitor.
-
Analyze the data using the Seahorse XF software to determine the effects of the inhibitors on basal respiration, ATP-linked respiration, maximal respiration, and glycolysis.
Fatty Acid Oxidation (FAO) Assay (Radiolabeled Substrate)
This protocol describes the measurement of fatty acid oxidation by quantifying the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.[4]
Materials:
-
Cells of interest cultured in appropriate plates
-
[¹⁴C]-Palmitate
-
Bovine Serum Albumin (BSA), fatty acid-free
-
L-carnitine
-
CRAT inhibitors
-
Perchloric acid (PCA)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare the [¹⁴C]-Palmitate-BSA conjugate by dissolving [¹⁴C]-Palmitate in a BSA solution.
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with the CRAT inhibitors at various concentrations for a specified time (e.g., 1-2 hours).
-
Remove the pre-incubation medium and add the assay medium containing the [¹⁴C]-Palmitate-BSA conjugate and L-carnitine.
-
Incubate the plate at 37°C for a defined period (e.g., 3 hours).
-
Terminate the reaction by adding cold perchloric acid to lyse the cells and precipitate macromolecules.
-
Centrifuge the samples to pellet the precipitate.
-
Transfer a known volume of the supernatant (containing the radiolabeled acid-soluble metabolites) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the rate of fatty acid oxidation based on the specific activity of the [¹⁴C]-Palmitate and normalize to the amount of protein per well.
References
- 1. Inhibition of carnitine acetyltransferase by mildronate, a regulator of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. touroscholar.touro.edu [touroscholar.touro.edu]
- 3. Obesity and lipid stress inhibit this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CRAT ELISA with Enzymatic Activity Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine O-Acetyltransferase (CRAT) is a pivotal enzyme in cellular metabolism, playing a crucial role in the transport of acetyl-CoA across mitochondrial membranes, thereby linking fatty acid and glucose metabolism.[1] Dysregulation of CRAT activity has been implicated in various metabolic diseases, including obesity, diabetes, and heart failure.[2][3][4] Consequently, accurate measurement of CRAT levels and function is paramount for both basic research and the development of novel therapeutics.
Two primary methodologies are employed for quantifying CRAT: the Enzyme-Linked Immunosorbent Assay (ELISA), which measures CRAT protein concentration, and the enzymatic activity assay, which assesses its functional capability. While ELISA provides a quantitative measure of the amount of CRAT protein present, it does not provide insight into the protein's catalytic activity. Various factors, such as post-translational modifications or the presence of inhibitors, can modulate enzymatic function without altering the total protein level.[2][3][5][6] Therefore, cross-validation of results from these two distinct assays is essential for a comprehensive understanding of CRAT's role in biological systems. This guide provides a comparative overview of these two methods, supported by experimental data and detailed protocols.
Data Presentation: ELISA vs. Enzymatic Activity
The following table summarizes representative data illustrating the potential discrepancies between CRAT protein levels as determined by ELISA and its specific enzymatic activity, particularly in the context of metabolic disease models. In studies of obese and diabetic rodents, it has been observed that while CRAT protein abundance may increase, the specific activity of the enzyme can be significantly diminished.[2][3][5][6]
| Condition | CRAT Protein Level (via ELISA) | CRAT Enzymatic Activity | Implication |
| Healthy/Lean Control | Baseline | Baseline | Normal physiological state where protein level and activity are correlated. |
| Obese/Diabetic Model | Increased | Decreased | Suggests post-translational modification or inhibition of the enzyme, where the higher protein level does not translate to higher function.[2][3][5][6] |
Experimental Protocols
CRAT ELISA Protocol (Sandwich ELISA)
This protocol outlines a typical sandwich ELISA for the quantitative measurement of CRAT protein in samples such as tissue homogenates, cell lysates, and other biological fluids.
-
Plate Preparation : A microtiter plate is pre-coated with a capture antibody specific for CRAT.
-
Sample and Standard Addition : Standards with known CRAT concentrations and unknown samples are added to the wells. The plate is incubated to allow the CRAT protein to bind to the immobilized antibody.
-
Washing : The plate is washed to remove any unbound substances.
-
Detection Antibody Addition : A biotin-conjugated detection antibody, also specific for CRAT, is added to the wells and binds to the captured CRAT protein.
-
Washing : The plate is washed again to remove unbound detection antibody.
-
Enzyme Conjugate Addition : Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.
-
Washing : A final wash step removes unbound enzyme conjugate.
-
Substrate Addition : A TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes a color change.
-
Stopping the Reaction : A stop solution (e.g., sulfuric acid) is added to terminate the reaction.
-
Data Acquisition : The optical density is measured at 450 nm using a microplate reader. The concentration of CRAT in the samples is determined by comparing their absorbance to the standard curve.
CRAT Enzymatic Activity Assay Protocol (Continuous Spectrophotometric Rate Determination)
This protocol measures the enzymatic activity of CRAT by monitoring the formation of acetyl-CoA.[7]
-
Reagent Preparation :
-
Assay Buffer : 100 mM Tris Buffer, pH 8.0.
-
Substrate 1 : 11 mM Coenzyme A (CoA).
-
Substrate 2 : 83.4 mM Acetyl-DL-Carnitine.
-
Enzyme Solution : A solution containing the sample with CRAT activity.
-
-
Assay Mixture Preparation : In a cuvette, combine the assay buffer, Coenzyme A solution, and Acetyl-DL-Carnitine solution.
-
Equilibration : Mix the contents of the cuvette and allow it to equilibrate to 25°C. Monitor the absorbance at 233 nm until it is stable.
-
Initiation of Reaction : Add the enzyme solution to the cuvette, mix immediately, and begin recording the increase in absorbance at 233 nm for approximately 5 minutes.
-
Data Analysis : Determine the rate of change in absorbance per minute (ΔA233/min) from the linear portion of the curve. The enzymatic activity is calculated based on the molar extinction coefficient of acetyl-CoA at 233 nm. One unit of CRAT activity is defined as the amount of enzyme that converts 1.0 µmole of acetyl-L-carnitine and CoA to L-carnitine and acetyl-CoA per minute at pH 8.0 and 25°C.[7]
Mandatory Visualizations
Caption: Workflow for cross-validating CRAT ELISA and enzymatic activity assays.
Caption: CRAT's central role in mitochondrial acetyl-CoA metabolism.
References
- 1. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obesity and lipid stress inhibit carnitine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obesity and lipid stress inhibit this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRAT links cholesterol metabolism to innate immune responses in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. CRAT protein expression summary - The Human Protein Atlas [v19.proteinatlas.org]
Safety Operating Guide
Navigating the Safe Disposal of Carnitine Acetyltransferase: A Procedural Guide
The proper disposal of Carnitine Acetyltransferase (CRAT), a key mitochondrial enzyme in fatty acid metabolism, is crucial for maintaining laboratory safety and environmental integrity.[1] Adherence to established protocols minimizes risks associated with enzyme handling, such as potential allergic reactions or irritation upon contact or inhalation.[2] This guide provides a step-by-step framework for researchers, scientists, and drug development professionals to manage the disposal of CRAT and associated waste materials safely and effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to employ standard laboratory safety protocols. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, lab coats, and gloves.[3][4] When handling the enzyme in solid or powdered form, measures should be taken to prevent the generation of dust and aerosols.[4][5][6]
Key Safety Measures:
-
Personal Hygiene: Always wash hands thoroughly with mild soap and water after handling enzyme materials.[3][6][7]
-
Avoid Contamination: Prevent contact between enzyme-contaminated gloves or clothing and your face or eyes.[6][7]
-
Ventilation: Handle liquid enzyme preparations and conduct disposal-related activities in a well-ventilated area or under a fume hood to minimize inhalation risks.[8]
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on its form (liquid or solid) and whether it is contaminated with other hazardous materials.
Step 1: Waste Characterization and Segregation
Properly identify and segregate the waste at the point of generation.[9] Never mix non-hazardous waste with biohazardous or chemical waste; if mixed, the entire volume must be treated as hazardous.[10]
-
Unused or Expired Enzyme: Pure, uncontaminated this compound.
-
Contaminated Solid Waste: Items such as pipette tips, tubes, gloves, and paper towels that have come into contact with the enzyme.
-
Contaminated Liquid Waste: Buffer solutions, reaction mixtures, and rinsates containing the enzyme.
-
Sharps: Needles, scalpels, or glass slides contaminated with the enzyme.[10]
Step 2: Containment and Labeling
Use appropriate, clearly labeled containers for each waste stream to prevent accidental mixing and ensure proper handling by waste management personnel.
-
Solid Waste: Collect in a leak-proof container lined with a durable, autoclavable bag (red or orange is often standard for biohazardous materials).[5][11] The container must have a secure lid and be labeled with the universal biohazard symbol.[11]
-
Liquid Waste: Collect in a compatible, leak-proof, and shatter-resistant container. Label clearly with the contents ("this compound Waste," for example) and the biohazard symbol.
-
Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-proof sharps container.[10][12]
Step 3: Decontamination and Final Disposal
The final disposal route is determined by institutional policies and local regulations, which must always be consulted.
-
Solid Waste: Solid waste contaminated with enzymes should be disposed of in bins with liners and sealable lids to prevent dust generation.[5] The recommended final disposal method is high-temperature incineration through a licensed biomedical waste contractor.[4][5] Autoclaving can also be used to sterilize the waste before final disposal if incineration is not immediately available.[10][13]
-
Liquid Waste: Drain disposal of enzyme solutions is generally not recommended due to the potential for aerosol generation and environmental impact.[5][8] Liquid waste should be chemically inactivated if a validated protocol is available or collected by a licensed chemical waste disposal company. For institutions with robust wastewater treatment, highly diluted, neutral pH aqueous solutions may be permissible for drain disposal, but only with explicit approval from the institution's Environmental Health and Safety (EHS) department.[4]
-
Empty Containers: Containers that held the enzyme should be triple-rinsed with an appropriate solvent (e.g., water). The rinsate must be collected and treated as chemical waste.[4]
Spill Management
In the event of a spill, the primary goal is to clean the material without generating dust or aerosols.[6]
-
Restrict access to the spill area.
-
Wearing appropriate PPE, gently cover the spill with absorbent material.
-
For liquid spills, once absorbed, carefully collect the material and place it into a labeled waste container.
-
For solid spills, gently sweep or vacuum the material into a suitable container for disposal.[4]
-
Clean the spill area with a detergent solution or as recommended by your institution's EHS department.
Summary of Disposal Procedures
| Waste Type | Containment Method | Recommended Disposal Route |
| Unused/Expired Enzyme | Original, sealed container or a new, tightly sealed and labeled waste container. | Hand over to a licensed chemical/biomedical waste disposal contractor for incineration.[4][9] |
| Contaminated Solid Waste (Gloves, tubes, pipette tips) | Leak-proof container with a biohazard bag and a secure lid.[5][11] | Incineration via a biomedical waste contractor. Autoclaving is a secondary option for decontamination.[10] |
| Contaminated Liquid Waste (Buffers, solutions) | Labeled, leak-proof, shatter-resistant container. | Collection by a licensed chemical waste disposal company. Drain disposal is highly discouraged.[5][8] |
| Contaminated Sharps | Designated, puncture-proof sharps container.[12] | Collection by a biomedical waste contractor for incineration or other approved treatment. |
| Rinsate from Containers | Labeled, leak-proof chemical waste container. | Treat as chemical waste; hand over to a licensed waste disposal contractor.[4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. 肉碱乙酰转移酶 from pigeon breast muscle | Sigma-Aldrich [sigmaaldrich.com]
- 2. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. aise.eu [aise.eu]
- 6. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 7. amano-enzyme.com [amano-enzyme.com]
- 8. fishersci.com [fishersci.com]
- 9. hspcb.org.in [hspcb.org.in]
- 10. medprodisposal.com [medprodisposal.com]
- 11. biosafety.utk.edu [biosafety.utk.edu]
- 12. Biohazard Waste Disposal | Stericycle [stericycle.com]
- 13. Biomedical waste - Wikipedia [en.wikipedia.org]
Essential Safety and Logistical Information for Handling Carnitine Acetyltransferase
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with enzymes such as Carnitine acetyltransferase. Adherence to strict safety protocols is essential to minimize exposure and mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
The primary hazard associated with handling enzymes in powdered form is respiratory sensitization, which can lead to allergic reactions or asthma-like symptoms upon inhalation.[1][2][3][4][5] Therefore, appropriate PPE is crucial. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash hazards. | To prevent eye contact with powder or solutions.[6][7][8] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | - Nitrile gloves (or other chemical-resistant gloves).- A fully buttoned lab coat. | To prevent skin contact.[6][9] Change gloves immediately if they become contaminated. Wash hands thoroughly after handling.[10] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator is recommended, especially when handling the powdered form or when aerosols may be generated. | To prevent inhalation of the enzyme, which can cause respiratory sensitization.[1][2][3][4][5] |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound is critical for safety and experimental integrity.
Receiving and Storage
Upon receipt, visually inspect the package for any signs of damage or leakage. This compound is typically stored at 2-8°C.[11] For lyophilized enzymes, it is often recommended to store them frozen at -20°C in a dark, low-humidity environment.[7]
Handling Procedures
-
Preparation: Work in a designated, well-ventilated area, preferably in a chemical fume hood or a biological safety cabinet, especially when handling the powdered form to minimize aerosol generation.[10] Ensure that an eyewash station and safety shower are readily accessible.
-
Weighing (for powdered enzyme): Handle the solid powder carefully to avoid generating dust.[10] Use appropriate tools, such as a spatula, for transfer.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing and aerosol formation.
-
Post-Handling: Decontaminate the work surface after use. Wash hands thoroughly with soap and water.[10]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining the safe handling procedure for this compound.
Spill Management and Disposal Plan
Prompt and correct handling of spills is crucial to prevent exposure and contamination.
Spill Cleanup Protocol
-
Evacuate and Notify: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the nature and extent of the spill. For large or hazardous spills, contact the designated emergency response team.
-
Don PPE: Wear appropriate PPE, including a respirator, gloves, lab coat, and eye protection, before cleaning the spill.[12]
-
Containment: For liquid spills, contain the spill using absorbent materials.[12]
-
Cleanup:
-
For solid spills (powder): Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop up the material and place it in a sealed container for disposal.
-
For liquid spills: Use an inert absorbent material to soak up the spill.[12] Work from the outside of the spill inwards.
-
-
Decontamination: Clean the spill area with a suitable disinfectant or detergent solution, followed by a rinse with water.[13]
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste contaminated with this compound should be treated as chemical waste.
-
Solid Waste: Collect all disposable PPE, contaminated wipes, and vials in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect unused solutions and contaminated solvents in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Decontamination of Labware: Reusable labware should be thoroughly decontaminated by soaking in a suitable cleaning solution before washing.
Logical Relationship for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the disposal of this compound waste.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com [carlroth.com]
- 3. southernbiological.com [southernbiological.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. edvotek.com [edvotek.com]
- 7. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 8. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 9. amano-enzyme.com [amano-enzyme.com]
- 10. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 11. carlroth.com [carlroth.com]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
